Actinium-225
Description
Properties
CAS No. |
1261243-53-1 |
|---|---|
Molecular Formula |
Ac |
Molecular Weight |
225.02323 g/mol |
IUPAC Name |
actinium-225 |
InChI |
InChI=1S/Ac/i1-2 |
InChI Key |
QQINRWTZWGJFDB-YPZZEJLDSA-N |
Isomeric SMILES |
[225Ac] |
Canonical SMILES |
[Ac] |
Origin of Product |
United States |
Foundational & Exploratory
Actinium-225: A Technical Guide to its Discovery, Production, and Application in Targeted Alpha Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Actinium-225 (B1199940) (Ac-225) is a potent alpha-emitting radionuclide that has garnered significant attention for its potential in targeted alpha therapy (TAT). Its decay chain, which releases four high-energy alpha particles, offers a highly localized and cytotoxic payload for cancer cells, minimizing damage to surrounding healthy tissue. This technical guide provides an in-depth overview of the discovery and history of Ac-225, its various production methods, and its burgeoning role in radiotherapy. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a comprehensive resource for researchers and professionals in the field of radiopharmaceutical development.
Discovery and Historical Perspective
This compound was first identified in 1947 by two independent research groups: a team at Argonne National Laboratory and a Canadian group led by A. C. English.[1] Initially a scientific curiosity, its potential for medical applications, specifically in radioimmunotherapy, was not proposed until 1993.[1] The unique properties of Ac-225, particularly its high linear energy transfer (LET) and short-range alpha emissions, make it an ideal candidate for treating micrometastatic disease and individual cancer cells.[2][3] The recent success of Ac-225-labeled Prostate-Specific Membrane Antigen (PSMA) targeting agents in treating metastatic castration-resistant prostate cancer has dramatically increased interest in its clinical development.[4][5]
Physicochemical Properties and Decay Characteristics
This compound is an isotope of actinium with a half-life of 9.92 days.[1] It decays through a cascade of short-lived daughter nuclides to stable thallium-205, emitting a total of four alpha particles in the process.[1][6] This decay series significantly amplifies the therapeutic dose delivered to the target site.
This compound Decay Chain
The decay of a single Ac-225 atom results in a significant local energy deposition, leading to complex and difficult-to-repair DNA double-strand breaks in cancer cells.[7][8]
Production of this compound
A significant challenge in the widespread clinical application of Ac-225 is its limited global supply. Several production methods are currently employed or under development to address this shortage.
Thorium-229 Generators (The "Thorium Cow")
The primary and historical source of Ac-225 is from the alpha decay of Thorium-229 (Th-229), which itself is a decay product of Uranium-233.[9] This Th-229 is periodically "milked" to separate the accumulated Ac-225.[10] The global supply of Th-229 is limited, originating from legacy nuclear programs.[9]
Accelerator-Based Production
To meet the growing demand, accelerator-based methods are being actively developed.
-
Proton Irradiation of Thorium-232: This method involves bombarding a Thorium-232 target with high-energy protons (>100 MeV) to produce Ac-225 through spallation reactions.[9] A drawback of this method is the co-production of the long-lived Actinium-227 isotope, which can complicate radiolabeling and waste management.[11]
-
Photonuclear Reaction on Radium-226: This approach uses high-energy photons (gamma rays) from an electron accelerator to induce a (γ,n) reaction on a Radium-226 target, producing Radium-225, which then beta-decays to Ac-225.[12]
-
Deuteron (B1233211) Irradiation of Radium-226: In this method, a deuteron beam is used to generate neutrons, which then induce an (n,2n) reaction on a Radium-226 target to produce Radium-225, the parent of Ac-225.[13]
| Production Method | Target Material | Projectile | Typical Yield | Advantages | Disadvantages |
| Th-229 Generator | Thorium-229 | - (Decay) | ~63 GBq/year (Global)[9] | High purity Ac-225 | Limited supply of Th-229 |
| Proton Spallation | Thorium-232 | Protons (>100 MeV) | ~200 MBq from 480 MeV protons[9] | Scalable production | Co-production of Ac-227 |
| Photonuclear Reaction | Radium-226 | Photons (γ) | ~148 GBq from 1g Ra-226[12] | Potential for high yield | Requires high-power electron accelerator |
| Deuteron Breakup | Radium-226 | Deuterons | Feasibility demonstrated on mg scale[13] | Potentially lower energy requirements | Early stage of development |
Chelation Chemistry for this compound
Stable chelation of the large Ac³⁺ ion is critical for the development of effective and safe Ac-225 based radiopharmaceuticals. The choice of chelator impacts the in vivo stability of the radioconjugate and the biodistribution of the radionuclide.
| Chelator | Type | Key Features | In Vivo Stability |
| EDTA | Acyclic | Early chelator, forms relatively unstable complexes.[14] | Low, significant release of free Ac-225.[15] |
| DTPA | Acyclic | Forms more stable complexes than EDTA but still exhibits in vivo dissociation.[15] | Moderate, some liver and bone uptake of free Ac-225.[15] |
| DOTA | Macrocyclic | Forms thermodynamically stable and kinetically inert complexes. Requires heating for radiolabeling.[14] | High, but some long-term dissociation observed.[15] |
| Macropa | Macrocyclic | Allows for rapid radiolabeling at room temperature. Forms highly stable complexes.[16] | Very high, demonstrates stable retention of Ac-225 in vivo.[15] |
Experimental Protocols in Ac-225 Radiopharmaceutical Development
The development of Ac-225 based therapies involves a series of well-defined experimental procedures, from radiolabeling to preclinical evaluation.
Radiolabeling of PSMA-617 with this compound
This protocol is a generalized procedure based on published methods.[1][17][18]
-
Preparation of Reagents:
-
Ac-225 in dilute HCl.
-
PSMA-617 precursor.
-
Reaction Buffer: 0.1 M Tris buffer or gentisic acid buffer.
-
Quenching Solution: 0.05 M DTPA solution.
-
Ascorbic acid (as a radioprotectant).
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, combine the PSMA-617 precursor (e.g., 16 nmol) with the reaction buffer and ascorbic acid.[18]
-
Add the Ac-225 solution (e.g., 1 MBq).[18]
-
Heat the reaction mixture at 90-97°C for 10-20 minutes.[17][18]
-
Cool the reaction vial to room temperature.
-
Add the DTPA solution to chelate any unreacted Ac-225.[18]
-
-
Quality Control:
-
Radio-TLC: Use ITLC strips with a mobile phase (e.g., 50 mM DTPA, pH 5.5) to determine radiochemical purity. The labeled product remains at the origin, while free Ac-225 moves with the solvent front.
-
Radio-HPLC: Employ a C18 column with a gradient of water and acetonitrile (B52724) (both containing 0.1% TFA) to confirm the identity and purity of the radiolabeled product.
-
In Vitro Evaluation
-
Cell Binding and Internalization Assays: These assays are performed using cancer cell lines that express the target of interest (e.g., PC3-PIP cells for PSMA).[19] Cells are incubated with the radiolabeled compound at various concentrations and time points to determine binding affinity (Kd) and the rate and extent of internalization.
-
Cytotoxicity Assays (Clonogenic Survival): The ability of the Ac-225 labeled compound to kill cancer cells is assessed by clonogenic survival assays.[19] Cells are treated with increasing concentrations of the radiopharmaceutical, and their ability to form colonies is measured after a period of incubation. The results are used to determine the dose-dependent cytotoxic effect.
In Vivo Preclinical Evaluation
-
Biodistribution Studies: Nude mice bearing tumors that express the target receptor are injected with the Ac-225 labeled compound.[20] At various time points post-injection, tissues and organs are harvested, weighed, and their radioactivity is measured to determine the percentage of injected dose per gram of tissue (%ID/g). This data reveals the tumor-targeting efficacy and off-target accumulation of the radiopharmaceutical.
-
Therapy Studies: Tumor-bearing mice are treated with different doses of the Ac-225 labeled compound.[20] Tumor growth is monitored over time, and survival rates are recorded. These studies provide evidence of the therapeutic efficacy and help determine a safe and effective dose for clinical trials.
| Preclinical Study | Parameter | Typical Values for [²²⁵Ac]Ac-PP-F11N in A431/CCKBR tumors[20] |
| Biodistribution | Tumor Uptake (1h p.i.) | 13 ± 5 %ID/g |
| Tumor Uptake (24h p.i.) | 7.2 ± 1.8 %ID/g | |
| Stomach Uptake (1h p.i.) | 1.5 ± 0.6 %ID/g | |
| Therapy | Mean Survival (Control) | ~20 days |
| Mean Survival (Treated) | Dose-dependent increase |
Mechanism of Action and Cellular Response
The high LET of alpha particles results in the formation of dense clusters of DNA damage, including double-strand breaks (DSBs).[21][22] This complex damage is difficult for cancer cells to repair, leading to cell cycle arrest and apoptosis.
Cellular Signaling in Response to Alpha Particle-Induced DNA Damage
The primary cellular response to alpha particle-induced DSBs is the activation of the DNA Damage Response (DDR) pathway.
-
Damage Recognition: The MRE11-RAD50-NBS1 (MRN) complex recognizes the DSBs.
-
Signal Transduction: The Ataxia Telangiectasia Mutated (ATM) kinase is recruited and activated.[6]
-
Effector Activation: ATM phosphorylates a multitude of downstream targets, including histone H2AX (forming γ-H2AX) and p53-binding protein 1 (53BP1), which form foci at the site of damage.[22][23]
-
Cellular Outcomes: The activation of these pathways leads to cell cycle arrest, allowing time for DNA repair. If the damage is too extensive, the cell is driven into apoptosis (programmed cell death).[23]
Clinical Applications and Future Directions
Targeted alpha therapy with Ac-225 is being investigated for a variety of cancers, with the most advanced clinical data in metastatic castration-resistant prostate cancer (mCRPC).[24] Clinical studies have demonstrated significant anti-tumor activity, including profound PSA declines and objective responses on imaging, even in patients who have failed other therapies.[24][25]
| Clinical Study Data ([²²⁵Ac]Ac-PSMA-617 in mCRPC) | |
| PSA Response (>50% decline) | 63-91% of patients[14][25] |
| Dosimetry Estimates (1 MBq) | Salivary Glands: 2.3 Sv |
| Kidneys: 0.7 Sv[26] | |
| Red Marrow: 0.05 Sv[26] | |
| Dose-Limiting Toxicity | Xerostomia (dry mouth)[25] |
Future research is focused on several key areas:
-
Increasing Supply: Developing more efficient and scalable production methods for Ac-225.
-
Improving Chelators: Designing new chelators with even greater in vivo stability to minimize off-target toxicity.
-
Combination Therapies: Exploring the synergistic effects of Ac-225 TAT with other cancer treatments, such as immunotherapy and chemotherapy.[27]
-
New Targeting Vectors: Applying the Ac-225 payload to a wider range of targeting molecules (antibodies, peptides, small molecules) to treat different types of cancer.
Conclusion
This compound has emerged as a powerful and promising radionuclide for targeted alpha therapy. Its unique decay properties provide a potent and localized cytotoxic effect, offering a new therapeutic option for cancer patients, particularly those with advanced and resistant disease. While challenges in production and supply remain, ongoing research and development in production, chelation chemistry, and clinical applications are paving the way for Ac-225 to become a cornerstone of next-generation cancer treatments. This guide provides a foundational resource for the scientific and drug development communities to further explore and harness the potential of this remarkable isotope.
References
- 1. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 2. An Overview of Targeted Alpha Therapy with 225Actinium and 213Bismuth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targeted alpha particle therapy for prostate cancer [thno.org]
- 4. Dosimetry at cellular level for the alpha-emitting radionuclides this compound, astatine-211 and radium-223 for bone metastasis cells from castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the Radiobiology of Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cnl.ca [cnl.ca]
- 8. openmedscience.com [openmedscience.com]
- 9. Production and Supply of α-Particle–Emitting Radionuclides for Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of 225Ac Radiopharmaceuticals: TRIUMF Perspectives and Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound production with an electron accelerator - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 13. This compound Production - Nuclear Data Program [nucleardata.berkeley.edu]
- 14. This compound targeted alpha particle therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [225Ac]Ac-PSMA-617 production method: development of an efficient and reproducible radiolabelling process for establish a clinical routine production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Experience with [225Ac]Ac-PSMA Treatment in Patients with [177Lu]Lu-PSMA–Refractory Metastatic Castration-Resistant Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 19. In vitro dose effect relationships of this compound- and lutetium-177-labeled PSMA-I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research-collection.ethz.ch [research-collection.ethz.ch]
- 21. Frontiers | Chromatin and the Cellular Response to Particle Radiation-Induced Oxidative and Clustered DNA Damage [frontiersin.org]
- 22. α-Particle-induced DNA damage tracks in peripheral blood mononuclear cells of [223Ra]RaCl2-treated prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Typical Cell Signaling Response to Ionizing Radiation: DNA Damage and Extranuclear Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Time for action: this compound PSMA-targeted alpha therapy for metastatic prostate cancer - a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jnm.snmjournals.org [jnm.snmjournals.org]
- 26. urotoday.com [urotoday.com]
- 27. bookinghealth.com [bookinghealth.com]
Actinium-225: A Technical Guide to its Decay Chain and Daughter Nuclides for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Actinium-225 (B1199940) (Ac-225) is a potent alpha-emitting radionuclide with significant promise in the field of targeted alpha therapy (TAT) for the treatment of various cancers. Its therapeutic efficacy stems from a cascade of short-lived, alpha-emitting daughter nuclides that deliver high-energy, localized radiation to cancer cells, inducing difficult-to-repair double-strand DNA breaks. This technical guide provides an in-depth overview of the Ac-225 decay chain, its daughter nuclides, and key experimental considerations for the development of Ac-225-based radiopharmaceuticals.
The this compound Decay Chain: A Cascade of Alpha Emitters
Ac-225 undergoes a series of radioactive decays, ultimately transforming into a stable isotope of Bismuth (Bi-209). This decay chain is particularly advantageous for TAT as it releases a total of four high-energy alpha particles in relatively rapid succession.[1][2] The short path length of these alpha particles in tissue (a few cell diameters) ensures that their cytotoxic effects are highly localized to the targeted cancer cells, minimizing damage to surrounding healthy tissue.[1][2]
The decay of a single Ac-225 atom results in a net of four alpha and three beta disintegrations.[1] The cumulative energy from the alpha particles is substantial, making Ac-225 a "nanogenerator" of alpha radiation.[1]
Quantitative Decay Data
The following table summarizes the key nuclear properties of this compound and its primary daughter nuclides. This data is crucial for dosimetry calculations, imaging considerations, and understanding the biological effects of Ac-225-based therapies.
| Nuclide | Half-life | Decay Mode(s) | Alpha Particle Energy (MeV) | Beta Particle Max Energy (MeV) | Major Gamma Emissions (keV) |
| This compound (²²⁵Ac) | 9.919 days[3][4] | α | 5.830, 5.797[5] | - | ~100 (2.4%)[5] |
| Francium-221 (²²¹Fr) | 4.8 minutes[5][6] | α (>99.9%), β⁻ (<0.1%)[5] | 6.341[6] | 0.312[7] | 218.0 (11.4%)[5][6] |
| Astatine-217 (²¹⁷At) | 32.3 milliseconds[6][8] | α | 7.067[6] | - | - |
| Bismuth-213 (²¹³Bi) | 45.6 minutes[6][9] | β⁻ (97.8%), α (2.2%)[6][9] | 5.869 (2.0%), 5.549 (0.16%)[9] | 1.423 | 440.5 (25.9%)[5][6] |
| Polonium-213 (²¹³Po) | 4.2 microseconds[6][10] | α | 8.375[6][9] | - | - |
| Thallium-209 (²⁰⁹Tl) | 2.2 minutes[6][8] | β⁻ | - | 1.985 | - |
| Lead-209 (²⁰⁹Pb) | 3.25 hours[6][8] | β⁻ | - | 0.644 | - |
| Bismuth-209 (²⁰⁹Bi) | Stable | - | - | - | - |
Experimental Protocols and Methodologies
The development of Ac-225 radiopharmaceuticals involves a series of complex procedures, from the production and purification of the radionuclide to the synthesis and preclinical evaluation of the final drug product.
This compound Production
The primary source of Ac-225 for clinical and preclinical research is the decay of Thorium-229 (Th-229).[11] Th-229 itself is a decay product of Uranium-233.[8]
Protocol for Ac-225 Purification from a Th-229 Generator:
A common method for separating Ac-225 from Th-229 involves a combination of ion exchange and extraction chromatography.[3][7]
-
Loading: The Th-229 source, typically in a nitric acid solution, is loaded onto an anion exchange resin. Thorium forms anionic complexes in nitric acid and is retained by the resin, while Ac-225 and its daughter Radium-225 (Ra-225) are not strongly retained and pass through.[7]
-
Separation of Ac-225 and Ra-225: The eluate containing Ac-225 and Ra-225 is then passed through a cation exchange resin. Ac-225 has a stronger affinity for the cation exchange resin than Ra-225, allowing for their separation.[12]
-
Elution of Ac-225: Ac-225 is selectively eluted from the cation exchange resin using a suitable concentration of acid.
-
Final Purification: Further purification steps using anion exchange chromatography may be employed to remove any remaining trace impurities, such as iron.[12] The final product is typically supplied as Ac-225 nitrate (B79036) or chloride.
Accelerator-based production methods are also being developed to meet the increasing demand for Ac-225. These methods typically involve the proton irradiation of Thorium-232 or Radium-226 targets.[11][13]
Radiolabeling of Targeting Molecules
To deliver Ac-225 specifically to cancer cells, it is attached to a targeting molecule, such as a monoclonal antibody or a small molecule ligand, via a chelator. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a commonly used chelator for Ac-225.
One-Step Protocol for DOTA-Antibody Conjugation and Ac-225 Radiolabeling:
This efficient method produces stable and therapeutically active Ac-225-antibody conjugates.[8][14]
-
Conjugation: A DOTA derivative, such as p-SCN-Bn-DOTA, is conjugated to the antibody through a stable thiourea (B124793) bond by reacting with lysine (B10760008) residues on the antibody.[10]
-
Radiolabeling: The DOTA-conjugated antibody is incubated with Ac-225 in a suitable buffer (e.g., ammonium (B1175870) acetate) at a controlled temperature (e.g., 37-45°C) for a specific duration (e.g., 90 minutes).[10][14]
-
Purification: The radiolabeled antibody is purified from unchelated Ac-225 using size exclusion chromatography.[1]
Quality Control of Ac-225 Radiopharmaceuticals
Rigorous quality control is essential to ensure the safety and efficacy of Ac-225 radiopharmaceuticals. Key quality control tests include:
-
Radiochemical Purity: This is determined to quantify the percentage of Ac-225 that is successfully chelated to the targeting molecule. Techniques such as instant thin-layer chromatography (iTLC) and high-performance liquid chromatography (HPLC) with fraction collection and gamma counting are used.[5][6]
-
Immunoreactivity: This assay confirms that the radiolabeled antibody can still bind to its target antigen.[1]
-
Stability: The stability of the radiopharmaceutical is assessed in human serum to ensure that the Ac-225 remains bound to the targeting molecule over time.[15]
Preclinical Evaluation
Preclinical studies are crucial for evaluating the therapeutic potential and safety of new Ac-225 radiopharmaceuticals.
Methodology for Preclinical Evaluation:
-
In Vitro Studies: The cellular uptake and cytotoxic effects of the Ac-225 labeled compound are characterized in cancer cell lines that express the target antigen.[16]
-
In Vivo Biodistribution: Tumor-bearing animal models (e.g., nude mice with tumor xenografts) are used to determine the distribution of the radiopharmaceutical in the body over time. This helps to assess tumor targeting and off-target accumulation.[17]
-
Therapy Studies: The therapeutic efficacy of the Ac-225 radiopharmaceutical is evaluated in tumor-bearing animal models by monitoring tumor growth and survival rates at different administered doses.[17]
-
Toxicity Studies: The potential toxic side effects of the treatment are assessed by monitoring animal weight, blood cell counts, and performing histological analysis of major organs.[17]
Signaling Pathways and Experimental Workflows
DNA Damage Response to Alpha Particle Radiation
The high linear energy transfer (LET) of alpha particles causes complex and clustered DNA damage, primarily double-strand breaks (DSBs), which are particularly challenging for cells to repair accurately.[16] This leads to a high probability of cell death. The cellular response to these DSBs involves two main repair pathways:
-
Non-Homologous End Joining (NHEJ): This is a faster but more error-prone pathway that is active throughout the cell cycle.
-
Homologous Recombination Repair (HRR): This is a more accurate repair pathway that is primarily active in the S and G2 phases of the cell cycle.
The activation of these pathways involves a complex signaling cascade initiated by sensor proteins that recognize the DNA damage.
Experimental Workflow for Ac-225 Radiopharmaceutical Development
The development of a novel Ac-225 based radiopharmaceutical follows a structured workflow from initial production to preclinical testing.
References
- 1. isotopes.gov [isotopes.gov]
- 2. Production of Ac-225 from Th-229 for targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and Supply of α-Particle–Emitting Radionuclides for Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient 1-step radiolabeling of monoclonal antibodies to high specific activity with 225Ac for α-particle radioimmunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Development of an this compound radioimmunoconjugate for targeted alpha therapy against SARS-CoV-2 - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ02617A [pubs.rsc.org]
- 9. Can current preclinical strategies for radiopharmaceutical development meet the needs of targeted alpha therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with this compound for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. summit.sfu.ca [summit.sfu.ca]
- 14. researchgate.net [researchgate.net]
- 15. research-collection.ethz.ch [research-collection.ethz.ch]
- 16. Preclinical evaluation of 225Ac-labeled minigastrin analog DOTA-CCK-66 for Targeted Alpha Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. www-pub.iaea.org [www-pub.iaea.org]
A Technical Guide to the Natural Abundance and Synthesis of Actinium-225
For Researchers, Scientists, and Drug Development Professionals
Actinium-225 (Ac-225) is an alpha-emitting radionuclide of significant interest for targeted alpha therapy (TAT) in oncology.[1][2][3] Its potent and localized cytotoxic effects, stemming from a cascade of four alpha decays, make it a promising candidate for treating various cancers, including prostate cancer, leukemia, and breast cancer.[1] This guide provides a comprehensive overview of the natural abundance of Ac-225, its primary synthesis routes, and the associated purification methodologies.
Physicochemical Properties and Decay Characteristics of this compound
This compound is an isotope of actinium with a half-life of 9.919 days.[4][5] It decays via alpha emission to Francium-221, initiating a decay chain that results in four alpha particles being emitted in relatively short succession, culminating in stable Thallium-205.[4][6] This decay cascade is particularly advantageous for TAT, as the high linear energy transfer (LET) of alpha particles over a short path length (a few cell diameters) leads to highly effective cancer cell destruction with minimal damage to surrounding healthy tissue.[1]
| Property | Value |
| Symbol | 225Ac |
| Half-life | 9.919 days[4][5] |
| Decay Mode | Alpha (α) decay[4] |
| Decay Energy (α) | 5.935 MeV[4] |
| Primary Decay Product | 221Fr |
| Isotope Mass | 225.023229 Da[4] |
dot digraph "Ac_225_Decay_Chain" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Decay Chain of this compound", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Ac225 [label="this compound\n(Ac-225)\n t½ = 9.92 d", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fr221 [label="Francium-221\n(Fr-221)\n t½ = 4.9 min", fillcolor="#EA4335", fontcolor="#FFFFFF"]; At217 [label="Astatine-217\n(At-217)\n t½ = 32.3 ms", fillcolor="#FBBC05", fontcolor="#202124"]; Bi213 [label="Bismuth-213\n(Bi-213)\n t½ = 45.6 min", fillcolor="#34A853", fontcolor="#FFFFFF"]; Po213 [label="Polonium-213\n(Po-213)\n t½ = 4.2 µs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tl209 [label="Thallium-209\n(Tl-209)\n t½ = 2.2 min", fillcolor="#FBBC05", fontcolor="#202124"]; Pb209 [label="Lead-209\n(Pb-209)\n t½ = 3.25 h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bi209 [label="Bismuth-209\n(Bi-209)\n t½ = 2.01x10¹⁹ y", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pb205 [label="Lead-205\n(Pb-205)\n t½ = 1.73x10⁷ y", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tl205 [label="Thallium-205\n(Tl-205)\nStable", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Ac225 -> Fr221 [label="α"]; Fr221 -> At217 [label="α"]; At217 -> Bi213 [label="α"]; Bi213 -> Po213 [label="β⁻ (97.9%)"]; Bi213 -> Tl209 [label="α (2.1%)"]; Po213 -> Pb209 [label="α"]; Tl209 -> Pb209 [label="β⁻"]; Pb209 -> Bi209 [label="β⁻"]; Bi209 -> Tl205 [label="α"]; }
Caption: The decay cascade of this compound to stable Thallium-205.
Natural Abundance
This compound is not found in appreciable quantities in nature and is considered entirely synthetic for practical purposes.[4] It is a member of the neptunium (B1219326) (4n+1) decay series, which originates from the decay of Neptunium-237.[4] Trace amounts of Ac-225 can be found in uranium and thorium ores as a result of neutron capture reactions on primordial Thorium-232 and Uranium-238, which produce minute quantities of Neptunium-237 and its decay daughters.[4] Its natural abundance is exceedingly low, estimated to be less than 1.1 x 10-19 relative to Thorium-232.[4] Consequently, all Ac-225 used for research and clinical applications must be artificially produced.
Synthesis of this compound
The limited availability of Ac-225 is a significant challenge for its widespread clinical application.[1] Several production methods are currently employed or under development to address the increasing demand.[1][7]
dot digraph "Ac_225_Production_Pathways" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Primary Production Pathways of this compound", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Overview of generator-based and accelerator-based production routes for Ac-225.
The primary and most established method for producing high-purity Ac-225 is through the decay of Thorium-229 (Th-229).[1][8]
-
Source of Th-229: The Th-229 parent isotope is sourced from legacy stockpiles of Uranium-233 (U-233) from nuclear programs of the 1940s and 1950s.[1][8] U-233 decays to Th-229 with a very long half-life of 159,200 years, making the global supply of Th-229 extremely limited.[8] Oak Ridge National Laboratory (ORNL) is a major holder of this U-233 and a key supplier of Ac-225 via this route.[1][8]
-
Production Process: Ac-225 is "milked" from the Th-229 parent. This involves a chemical separation process to isolate the Ac-225 that has accumulated from the decay of Th-229 (half-life of 7,920 years).[1][4] This process is repeated periodically, typically monthly, to harvest the Ac-225.[1]
-
Yield and Purity: This method produces high-purity Ac-225, free from the long-lived Ac-227 isotope, which is a concern in other methods.[9] However, the quantities are limited to millicurie levels per batch, and the total global annual production from generators is estimated to be around 1.7 Curies.[1][10]
To meet the growing demand, accelerator-based methods are being actively developed. One of the most promising is the high-energy proton irradiation of Thorium-232 (Th-232).[10][11]
-
Reaction: High-energy protons (typically >70 MeV) bombard a Th-232 target, inducing spallation reactions that produce a wide range of radionuclides, including Ac-225.[10][12] The reaction is denoted as 232Th(p,x)225Ac.
-
Production Scale: This method has the potential to produce significantly larger, clinically relevant quantities of Ac-225, potentially in the range of Curies per irradiation cycle.[3][11] The U.S. Department of Energy's Tri-Lab Effort, involving Brookhaven, Los Alamos, and Oak Ridge National Laboratories, is focused on advancing this production route.[1][10]
-
Challenges and Impurities: A major challenge is the complex chemical separation required to isolate Ac-225 from the thorium target and numerous spallation byproducts.[3][12] A significant impurity is the co-production of Actinium-227 (Ac-227), a long-lived (half-life 21.77 years) beta-emitter.[3][4] While the Ac-227 activity is typically ≤ 2% of the total actinium activity at the time of product release, its presence requires careful management and consideration for clinical use and waste disposal.[1][10]
Another viable accelerator-based route is the irradiation of Radium-226 (Ra-226) with lower-energy protons in a medical cyclotron.[2][13]
-
Reaction: This method utilizes the 226Ra(p,2n)225Ac reaction, which has a high cross-section peak at a proton energy of about 16.8 MeV.[2][10] This allows for efficient production using compact medical cyclotrons, which are more widely available.[2][7]
-
Yield and Purity: Studies have demonstrated the feasibility of producing multi-millicurie quantities of Ac-225.[2] The primary radionuclidic impurity is Actinium-226 (Ac-226, half-life 29.37 hours).[12][14] This shorter-lived impurity can be significantly reduced by allowing the irradiated target to "cool" for a period (e.g., 2-3 weeks) before final purification, allowing the Ac-226 to decay.[2][13][14] The resulting Ac-225 can achieve high radionuclidic purity (>99%).[2][13]
-
Challenges: The handling of Ra-226 targets presents challenges due to the hazards of its decay products, notably the gaseous Radon-222.[4][7]
| Production Method | Target | Projectile/Process | Typical Yield | Key Advantages | Key Challenges |
| Th-229 Generator | 233U (source of 229Th) | α-decay, chemical separation[1][8] | Millicurie quantities per batch[1] | High purity (Ac-227 free)[9] | Extremely limited supply of 229Th[8][10] |
| Th-232 Spallation | 232Th | High-energy protons (>70 MeV)[10] | Curie quantities per batch[3][11] | Large-scale production potential[11] | Co-production of 227Ac; complex purification[1][3][10] |
| Ra-226 Cyclotron | 226Ra | Low-energy protons (~16 MeV)[2][10] | Millicurie to Curie quantities[2] | Utilizes common medical cyclotrons[2][7] | Handling of 226Ra target; 222Rn gas[4][7] |
Experimental Protocols: Separation and Purification
The purification of Ac-225 to the high radionuclidic and radiochemical purity required for clinical use is a critical step. The specific protocol depends heavily on the production method.
The separation of Ac-225 from a proton-irradiated thorium target is a multi-step process designed to handle a large mass of thorium and a wide array of fission and spallation products.[15][16]
dot digraph "Purification_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="General Purification Workflow for Ac-225 from Irradiated Thorium", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: A representative flowchart for the chemical separation of Ac-225.
Protocol Detail:
-
Target Dissolution: The thorium metal target is dissolved, typically in nitric acid (HNO3) with a small amount of hydrofluoric acid (HF) to facilitate dissolution.[15]
-
Bulk Thorium Removal: The primary separation step involves removing the vast excess of thorium. This is commonly achieved using anion exchange chromatography.[15][17]
-
Method: The dissolved target solution, in high molarity HNO3 (e.g., 8M), is loaded onto a large column of anion exchange resin (e.g., AG MP-1M).[15][17]
-
Separation: Thorium forms anionic nitrate (B79036) complexes ([Th(NO3)6]2-) that are strongly retained by the resin.[17] Trivalent actinium (Ac3+), divalent radium (Ra2+), and many fission products do not form strong anionic complexes under these conditions and pass through the column in the eluate.[15]
-
-
Purification of Actinium/Radium Fraction: The eluate from the first column undergoes further purification to separate actinium from radium and remaining impurities.
-
Cation Exchange: Cation exchange chromatography is often used. A chelating agent like citric acid can be employed to complex and elute certain impurities while retaining actinium and radium on a resin like AG50.[18][19] A sequence of different acid rinses (e.g., varying concentrations of HNO3 and HCl) is then used to selectively remove different elements.[18][19]
-
Extraction Chromatography: A final polishing step using extraction chromatography resins, such as DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin, is highly effective for separating actinium from radium and lanthanides.[20] Ac3+ is strongly retained by DGA resin from moderately concentrated HNO3 (e.g., 4M), while Ra2+ passes through. The purified Ac-225 is then eluted from the DGA resin using dilute acid (e.g., 0.05M HNO3).[20]
-
The purification of Ac-225 after cyclotron irradiation of Ra-226 follows similar principles of ion exchange and extraction chromatography.
-
Target Dissolution: The electroplated radium target is dissolved.
-
Initial Separation: A "cool down" period of 2-3 weeks is often implemented to allow the primary byproduct, 226Ac (t1/2 = 29.4 h), to decay, which simplifies the purification process and increases the final product's purity.[2][13][14]
-
Chromatographic Purification: A combination of functional resins is used to separate Ac-225 from the unreacted Ra-226 target material and any remaining impurities.[2][13] The recovered Ra-226 can potentially be recycled for future irradiations.[2] The final separation steps are similar to those described above, often culminating in the use of DGA resin to achieve a pure Ac-225 product.
Conclusion
This compound holds immense promise as a radionuclide for targeted alpha therapy. While its natural abundance is negligible, significant progress has been made in developing robust and scalable synthesis methods. The traditional Th-229 generator route provides high-purity Ac-225 but is constrained by a limited supply of the parent isotope. Accelerator-based methods, including the spallation of Th-232 and cyclotron irradiation of Ra-226, offer pathways to produce the substantially larger quantities needed to meet future clinical and research demands. Continued development and refinement of targetry, irradiation parameters, and sophisticated radiochemical purification protocols are essential to ensuring a reliable supply of high-quality this compound for the advancement of cancer therapy.
References
- 1. Multiple Production Methods Underway to Provide this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 2. d-nb.info [d-nb.info]
- 3. worldscientific.com [worldscientific.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Isotopes of actinium - Wikipedia [en.wikipedia.org]
- 6. Actinium | Radioactive, Decay, Alpha Particles | Britannica [britannica.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmafronts.com [pharmafronts.com]
- 9. mdpi.com [mdpi.com]
- 10. Production and Supply of α-Particle–Emitting Radionuclides for Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of this compound via High Energy Proton Induced Spallation of Thorium-232 - UNT Digital Library [digital.library.unt.edu]
- 12. trace.tennessee.edu [trace.tennessee.edu]
- 13. Cyclotron production of 225Ac from an electroplated 226Ra target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eichrom.com [eichrom.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of 225Ac Production from Low Isotopic Dilution 229Th - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. isotopes.gov [isotopes.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Characteristics of Actinium-225 Alpha Emission
Audience: Researchers, scientists, and drug development professionals.
Abstract: Actinium-225 (B1199940) (Ac-225) is an alpha-emitting radionuclide of significant interest for Targeted Alpha Therapy (TAT). Its therapeutic efficacy is derived from a cascade of four high-energy alpha particle emissions, which induce potent and localized cytotoxicity in targeted cancer cells. This document provides a detailed examination of the core characteristics of Ac-225's alpha emission, including its radiophysical properties, decay chain, mechanism of cellular damage, and the experimental protocols used for its production and measurement. Quantitative data are summarized for clarity, and key processes are visualized using workflow diagrams.
Radiophysical Properties of this compound
This compound is distinguished by its 9.92-day half-life, which is long enough for manufacturing and clinical distribution but short enough to limit long-term radiation exposure.[1][2] The nuclide decays through a series of short-lived daughter isotopes to nearly stable Bismuth-209, releasing a total of four alpha particles and two beta particles in its predominant decay path.[3][4] This decay cascade effectively makes Ac-225 an in vivo nanogenerator, delivering multiple cytotoxic alpha particles to the target site from a single parent radionuclide.[5]
The alpha particles emitted during the Ac-225 decay chain possess high linear energy transfer (LET), approximately 80-100 keV/µm.[4][6][7] This high LET results in dense ionization tracks along a very short path length of 40-100 µm (equivalent to a few cell diameters).[3][4][8] This physical characteristic is responsible for the profound biological effect of Ac-225, as the energy is deposited in a highly localized manner, minimizing damage to surrounding healthy tissue.[9]
Ac-225 Decay Chain and Alpha Emission Characteristics
The decay of Ac-225 initiates a cascade that includes several alpha-emitting progeny, each contributing to the overall therapeutic dose. The primary alpha-emitting radionuclides in the chain are Ac-225 itself, Francium-221 (Fr-221), Astatine-217 (At-217), and Polonium-213 (Po-213).[4][10]
Quantitative Data Summary
The key quantitative characteristics of the alpha-emitting nuclides in the Ac-225 decay chain are summarized below.
| Nuclide | Half-Life (t½) | Decay Mode | Alpha Particle Energy (MeV) | Daughter Nuclide |
| ²²⁵Ac | 9.92 days[1][4] | α | 5.83[4] | ²²¹Fr |
| ²²¹Fr | 4.8 minutes[4] | α | 6.34[4] | ²¹⁷At |
| ²¹⁷At | 32.3 milliseconds[10] | α | 7.07[4] | ²¹³Bi |
| ²¹³Bi | 45.6 minutes[4] | β⁻ (97.8%), α (2.2%) | 5.87 | ²¹³Po / ²⁰⁹Tl |
| ²¹³Po | 4.2 microseconds[3] | α | 8.38[3] | ²⁰⁹Pb |
Mechanism of Action: Cellular Impact of Alpha Emission
The therapeutic potency of Ac-225 is a direct result of the radiobiological effects of its alpha emissions. When an Ac-225-conjugated radiopharmaceutical binds to and is internalized by a cancer cell, the subsequent alpha particles are emitted within the cell or in its immediate vicinity.
The high LET of these particles leads to the creation of dense clusters of ionization events along their short tracks, resulting in complex, difficult-to-repair double-strand breaks (DSBs) in the cellular DNA.[9][11][12] Unlike the damage from beta or gamma radiation, which is often reparable by cellular mechanisms, the complex DSBs induced by alpha particles frequently lead to cell cycle arrest and apoptosis.[13]
Experimental Protocols
Production and Purification of Ac-225 from a ²²⁹Th Source
A primary method for producing Ac-225 for clinical and research use is by separating it from its parent, Thorium-229 (²²⁹Th), which is sourced from legacy stockpiles of Uranium-233.[14][15] The separation is a multi-step radiochemical process designed to isolate carrier-free Ac-225 with high radionuclidic purity.[16]
Methodology:
-
Source Preparation: A stock of ²²⁹Th is dissolved in a nitric acid (HNO₃) solution.
-
Thorium Separation: The ²²⁹Th solution is loaded onto a macroporous anion exchange resin column (e.g., MP1) equilibrated with strong HNO₃ (e.g., 8M).[16] Thorium forms anionic complexes that bind to the resin, while Ac-225 and its parent Radium-225 (²²⁵Ra) do not bind and are eluted from the column.[16][17] This step is often repeated to achieve a high separation factor.[16]
-
Radium/Actinium Separation: The eluate containing Ac-225 and ²²⁵Ra is then loaded onto a cation exchange resin column (e.g., AG50-X4).[16]
-
Actinium Elution: A carefully controlled concentration of HNO₃ (e.g., 1.2M) is used as the eluant.[16] Due to differences in their ionic radii and affinity for the resin, ²²⁵Ra is retained while the purified, carrier-free ²²⁵Ac is selectively eluted.
-
Quality Control: The final product is assessed for radionuclidic purity. The averaged purity is typically high, with Ac-225 at 99.6 ± 0.7%, and minimal content of ²²⁵Ra and ²²⁹Th.[16]
Measurement of Alpha Emission from Cellular Samples
Characterizing the alpha emissions from Ac-225 and its daughters within a biological context is critical for dosimetry and understanding daughter redistribution. Alpha spectrometry is the primary technique, and recent advancements allow for direct measurement from cellular samples.
Methodology (Direct Alpha Spectroscopy):
-
Sample Preparation: Cancer cells expressing a target receptor (e.g., AR42J cells) are incubated with an Ac-225-labeled radiopharmaceutical (e.g., [²²⁵Ac]Ac-crown-TATE).[18] After incubation, cells are washed and prepared for analysis.
-
Detector Setup: A specialized detector, such as a Bio-Sample Alpha Detector (BAD), is used.[18] This system allows the radiolabeled cell sample to be placed in close proximity (e.g., <100 µm) to the detector surface, minimizing energy loss of alpha particles through air.[18]
-
Data Acquisition: Alpha emission spectra are acquired under atmospheric pressure at room temperature. The detector records the energy of each alpha particle that strikes it.
-
Spectrum Analysis: The resulting energy spectrum shows distinct peaks corresponding to the different alpha energies of Ac-225 and its daughters (²²¹Fr, ²¹⁷At, ²¹³Po).[18] The presence and relative intensity of these peaks provide direct evidence of radionuclide uptake and can reveal the extent to which daughter nuclides are retained within or released from the cells.[18]
Dosimetry and In-Vivo Imaging
While direct measurement of alpha particles in vivo is not feasible, dosimetry—the calculation of absorbed radiation dose—can be performed by imaging gamma emissions from Ac-225's daughters. Specifically, the 218 keV gamma photon from Fr-221 and the 440 keV photon from Bi-213 can be imaged using SPECT (Single Photon Emission Computed Tomography).[3][10][19] This allows for the quantification of the biodistribution of the radiopharmaceutical over time, which is essential for calculating absorbed doses in tumors and healthy organs.
| Organ / Tissue | Mean RBE-Weighted Absorbed Dose Coefficient (Gy/MBq) |
| Spleen | 1.1[19] |
| Kidneys | 0.45 - 0.7[19][20] |
| Liver | 0.30[19] |
| Salivary Glands | 2.3[20] |
| Red Marrow | 0.032 - 0.05[19][20] |
| Tumors | 1.0 - 4.8[19] |
| Note: Values are examples from clinical studies of [²²⁵Ac]Ac-DOTATATE and [²²⁵Ac]Ac-PSMA-617 and can vary significantly based on the targeting molecule, patient, and dosimetry model. A relative biological effectiveness (RBE) of 5 is often assumed for alpha particles.[19][20] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. idea-system.com [idea-system.com]
- 3. An Overview of Targeted Alpha Therapy with 225Actinium and 213Bismuth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targeted alpha particle therapy for prostate cancer [thno.org]
- 5. Realizing the potential of the this compound radionuclide generator in targeted alpha-particle therapy applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. www-pub.iaea.org [www-pub.iaea.org]
- 10. 225Ac [prismap.eu]
- 11. 10 Key Insights on Targeted Alpha Therapies for Clinical Research [bioaccessla.com]
- 12. The Safety and Efficacy of Targeted Alpha Therapy, Ac‐225 Prostate‐Specific Membrane Antigen, in Patients With Metastatic Castration‐Resistant Prostate Cancer: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Production and Supply of α-Particle–Emitting Radionuclides for Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiple Production Methods Underway to Provide this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 16. Production of this compound for alpha particle mediated radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel Direct Alpha Spectroscopy Technique for 225Ac Radiopharmaceutical detection in Cancer Cells [arxiv.org]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. urotoday.com [urotoday.com]
Actinium-225 in Targeted Alpha Therapy: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Promising Alpha-Emitting Radionuclide for Oncology
Actinium-225 (B1199940) (Ac-225) is rapidly emerging as one of the most promising radionuclides for Targeted Alpha Therapy (TAT), a powerful strategy for treating various cancers, including those resistant to conventional treatments.[1][2] Its potent, short-range alpha particle emissions offer the potential for highly targeted and cytotoxic effects on tumor cells while minimizing damage to surrounding healthy tissues.[3][4] This technical guide provides a comprehensive overview of Ac-225, including its production, decay characteristics, mechanism of action, chelation chemistry, and clinical applications, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Decay Characteristics
Ac-225 is a rare radioactive isotope with a half-life of 9.92 days, making it suitable for therapeutic applications, particularly with targeting molecules that have longer biological half-lives, such as antibodies.[1][5][6] It is part of the neptunium (B1219326) decay series, originating from the decay of uranium-235.[1][5] The therapeutic potential of Ac-225 is significantly enhanced by its decay chain, which involves a cascade of short-lived daughter nuclides, resulting in the emission of four high-energy alpha particles.[2][6] This "atomic nanogenerator" characteristic delivers a potent, localized radiation dose to the target cell.[6]
| Property | Value | Reference |
| Half-life | 9.92 days | [2][5] |
| Primary Emission | Alpha (α) | [5] |
| Decay Chain | Emits 4 net alpha particles | [2][6] |
| Alpha Particle Energy Range | 5.8 - 8.4 MeV | [7] |
| Alpha Particle Path Length | 40 - 100 µm (a few cell diameters) | [2][4] |
| High Linear Energy Transfer (LET) | ~100 keV/µm | [4][8] |
The high LET of the emitted alpha particles leads to the creation of dense ionization tracks, causing complex and difficult-to-repair double-strand DNA breaks in cancer cells, ultimately leading to cell death.[1][4] The short path length of these particles confines the cytotoxic effects primarily to the targeted tumor cells, reducing off-target toxicity.[1][4]
This compound Decay Chain
The decay of a single Ac-225 atom results in a cascade of alpha and beta emissions from its daughter isotopes, culminating in stable Bismuth-209. This process releases a significant amount of energy in a very localized area.
Production of this compound
A significant challenge for the widespread clinical use of Ac-225 is its limited supply.[5] Several production methods are currently employed or under development to meet the growing demand.
| Production Method | Description | Advantages | Disadvantages |
| Thorium-229 Decay ("Milking") | Ac-225 is separated from the decay of Thorium-229 (Th-229), which is a legacy material from nuclear programs.[9] | High purity Ac-225 is produced.[9] | Limited supply of Th-229 restricts large-scale production.[5][9] |
| Proton Irradiation of Radium-226 | Radium-226 targets are irradiated with protons in a cyclotron via the 226Ra(p,2n)225Ac reaction.[4] | Can be performed in medium-sized cyclotrons with high yields.[4][10] Produces Ac-225 with high isotopic purity.[4] | Handling of Ra-226 is challenging due to its hazardous decay products.[5] |
| Proton Spallation of Thorium-232 | Natural Thorium-232 targets are irradiated with high-energy protons.[4][8] | Capable of producing significant quantities of Ac-225.[4] | Co-produces other actinium isotopes, such as the long-lived Ac-227, which can be difficult to separate.[9][10] |
| Electron Accelerators (Photo-production) | A tungsten target is bombarded with an electron beam to produce bremsstrahlung photons, which then interact with a Radium-226 target.[8] | Can potentially produce large quantities of Ac-225 and helps in reducing Ra-226 nuclear waste.[8] | Requires a powerful linear accelerator (LINAC).[8] |
Mechanism of Action in Targeted Alpha Therapy
The core principle of Ac-225 based TAT is the targeted delivery of its potent alpha particles directly to cancer cells.[1] This is achieved by attaching Ac-225 to a targeting moiety, such as a monoclonal antibody or a small molecule peptide, that specifically binds to antigens or receptors overexpressed on the surface of cancer cells.[1][11]
Chelation Chemistry
For the successful application of Ac-225 in TAT, it must be stably bound to the targeting molecule.[6] This is achieved through the use of a bifunctional chelator, a molecule that can strongly bind to the Ac-225 ion and also be covalently attached to the targeting biomolecule. The large ionic radius of the Ac³⁺ ion presents a challenge for stable chelation.[6][12]
While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a commonly used chelator, it often requires heating for efficient radiolabeling, which can be detrimental to sensitive biomolecules like antibodies.[6][13][14] Consequently, research is ongoing to develop superior chelators for Ac-225 that allow for rapid and stable complexation under mild conditions.
| Chelator | Key Characteristics |
| DOTA | The current "gold standard" for many radiometals. Requires high temperatures or microwave assistance for efficient Ac-225 labeling.[6][14] |
| Macropa | A diaza-18-crown-6-based chelator that has shown rapid and stable Ac-225 complexation at room temperature.[6][14][15] |
| crown-TATE | A newer molecule designed for milder radiolabeling conditions, greater stability, and higher tumor uptake compared to DOTA-TATE in preclinical models.[16] |
| HEHA | A macrocyclic ligand that has demonstrated exceptional in vivo stability with Ac-225.[17] |
| EDTA/DTPA | Acyclic chelators that show high affinity for Ac-225 but their complexes can be unstable in vivo, leading to release of the radionuclide.[13][17] |
Experimental Protocols
Radiolabeling of a Targeting Molecule with Ac-225 (General Protocol)
This protocol provides a general framework. Specific conditions such as pH, temperature, and incubation time may need to be optimized for different chelators and targeting molecules.
In Vitro Cytotoxicity Assay
This assay is crucial for determining the efficacy of the Ac-225 radiopharmaceutical in killing cancer cells.
-
Cell Culture: Culture the target cancer cell line (e.g., LNCaP for prostate cancer, A431/CCKBR for neuroendocrine tumors) under standard conditions.
-
Cell Seeding: Seed a known number of cells into multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the Ac-225 radiopharmaceutical. Include controls such as untreated cells and cells treated with the non-radiolabeled targeting molecule.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay or a clonogenic survival assay.[18][19]
-
Data Analysis: Calculate the half-maximal effective activity (EA50) or the concentration required to achieve 50% cell killing.[18]
In Vivo Biodistribution Study
These studies are essential to evaluate the tumor-targeting capabilities and off-target accumulation of the Ac-225 radiopharmaceutical in animal models.
-
Animal Model: Use an appropriate animal model, typically immunodeficient mice bearing tumor xenografts of the target cancer.
-
Administration: Administer a known activity of the Ac-225 radiopharmaceutical to the animals, usually via intravenous injection.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize groups of animals.
-
Tissue Harvesting: Harvest major organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, bone).
-
Activity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point to determine the biodistribution profile.[20]
Clinical Applications and Trials
Ac-225 based TAT has shown remarkable promise in early-phase clinical trials for a variety of cancers, particularly in patients with advanced and metastatic disease.
| Cancer Type | Targeting Ligand/Antibody | Key Findings | References |
| Prostate Cancer | PSMA-617, PSMA-I&T, J591 | Significant reductions in prostate-specific antigen (PSA) levels and promising overall and progression-free survival in patients with metastatic castration-resistant prostate cancer (mCRPC).[2][7][21] | [2][7][21] |
| Neuroendocrine Tumors (NETs) | DOTATATE, DOTATOC | Long-term anti-tumor effects and improved survival in patients with advanced gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[11][22][23] | [11][22][23] |
| Leukemia and Lymphoma | --- | Early trials have demonstrated the potential of Ac-225 in treating hematological malignancies.[1][4][24] | [1][4][24] |
A phase 2 study of 225Ac-DOTATATE in 83 patients with GEP-NETs reported 12- and 24-month overall survival rates of 85.3% and 67.6%, respectively.[23] In a large retrospective analysis of 488 mCRPC patients treated with 225Ac-PSMA, the median overall survival was 15.5 months, and the median progression-free survival was 7.9 months.[21]
Future Perspectives
The future of Ac-225 in targeted alpha therapy is bright, with ongoing research focused on several key areas:
-
Increasing Supply: Continued development of robust and scalable production methods is critical to meet the anticipated clinical demand.[1]
-
Novel Chelators: The design and synthesis of new chelators for more stable and efficient radiolabeling will improve the therapeutic index of Ac-225 radiopharmaceuticals.[6][16]
-
Combination Therapies: Exploring the synergistic effects of Ac-225 TAT with other cancer treatments, such as immunotherapy and chemotherapy, could lead to more effective treatment regimens.[1]
-
Dosimetry and Imaging: Improving methods for accurate patient-specific dosimetry and developing imaging surrogates for Ac-225 will be crucial for optimizing treatment planning and response assessment.[25]
References
- 1. openmedscience.com [openmedscience.com]
- 2. This compound targeted alpha particle therapy for prostate cancer [thno.org]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of Targeted Alpha Therapy with 225Actinium and 213Bismuth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of 225Ac-PSMA for targeted alpha therapy in prostate cancer - Kairemo - Annals of Translational Medicine [atm.amegroups.org]
- 8. This compound in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple Production Methods Underway to Provide this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 10. Targeted Alpha Therapy: All We Need to Know about 225Ac’s Physical Characteristics and Production as a Potential Theranostic Radionuclide [mdpi.com]
- 11. theranos.care [theranos.care]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Towards Targeted Alpha Therapy with this compound: Chelators for Mild Condition Radiolabeling and Targeting PSMA—A Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
- 16. netrf.org [netrf.org]
- 17. Improved in vivo stability of this compound macrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research-collection.ethz.ch [research-collection.ethz.ch]
- 19. In vitro dose effect relationships of this compound- and lutetium-177-labeled PSMA-I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Alpha-emitters based therapy prolongs life for patients with advanced prostate cancer - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 22. Frontiers | Alpha-peptide receptor radionuclide therapy using this compound labeled somatostatin receptor agonists and antagonists [frontiersin.org]
- 23. Phase 2 Study Supports Radionuclide Alpha Therapy in Patients With Advanced Neuroendocrine Tumors | Docwire News [docwirenews.com]
- 24. Types of Cancer Treated by Targeted Alpha Therapy: Alpha Therapy Guide [int.livhospital.com]
- 25. Dosimetry and biodistribution of actinium radiopharmaceuticals for targeted alpha therapy - UBC Library Open Collections [open.library.ubc.ca]
Actinium-225: A Technical Guide to Its Half-Life and Implications for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinium-225 (²²⁵Ac) is a radionuclide of significant interest in the field of nuclear medicine, particularly for its application in Targeted Alpha Therapy (TAT). Its unique decay properties, characterized by a moderately long half-life and a cascade of alpha-emitting daughter isotopes, make it a potent and precise weapon in the fight against cancer. This technical guide provides an in-depth exploration of the half-life of ²²⁵Ac, its decay characteristics, and the profound implications these have for cancer research and the development of novel radiopharmaceuticals.
The Half-Life and Decay Cascade of this compound
This compound has a half-life of approximately 9.92 days.[1][2][3] This duration is considered nearly ideal for therapeutic applications; it is long enough to allow for the complex processes of production, purification, radiolabeling of targeting molecules, quality control, and shipment to clinical sites.[4] At the same time, it is short enough to ensure that the radioactivity does not persist unnecessarily in the patient's body long after the treatment has been delivered, minimizing long-term toxicity.[4]
The therapeutic potency of ²²⁵Ac is significantly amplified by its decay chain. A single atom of ²²⁵Ac undergoes a series of six rapid decays, ultimately transforming into the near-stable Bismuth-209.[3] This decay cascade releases a total of four high-energy alpha particles, along with two beta particles.[3] This sequence of alpha emissions delivers a highly localized and potent dose of radiation to the target site.
Quantitative Decay Data
The following table summarizes the key quantitative data for the decay of this compound and its principal daughter radionuclides.
| Radionuclide | Half-Life | Decay Mode | Alpha Energy (MeV) | Gamma Energy (keV) & Abundance |
| This compound (²²⁵Ac) | 9.92 days | α | 5.83 | - |
| Francium-221 (²²¹Fr) | 4.8 minutes | α | 6.34 | 218 (11.4%) |
| Astatine-217 (²¹⁷At) | 32.3 milliseconds | α | 7.07 | - |
| Bismuth-213 (²¹³Bi) | 45.6 minutes | β⁻ (97.8%), α (2.2%) | 5.87 (for α decay) | 440 (26.1%) |
| Polonium-213 (²¹³Po) | 4.2 microseconds | α | 8.38 | - |
| Thallium-209 (²⁰⁹Tl) | 2.2 minutes | β⁻ | - | - |
| Lead-209 (²⁰⁹Pb) | 3.25 hours | β⁻ | - | - |
| Bismuth-209 (²⁰⁹Bi) | ~2.01 x 10¹⁹ years | α | - | - |
Data compiled from multiple sources.[1][5]
Implications for Cancer Research and Targeted Alpha Therapy (TAT)
The physical characteristics of this compound's decay have profound implications for its use in cancer therapy. The high linear energy transfer (LET) and short path length of the emitted alpha particles are central to the efficacy of ²²⁵Ac-based TAT.
-
High Linear Energy Transfer (LET): Alpha particles deposit a large amount of energy over a very short distance, typically a few cell diameters (40-100 µm).[3][6] This dense ionization track is highly effective at causing complex and difficult-to-repair double-strand breaks in the DNA of cancer cells.[3][7]
-
Short Path Length: The limited range of alpha particles ensures that their cytotoxic effects are confined to the immediate vicinity of the targeted cancer cells, thereby minimizing damage to surrounding healthy tissues.[4][6] This high degree of localization is a key advantage over beta-emitting radiotherapies, which have a longer range and can cause more off-target toxicity.[3]
These properties make ²²⁵Ac particularly suitable for treating micrometastases and disseminated cancers that are not amenable to surgical resection or external beam radiation.[3] Clinical and preclinical studies have shown promising results for ²²⁵Ac-TAT in various malignancies, including prostate cancer, leukemia, neuroendocrine tumors, and bladder cancer.[3][7]
Experimental Protocols
The development of effective ²²⁵Ac-based radiopharmaceuticals relies on robust and reproducible experimental protocols for radiolabeling and quality control.
Radiolabeling of Targeting Molecules
The general principle of preparing ²²⁵Ac radiopharmaceuticals involves the chelation of the ²²⁵Ac³⁺ ion by a bifunctional chelator that is covalently attached to a targeting molecule, such as a monoclonal antibody or a small molecule inhibitor.
-
Conjugation: A bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is conjugated to the monoclonal antibody.
-
Preparation of ²²⁵Ac: this compound, typically in a dilute hydrochloric acid solution, is obtained from a commercial supplier.
-
Labeling Reaction:
-
The DOTA-conjugated antibody is dissolved in a suitable buffer, such as ammonium (B1175870) acetate (B1210297), to maintain a pH between 5.5 and 6.5.
-
A calculated amount of ²²⁵Ac is added to the antibody solution.
-
The reaction mixture is incubated at a controlled temperature, often ranging from room temperature to 40°C, for a specific duration (e.g., 30-60 minutes).
-
-
Purification: The radiolabeled antibody is separated from unchelated ²²⁵Ac using size-exclusion chromatography.
-
Precursor Preparation: The small molecule precursor, conjugated with a chelator like DOTA, is dissolved in a suitable buffer (e.g., acetate buffer).
-
Labeling Reaction:
-
²²⁵Ac is added to the precursor solution.
-
The mixture is heated at an elevated temperature, typically between 75°C and 95°C, for 15-30 minutes to facilitate efficient chelation.[8]
-
-
Quenching: A quenching agent, such as DTPA (diethylenetriaminepentaacetic acid), may be added to complex any remaining free ²²⁵Ac.
-
Purification: The final product is often purified using solid-phase extraction cartridges to remove any unreacted components.
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of ²²⁵Ac-radiopharmaceuticals.
-
Radiochemical Purity: This is typically determined using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) to separate the radiolabeled product from free ²²⁵Ac and other radiochemical impurities.[4][9]
-
Radionuclidic Purity: Gamma spectroscopy is used to identify and quantify any contaminating radionuclides.
-
Stability: The stability of the radiolabeled conjugate is assessed over time in various solutions, such as saline and human serum, to ensure that the ²²⁵Ac remains securely chelated.
-
Sterility and Endotoxin Testing: These are standard tests performed to ensure the product is safe for parenteral administration.
Signaling Pathways and Cellular Response to this compound
The high LET of alpha particles emitted from the ²²⁵Ac decay chain induces complex and clustered DNA damage, which is more challenging for cancer cells to repair compared to the damage caused by low-LET radiation like gamma or beta rays.[2][10] This triggers a cascade of cellular signaling events.
The primary mechanism of action of ²²⁵Ac-based TAT is the induction of DNA double-strand breaks (DSBs).[7] This severe form of DNA damage activates the DNA Damage Response (DDR) network, a complex signaling cascade that aims to repair the damage or, if the damage is too extensive, trigger programmed cell death (apoptosis).
Key signaling pathways activated in response to ²²⁵Ac-induced alpha particle damage include:
-
DNA Damage Response (DDR): This is a central pathway that is initiated by the recognition of DNA damage. Key proteins involved include ATM (Ataxia-Telangiectasia Mutated) and p53.[11][12] Phosphorylation of histone H2AX to form γH2AX is a well-established marker of DSBs.[13]
-
Cell Cycle Regulation: The DDR can lead to the activation of cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to prevent the cell from replicating its damaged DNA. This is often mediated by the p53 tumor suppressor protein.
-
Apoptosis: If the DNA damage is deemed irreparable, the cell is directed towards apoptosis. This involves the activation of a cascade of caspases that dismantle the cell in a controlled manner.
-
Histone Deacetylase (HDAC) Signaling: Recent studies have shown that HDACs are also involved in the response to TAT. Inhibition of HDACs has been shown to sensitize cancer cells to the effects of ²²⁵Ac, suggesting a potential for combination therapies.[11][12][14]
Below is a simplified representation of the signaling pathways initiated by ²²⁵Ac-induced alpha particle damage.
Caption: Signaling pathways activated by this compound.
Experimental Workflow for ²²⁵Ac Radiopharmaceutical Development
The development of a novel ²²⁵Ac-based radiopharmaceutical follows a structured workflow, from initial design to preclinical evaluation.
Caption: Workflow for ²²⁵Ac radiopharmaceutical development.
Conclusion
The approximately 10-day half-life of this compound, coupled with its potent alpha-emitting decay cascade, establishes it as a highly promising radionuclide for the development of next-generation cancer therapies. The ability of ²²⁵Ac to induce complex and lethal DNA damage in a highly localized manner offers a significant therapeutic advantage, particularly for treating disseminated and resistant cancers. Continued research into optimizing radiolabeling protocols, understanding the intricate cellular responses to alpha radiation, and identifying novel targeting molecules will be crucial in fully realizing the clinical potential of this remarkable isotope. The in-depth understanding of its properties, as outlined in this guide, is fundamental for researchers, scientists, and drug development professionals working to harness the power of this compound for the benefit of cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Chromatin and the Cellular Response to Particle Radiation-Induced Oxidative and Clustered DNA Damage [frontiersin.org]
- 3. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-mjm.org [e-mjm.org]
- 5. isotopes.gov [isotopes.gov]
- 6. researchgate.net [researchgate.net]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. mdpi.com [mdpi.com]
- 9. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The severity of alpha-particle-induced DNA damage is revealed by exposure to cell-free extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Repair of α-particle-induced DNA damage in peripheral blood mononuclear cells after internal ex vivo irradiation with 223Ra - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
An In-depth Technical Guide to Preliminary Investigations into Actinium-225 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Actinium-225 (²²⁵Ac) is a radionuclide of significant interest in the field of targeted alpha therapy (TAT). Its therapeutic potential stems from a cascade decay that releases four high-energy, high-linear energy transfer (LET) alpha particles.[1] This localized deposition of immense energy induces complex and difficult-to-repair DNA double-strand breaks (DSBs), leading to potent cancer cell death.[2][3][4] This guide provides a comprehensive overview of the fundamental mechanisms of ²²⁵Ac cytotoxicity, summarizes key quantitative data from preclinical studies, details essential experimental protocols for its evaluation, and visualizes the core biological processes involved.
Core Mechanism of Action: The ²²⁵Ac Nanogenerator
The primary cytotoxic action of ²²⁵Ac is physical, initiated by the emission of alpha particles. With a half-life of 9.92 days, ²²⁵Ac decays to stable bismuth-209 (²⁰⁹Bi) through a series of short-lived daughter nuclides, releasing four alpha particles in total.[1][5][6] This decay cascade effectively turns a single ²²⁵Ac atom, once delivered to a cancer cell, into a "nanogenerator" of cytotoxic radiation.[7]
The emitted alpha particles have a very short path length in tissue (40-100 µm, equivalent to a few cell diameters) and a high LET (approximately 100 keV/µm).[4][6][8] This ensures that the cytotoxic effects are highly localized to the target cells, sparing adjacent healthy tissue.[9] The dense ionization along the alpha particle track results in clustered and complex DNA double-strand breaks, which are often irreparable by cellular DNA repair mechanisms, leading to cell cycle arrest and apoptosis.[3][8][10]
Cellular Response and Signaling Pathways
The induction of complex DSBs by ²²⁵Ac triggers a robust cellular response, primarily mediated by the DNA Damage Response (DDR) pathway.
-
DNA Damage Sensing and Signal Transduction : The DSBs are recognized by sensor proteins, leading to the rapid activation and autophosphorylation of the ATM (Ataxia-Telangiectasia Mutated) kinase.[11] Activated ATM then phosphorylates a host of downstream targets, including the histone variant H2AX on serine 139, forming γH2AX.[11] This phosphorylation event serves as a crucial biomarker for DSBs.[11]
-
Cell Cycle Arrest : A key substrate of ATM is the tumor suppressor protein p53.[11] Activation of p53 leads to the transcriptional upregulation of p21, a cyclin-dependent kinase inhibitor.[11] p21 subsequently inhibits cyclin-CDK complexes, leading to cell cycle arrest, most prominently at the G2/M checkpoint.[11][12] This arrest provides the cell time to attempt DNA repair, but given the complexity of alpha-particle-induced damage, it often culminates in apoptosis.
-
Apoptosis Induction : If the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis. This is often observed as an increase in the subG1 cell population in flow cytometry analysis.[11]
Quantitative Cytotoxicity Data
The potency of ²²⁵Ac-based agents has been quantified across various cancer cell lines. The data highlights that nanomolar to picomolar concentrations (in terms of the targeting molecule) corresponding to kilobecquerel (kBq) or becquerel (Bq) per milliliter activities are sufficient to induce significant cell death.
Table 1: In Vitro Cytotoxicity of ²²⁵Ac Conjugates
| ²²⁵Ac Conjugate | Target | Cell Line | Assay | Cytotoxicity Metric (e.g., LD₅₀, EA₅₀) | Reference |
| [²²⁵Ac]DOTA-3F8 | GD2 | NMB7 (Neuroblastoma) | Not Specified | LD₅₀: 3 Bq/mL (80 pCi/mL) | [7] |
| [²²⁵Ac]Ac-PP-F11N | CCKBR | A431/CCKBR (Squamous) | Proliferation Assay | EA₅₀: 6.2 ± 1.1 kBq/mL | [4] |
| Various Antibody Constructs | CD33, CD19, HER2/neu, PSMA | HL60, Daudi, Ramos, MCF7, LNCaP.FGC, SKOV3 | Not Specified | LD₅₀ values reported for various constructs | [7] |
Table 2: Effects of ²²⁵Ac on Cell Cycle Progression
| ²²⁵Ac Conjugate | Cell Line | Activity/Concentration | Time Point | Key Finding | Reference |
| [²²⁵Ac]Ac-DOTATOC | AR42J (Pancreatic) | 2.5–10 kBq/mL | 24 h | Up to 60% increase in G2/M phase cells | [11] |
| Compound 225# | SW620 (Colorectal) | 100 nM | 24 h | 68.8% increase in G2/M phase cells | [12] |
| Compound 225# | HCT116 (Colorectal) | 100 nM | 24 h | 62.3% increase in G2/M phase cells | [12] |
*Note: "Compound 225#" is a small molecule inhibitor, not directly related to this compound, but the study provides a clear example of G2/M arrest methodology and expected results following DNA damage.
Experimental Protocols
Standardized protocols are crucial for the accurate assessment of ²²⁵Ac cytotoxicity. Below are methodologies for key in vitro assays.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment : Remove the medium and add fresh medium containing serial dilutions of the ²²⁵Ac-conjugate. Include untreated and vehicle-only controls.
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the untreated control and determine the LD₅₀ (lethal dose, 50%) or IC₅₀ (inhibitory concentration, 50%).
DNA Double-Strand Break Analysis (γH2AX Immunofluorescence)
This method visualizes and quantifies DSBs by staining for γH2AX foci.
-
Cell Seeding : Seed cells on coverslips in a 24-well plate.
-
Treatment : Treat cells with the ²²⁵Ac-conjugate for a defined period (e.g., 1 to 24 hours).
-
Fixation : Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization : Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking : Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody : Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Secondary Antibody : Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining & Mounting : Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging : Visualize foci using a fluorescence microscope and quantify the number of foci per cell.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution via flow cytometry.
-
Cell Culture & Treatment : Culture cells in 6-well plates and treat with the ²²⁵Ac-conjugate for 24-48 hours.
-
Harvesting : Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation : Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the samples on a flow cytometer.
-
Analysis : Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases, as well as the subG1 (apoptotic) population.
Mechanisms of Resistance
While ²²⁵Ac is highly potent, resistance can emerge. Understanding these mechanisms is critical for developing combination therapies.
-
DNA Damage Repair (DDR) Proficiency : Tumors with highly efficient DDR pathways, particularly those involving homologous recombination (e.g., functional BRCA1/2), may be better able to repair the induced DSBs, although the complexity of alpha-induced damage makes this challenging.[13][14] Clinical data suggests that patients with DDR gene mutations may have more favorable responses to ²²⁵Ac therapy.[14]
-
TP53 Mutations : Loss of functional p53 can uncouple the DNA damage signal from the cell cycle arrest and apoptotic machinery, allowing cells with damaged DNA to continue proliferating.[13]
-
Activation of Survival Pathways : Upregulation of pro-survival signaling, such as the PI3K/AKT/mTOR pathway, can counteract the pro-apoptotic signals initiated by DNA damage, thereby promoting cell survival and resistance.[15]
Conclusion
Preliminary investigations consistently demonstrate that this compound is a highly potent cytotoxic agent. Its efficacy is rooted in its ability to act as a nanogenerator, delivering high-LET alpha particles that cause catastrophic, localized DNA damage. This damage activates the DNA Damage Response pathway, leading to G2/M cell cycle arrest and apoptosis. The quantitative data underscores its ability to kill cancer cells at very low activities. The standardized protocols provided herein offer a framework for researchers to further investigate the cytotoxic effects of novel ²²⁵Ac-based radiopharmaceuticals and explore strategies to overcome potential resistance mechanisms.
References
- 1. An Overview of Targeted Alpha Therapy with 225Actinium and 213Bismuth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cnl.ca [cnl.ca]
- 3. researchgate.net [researchgate.net]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
- 5. This compound targeted alpha particle therapy for prostate cancer [thno.org]
- 6. This compound targeted alpha particle therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Realizing the potential of the this compound radionuclide generator in targeted alpha-particle therapy applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. The Journey of this compound: How Scientists Discovered a New Way to Produce a Rare Medical Radioisotope | Department of Energy [energy.gov]
- 10. Actinium Pharma: ATNM-400 active in hard-to-treat breast cancer | ATNM Stock News [stocktitan.net]
- 11. DNA Double Strand Breaks as Predictor of Efficacy of the Alpha-Particle Emitter Ac-225 and the Electron Emitter Lu-177 for Somatostatin Receptor Targeted Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compound 225# inhibits the proliferation of human colorectal cancer cells by promoting cell cycle arrest and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Resistance to Prostate-Specific Membrane Antigen–Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Early-stage research on Actinium-225 applications
An In-depth Technical Guide to Early-Stage Research on Actinium-225 (B1199940) Applications
Introduction
This compound (Ac-225) is a rare, potent alpha-emitting radionuclide that has emerged as a significant candidate for Targeted Alpha Therapy (TAT) in oncology.[1] Unlike traditional beta- or gamma-emitting isotopes, alpha particles deliver high-energy radiation over a very short distance, enabling the precise destruction of cancer cells with minimal damage to surrounding healthy tissue.[2][3] This high linear energy transfer (LET) results in complex, difficult-to-repair double-strand DNA breaks, which are highly effective at inducing cancer cell death, even in tumors resistant to other therapies.[1][3][4] This guide provides a comprehensive technical overview of the core aspects of early-stage Ac-225 research, including its production, chelation chemistry, mechanism of action, and findings from pivotal preclinical and clinical studies.
Core Properties of this compound
Ac-225 is distinguished by its 9.92-day half-life, which is long enough for production, transport, and conjugation to targeting molecules with extended biological circulation times, such as antibodies.[5][6] It decays through a cascade of short-lived daughter nuclides to stable Bismuth-209, releasing a total of four high-energy alpha particles.[2][5] This "nanogenerator" characteristic amplifies its cytotoxic potential at the target site.[7][8]
Table 1: Decay Properties of this compound and its Progeny
| Radionuclide | Half-Life | Decay Mode | Alpha Particle Energy (MeV) |
|---|---|---|---|
| This compound (Ac-225) | 9.92 days | Alpha | 5.8 |
| Francium-221 (Fr-221) | 4.8 minutes | Alpha | 6.3 |
| Astatine-217 (At-217) | 32.3 milliseconds | Alpha | 7.1 |
| Bismuth-213 (Bi-213) | 45.6 minutes | Beta (97.8%), Alpha (2.2%) | 5.9 |
| Polonium-213 (Po-213) | 4.2 microseconds | Alpha | 8.4 |
| Thallium-209 (Tl-209) | 2.2 minutes | Beta | - |
| Lead-209 (Pb-209) | 3.3 hours | Beta | - |
| Bismuth-209 (Bi-209) | Stable | - | - |
Source: Data compiled from multiple sources.[2][4][9]
Production of this compound
The limited availability of Ac-225 has been a significant bottleneck for research and clinical application.[10] Several production methods are currently employed or under development to meet the growing demand.[11]
Table 2: Summary of this compound Production Methods
| Production Method | Description | Advantages | Challenges |
|---|---|---|---|
| Thorium-229 (Th-229) Decay | Ac-225 is "milked" from stockpiles of Th-229, a decay product of Uranium-233 from historical nuclear programs.[10][11] | High purity Ac-225. | Limited global supply of Th-229, yielding only millicurie quantities per batch.[10][11] |
| Proton Irradiation of Thorium-232 | High-energy protons (>70 MeV) from accelerators bombard a Thorium-232 target, producing Ac-225 via spallation reactions.[10][11][12] | Capable of producing significant, clinically relevant quantities. | Co-produces a small amount (≤ 2%) of long-lived Ac-227, requiring careful purification and quality control.[11] |
| Proton Irradiation of Radium-226 | Lower-energy protons bombard a Radium-226 target via the 226Ra(p,2n)225Ac reaction.[12] | High reaction cross-section allows for production using many existing medical cyclotrons. | Requires handling of highly radioactive Radium-226 targets.[12] |
| Photonuclear Production | A high-energy photon spectrum from a linear accelerator (LINAC) irradiates a Radium-226 target (226Ra(γ,n)225Ra), which then decays to Ac-225.[12][13] | A promising route that could provide a substantial supply of Ac-225.[13] | Feasibility and yield are still under active research and require optimization.[13] |
Source: Data compiled from multiple sources.[10][11][12][13]
Chelation Chemistry for this compound
To deliver Ac-225 specifically to tumor cells, it must be attached to a targeting molecule (e.g., antibody, peptide, or small molecule) via a bifunctional chelator. The large ionic radius and unique coordination chemistry of the Ac³⁺ ion present significant challenges in developing chelators that can hold the radionuclide with high stability in vivo.[14][15] Inadequate chelation can lead to the release of free Ac-225, causing off-target toxicity. A major challenge is the recoil energy from alpha decay, which can break the chemical bonds between the daughter nuclides and the chelator, leading to their redistribution in the body, particularly to the kidneys.[2][7]
Table 3: Overview of Key Chelating Agents for this compound
| Chelator | Description | Radiolabeling Conditions | Key Stability Findings |
|---|---|---|---|
| DOTA | A widely used 12-membered macrocycle. The current state-of-the-art for many applications.[15][16] | Requires heating (e.g., 70-90°C) or long incubation times, which can be harsh for sensitive biomolecules like antibodies.[16][17] | Shows good stability but some dissociation is observed over time in serum and in vivo.[17] Currently used in several clinical trials.[5] |
| Macropa | An 18-membered macrocycle that is larger and more pre-organized for the large Ac³⁺ ion.[5][17] | Quantitative labeling achieved in 5 minutes at room temperature.[5][7] | Excellent stability; the Ac-225 complex remained intact for over 7 days in human serum and showed high in vivo stability.[5] |
| HEHA | A 16-membered hexaaza macrocycle. | Labeling of antibody conjugates achieved yields of 60-85% at 37°C in 30 minutes.[7] | Showed promise in early studies. |
| PEPA / DTPA | Acyclic (non-macrocyclic) chelators. | Radiolabeling achieved 80-90% yield.[7] | Complexes are generally labile in vivo, leading to release of free Ac-225 and uptake in non-target organs like the liver.[7][17] |
Source: Data compiled from multiple sources.[5][7][15][16][17]
Mechanism of Action and Preclinical Research
The core principle of Ac-225 TAT is the targeted delivery of alpha particles to cancer cells.[1] A targeting vector, such as an antibody against a tumor-specific antigen like PSMA (Prostate-Specific Membrane Antigen) or HER2, carries the Ac-225-chelator complex to the tumor.[2][18] The emitted alpha particles then travel a few cell diameters (40-100 µm), depositing a large amount of energy that causes irreparable double-strand DNA breaks, leading to cell death.[1][3][8]
Preclinical studies have consistently demonstrated the potent anti-tumor effects of Ac-225-based radiopharmaceuticals across various cancer models.
Table 4: Summary of Key Preclinical Studies of Ac-225 Radiopharmaceuticals
| Targeting Agent | Cancer Model | Key Findings |
|---|---|---|
| [225Ac]Ac-PSMA-617 | Prostate Cancer (LNCaP xenografts) | Showed superior therapeutic efficacy compared to its 177Lu-labeled counterpart. Early intervention was more efficacious in widespread metastatic models.[9] |
| [225Ac]Ac-PSMA-I&T | Prostate Cancer (PC3-PIP cells) | In vitro, demonstrated a Relative Biological Effectiveness (RBE) 4.2 times higher than [177Lu]Lu-PSMA-I&T.[19][20] |
| [225Ac]Ac-rhPSMA-10.1 | Prostate Cancer (Preclinical models) | Significantly suppressed tumor growth relative to control. Demonstrated excellent PSMA binding affinity and high cellular internalization.[21] |
| [225Ac]Ac-J591 | Prostate Cancer (LNCaP cells) | Internalized antibody acted as a "nanogenerator," retaining daughter isotopes and maximizing the radiation dose to the cell.[7] |
| [225Ac]Ac-DOTA-pertuzumab | Ovarian Cancer (SKOV-3 xenografts) | High specific binding to HER2+ tumors (50 ± 14% ID/g) compared to HER2- tumors and healthy tissues.[18] |
| ATNM-400 | Breast Cancer (HR+, TNBC models) | Showed robust anti-tumor activity and a favorable tolerability profile, including in treatment-resistant tumors.[22] |
Source: Data compiled from multiple sources.[7][9][18][19][20][21][22]
Early-Stage Clinical Research
Early-stage clinical trials have translated the promise of Ac-225 TAT into remarkable outcomes for patients with advanced, treatment-refractory cancers, particularly metastatic castration-resistant prostate cancer (mCRPC).
Table 5: Overview of Early-Stage Clinical Trials with this compound
| Cancer Type | Targeting Molecule | Key Outcomes | Major Adverse Events (Grade ≥3) |
|---|---|---|---|
| mCRPC | [225Ac]Ac-PSMA-617 | Pooled PSA reduction of ≥50% was 65% across 18 studies (1,155 patients). Response rates were higher in less heavily pre-treated patients.[23] Progression-free survival varied from 3 to 15 months.[23] | Anemia (11%), Thrombocytopenia (6%).[23] Xerostomia (dry mouth) is a common but typically low-grade side effect. |
| mCRPC | [225Ac]Ac-PSMA-I&T, [225Ac]Ac-J591 | Dose-escalation and safety studies are ongoing, often in combination with other therapies.[7] | Data on specific agents are emerging from Phase 1/2 trials. |
| Acute Myeloid Leukemia (AML) | [225Ac]Ac-Lintuzumab | Several active clinical trials are evaluating this agent, often in combination with other anti-cancer drugs like Venetoclax.[24] | To be determined in ongoing trials. |
| Neuroendocrine Tumors | [225Ac]Ac-DOTATOC | Found to be safe with activities up to a cumulative dose of 75 MBq. Showed that alpha therapy can overcome resistance to beta emitters.[25] | Not specified in detail. |
| Metastatic Colorectal Cancer | [225Ac]Ac-3BP-3940 (FAP-directed) | Retrospective analysis showed it was a safe option with manageable toxicity. One partial remission and two stable disease cases were observed.[26] | Anemia (G3, 14%), Hepatotoxicity (G2/G3, 28%).[26] |
Source: Data compiled from multiple sources.[7][23][24][25][26][27]
Detailed Experimental Protocols
The following sections provide standardized methodologies for key experiments in Ac-225 research.
Protocol 1: Radiolabeling of a DOTA-Conjugated Antibody with this compound
This protocol is adapted from methodologies for labeling monoclonal antibodies.[16][18]
-
Preparation:
-
To a sterile, low-binding microcentrifuge tube, add 3.7 MBq of 225Ac-nitrate solution (in 0.1-0.2 M HCl).
-
Add 2 M tetramethylammonium (B1211777) acetate (B1210297) (TMAA) or ammonium (B1175870) acetate buffer (pH ~6-7) to adjust the pH to between 5.5 and 6.0.
-
Add L-ascorbic acid (e.g., 10 μl of a 150 g/l solution) as a radioprotectant to prevent radiolysis.[16]
-
-
Labeling Reaction:
-
Add the DOTA-conjugated antibody (e.g., 100 μg) to the buffered Ac-225 solution.
-
Gently mix and incubate the reaction at 37°C for 60-120 minutes.[18] Note: For some small molecules or more robust constructs, higher temperatures (e.g., 90°C) may be used for shorter durations.
-
-
Quenching and Purification (Optional):
-
To stop the reaction and complex any remaining free Ac-225, add a small volume of 50 mM EDTA or DTPA solution.
-
If necessary, purify the radiolabeled antibody from free Ac-225 using a size-exclusion chromatography column (e.g., PD-10).
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or radio-HPLC.[7]
-
For ITLC, use a mobile phase like 50 mM EDTA solution, where the labeled antibody remains at the origin and free Ac-225 moves with the solvent front.
-
Calculate RCP by dividing the counts of the labeled product by the total counts on the strip. An RCP of >95% is typically desired.
-
Protocol 2: In Vitro Cytotoxicity Assay (Clonogenic Assay)
This protocol assesses the ability of cells to retain their reproductive integrity after treatment.[20][28]
-
Cell Plating:
-
Harvest target cells (e.g., PSMA-expressing PC3-PIP cells) during their exponential growth phase.
-
Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the [225Ac]Ac-radiopharmaceutical in complete cell culture medium to achieve a range of final activities (e.g., 0.1 to 10 kBq/mL).
-
Remove the medium from the wells and add the medium containing the radiopharmaceutical. Include an untreated control and a "cold" (non-radioactive) conjugate control.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Colony Formation:
-
After incubation, remove the treatment medium, wash the cells with PBS, and add fresh complete medium.
-
Return the plates to the incubator for 10-14 days, or until colonies in the control wells contain at least 50 cells.
-
-
Staining and Counting:
-
Wash the wells with PBS, fix the colonies with a methanol/acetic acid solution, and stain with 0.5% crystal violet.
-
Count the number of colonies (≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment group by normalizing the number of colonies to the plating efficiency of the untreated control.
-
Plot the surviving fraction against the radioactivity concentration to generate a dose-response curve.
-
Protocol 3: In Vivo Biodistribution in a Xenograft Mouse Model
This protocol determines the uptake and clearance of the radiopharmaceutical in various organs and the tumor.[5][18]
-
Animal Model:
-
Use immunodeficient mice (e.g., SCID or nude mice) bearing subcutaneously implanted tumors from a relevant human cancer cell line (e.g., SKOV-3 for HER2-positive cancer).[18] Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Administration:
-
Administer a known activity of the [225Ac]Ac-radiopharmaceutical (e.g., 100-200 kBq) to each mouse via intravenous (tail vein) injection.
-
-
Sample Collection:
-
At predefined time points (e.g., 1, 24, 96, and 168 hours post-injection), euthanize a cohort of mice (n=3-5 per time point).
-
Immediately collect blood and dissect key organs (e.g., tumor, liver, kidneys, spleen, bone, muscle, etc.).
-
-
Activity Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter. Allow samples to reach secular equilibrium (at least 6 hours) before counting to ensure accurate measurement of Ac-225 via its daughter nuclides.[16]
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Plot the %ID/g for each organ over time to visualize the pharmacokinetics, tumor targeting, and clearance of the radiopharmaceutical.
-
Challenges and Future Directions
Despite the promising results, the widespread clinical adoption of Ac-225 TAT faces several challenges:
-
Supply: Increasing the global supply of Ac-225 is paramount to support large-scale clinical trials and eventual commercial use.[3]
-
Daughter Redistribution: Mitigating the toxicity from recoiled daughter isotopes remains a key area of research, with strategies including faster internalization of the radiopharmaceutical or encapsulation within nanoparticles.[2][7]
-
Dosimetry: Accurate patient-specific dosimetry is complex due to the short range of alpha particles and the potential migration of daughter nuclides.[29][30]
-
Toxicity Management: Understanding and managing side effects, particularly xerostomia and potential nephrotoxicity, is crucial for optimizing treatment regimens.[2]
Future research will focus on developing novel chelators with enhanced stability, identifying new tumor targets, and exploring combination therapies to further improve the remarkable efficacy of this therapeutic modality.
Conclusion
Early-stage research has firmly established this compound as one of the most promising radionuclides for targeted alpha therapy. Its ability to deliver highly potent, localized radiation has produced impressive therapeutic responses in patients with advanced cancers who have exhausted other treatment options. While significant challenges related to production, chelation chemistry, and dosimetry remain, ongoing innovation and collaborative research efforts are paving the way for Ac-225 to become a cornerstone of precision oncology.[3]
References
- 1. openmedscience.com [openmedscience.com]
- 2. This compound targeted alpha particle therapy for prostate cancer [thno.org]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. An Overview of Targeted Alpha Therapy with 225Actinium and 213Bismuth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cnl.ca [cnl.ca]
- 7. This compound targeted alpha particle therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted α-Therapy in Cancer Management: Synopsis of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Journey of this compound: How Scientists Discovered a New Way to Produce a Rare Medical Radioisotope | Department of Energy [energy.gov]
- 11. Multiple Production Methods Underway to Provide this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 12. Production and Supply of α-Particle–Emitting Radionuclides for Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medical Isotope Production of Actinium 225 By Linear Accelerator Photon Irradiation of Radium 226 [vtechworks.lib.vt.edu]
- 14. impact.ornl.gov [impact.ornl.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with this compound for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. osti.gov [osti.gov]
- 18. imtm.cz [imtm.cz]
- 19. In vitro dose effect relationships of this compound- and lutetium-177-labeled PSMA-I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchportal.sckcen.be [researchportal.sckcen.be]
- 21. appliedradiology.com [appliedradiology.com]
- 22. firstwordpharma.com [firstwordpharma.com]
- 23. Time for action: this compound PSMA-targeted alpha therapy for metastatic prostate cancer - a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Facebook [cancer.gov]
- 25. Supply and Clinical Application of this compound and Bismuth-213 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jnm.snmjournals.org [jnm.snmjournals.org]
- 27. bookinghealth.com [bookinghealth.com]
- 28. Cytotoxicity Assay - Alfa Cytology - Rdcthera [rdcthera.com]
- 29. inis.iaea.org [inis.iaea.org]
- 30. Dosimetry and biodistribution of actinium radiopharmaceuticals for targeted alpha therapy - UBC Library Open Collections [open.library.ubc.ca]
Methodological & Application
Application Notes & Protocols: Production of Actinium-225 from Thorium-229
Audience: Researchers, scientists, and drug development professionals.
Introduction: Actinium-225 (Ac-225) is a potent alpha-emitting radionuclide with a half-life of 9.9 days, making it highly suitable for Targeted Alpha Therapy (TAT) in oncology.[1] Its high-energy alpha particles have a short path length, enabling the delivery of a highly cytotoxic radiation dose to cancer cells while minimizing damage to surrounding healthy tissue.[2] The primary and most traditional method for producing high-purity Ac-225 is through the decay of its parent isotope, Thorium-229 (Th-229).[1][3] This process utilizes a radionuclide generator system, often referred to as a "cow," from which Ac-225 is periodically "milked."[3]
The Th-229 itself is a rare material, sourced from the decay of Uranium-233 (U-233) stockpiles managed by institutions like the Oak Ridge National Laboratory (ORNL).[1] The separation of Ac-225 from Th-229 and its decay daughters is a critical radiochemical process that relies on advanced techniques such as ion exchange and extraction chromatography to achieve the clinical-grade purity required for radiopharmaceutical development.[4][5][6]
Data Presentation: Performance of Th-229/Ac-225 Generators
The following table summarizes quantitative data from various reported methods for separating Ac-225 from Th-229. These methods are designed to maximize the yield and purity of the final Ac-225 product.
| Parameter | Reported Value | Method Type | Source |
| Overall Yield | > 95% | Ion Exchange & Extraction Chromatography | [2][4][5][7] |
| Process Yield | 98% ± 5% | Anion Exchange & Extraction Chromatography (UTEVA, BDGA) | [8][9] |
| Radionuclidic Purity | > 98% 225Ac | Anion Exchange & Extraction Chromatography (DGA, TEVA) | [6] |
| 229Th Impurity | < 0.0001% | Anion Exchange & Extraction Chromatography (DGA, TEVA) | [6] |
| 225Ra Impurity | < 0.02% | Anion Exchange & Extraction Chromatography (DGA, TEVA) | [6] |
| Calculated 225Ac Half-life | 9.959 days | Anion Exchange & Extraction Chromatography (UTEVA, BDGA) | [8][9] |
| Reported 225Ac Half-life | 9.92 days | N/A | [8] |
Experimental Workflows & Logical Relationships
The production of Ac-225 from a Th-229 source follows a logical decay and separation sequence. The parent Th-229 decays to Radium-225 (Ra-225), which in turn decays to Ac-225. The goal of the chemical process is to isolate the desired Ac-225 from its parent and other decay products.
Caption: General workflow for Ac-225 production from a Th-229 generator system.
A more detailed visualization of a modern, streamlined separation process highlights the multi-step chromatographic approach used to ensure high purity.
Caption: Detailed chromatographic separation scheme for high-purity Ac-225.
Experimental Protocols
The following protocols are based on established and published methods for the separation of Ac-225 from Th-229.
Protocol 1: Combined Ion Exchange and Extraction Chromatography (Based on ITU Method)
This procedure outlines a classic approach combining anion exchange for bulk thorium separation followed by extraction chromatography to separate Radium-225 and this compound.[2][4]
Materials:
-
Th-229 stock solution in nitric acid (HNO₃)
-
Anion exchange resin (e.g., Dowex 1x8, 100-200 mesh)
-
Extraction chromatography resin for Ra/Ac separation
-
Reagents: 8 M HNO₃, 4 M HNO₃, 0.05 M HNO₃
-
Chromatography columns
-
Peristaltic pump
-
Alpha and Gamma spectrometers for quality control
Methodology:
-
Preparation of Thorium Source:
-
Ensure the Th-229 source material is dissolved in 8 M HNO₃.
-
-
Bulk Thorium Separation (Anion Exchange):
-
Prepare an anion exchange column (e.g., Dowex 1x8) with a volume appropriate for the amount of thorium being processed (e.g., 80 mL column volume).[2]
-
Load the Th-229 solution onto the column. Thorium (IV) will be strongly retained on the resin from the 8 M HNO₃ solution.
-
Elute the Ra-225 and Ac-225 from the column by washing with 3-4 column volumes of 8 M HNO₃.[2] Collect this fraction, which contains the desired product and its immediate parent.
-
The eluate is then evaporated to near dryness.
-
-
Thorium Recovery (Optional but Recommended):
-
Recover the valuable Th-229 from the anion exchange column by eluting with a large volume (e.g., 6-7 column volumes) of dilute nitric acid (0.05 M HNO₃).[2]
-
This recovered thorium can be evaporated and re-added to the main thorium stock for future use.
-
-
Radium/Actinium Separation (Extraction Chromatography):
-
Take up the evaporated Ra/Ac fraction in approximately 10 mL of 4 M HNO₃.[2]
-
Pass this solution through a dedicated extraction chromatography column designed to separate radium from actinium. The specific resin and elution profile will depend on the chosen material (e.g., a resin with high affinity for Ac over Ra in nitric acid media).
-
Selectively elute the purified Ac-225.
-
-
Quality Control:
Protocol 2: Streamlined Multi-Column Chromatography (Based on TPI Method)
This protocol describes a more recent, streamlined process designed for scalability and efficiency, minimizing matrix exchanges and processing time.[8][9][10]
Materials:
-
Th-229 stock solution in 8 M HNO₃
-
Anion exchange resin (e.g., AG MP-1M)
-
UTEVA extraction resin
-
Branched DGA (BDGA) extraction resin
-
Reagents: 8 M HNO₃, 5 M HNO₃, 0.05 M HNO₃, and dilute acid for final elution
-
Chromatography columns, potentially arranged in a stacked or serial configuration
-
Evaporation/concentration equipment
-
High-Purity Germanium (HPGe) detector for gamma spectrometry
Methodology:
-
Primary Separation (Anion Exchange):
-
Volume Reduction and Reconstitution:
-
Thorium Polishing (UTEVA Chromatography):
-
Ra/Ac Separation (BDGA Chromatography):
-
Final Product Elution:
-
Quality Control:
References
- 1. pharmafronts.com [pharmafronts.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multiple Production Methods Underway to Provide this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 4. Production of Ac-225 from Th-229 for targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of Ac-225 from Th-229 for targeted alpha therapy. | Semantic Scholar [semanticscholar.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of 225Ac Production from Low Isotopic Dilution 229Th - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. osti.gov [osti.gov]
Cyclotron Production of Actinium-225 for Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinium-225 (Ac-225), with its potent alpha-particle emissions and a half-life of 9.92 days, is a highly promising radionuclide for Targeted Alpha Therapy (TAT) in oncology.[1] The increasing demand for Ac-225 in clinical trials necessitates robust and scalable production methods. Cyclotron-based production, primarily through the proton irradiation of natural thorium-232 (²³²Th), offers a viable alternative to the limited supply from the decay of Thorium-229.[1] This document provides detailed application notes and protocols for the cyclotron production of Ac-225, encompassing target preparation, irradiation, chemical separation, and quality control, to support research and clinical trial material generation.
Production Route: Proton Irradiation of Thorium-232
The primary nuclear reaction for cyclotron production of Ac-225 is the spallation of Thorium-232 with high-energy protons:
²³²Th(p,x)²²⁵Ac
This reaction becomes efficient at proton energies greater than 70 MeV.[1] A key challenge in this production route is the co-production of the long-lived isotope Actinium-227 (Ac-227, t½ = 21.77 years), which cannot be chemically separated from Ac-225.[2][3] Therefore, optimizing irradiation parameters and post-irradiation processing is crucial to ensure the quality of the final Ac-225 product for clinical use.
I. Targetry and Irradiation
Target Material and Fabrication
Thorium metal or thorium oxide (ThO₂) are suitable target materials. Thorium metal targets are often fabricated by arc melting and rolling, while ThO₂ targets can be prepared from analytically pure Th(NO₃)₄. The target material is typically encapsulated in a target holder, which can be made of materials like niobium or copper.
Protocol for Thorium Metal Target Fabrication (Example):
-
An inventory of Thorium-232 metal is established.
-
Fabrication methods such as arc melting, rolling, and electrical discharge machining are utilized to shape the thorium metal into foils of the desired thickness.
-
The thorium foil is hermetically sealed within a target capsule. Methods like e-beam welding, tungsten inert gas (TIG) welding, or laser welding can be employed for encapsulation.
Irradiation Parameters
The yield of Ac-225 is dependent on several factors, including proton beam energy, beam current, and irradiation time. The following table summarizes various reported irradiation parameters and resulting Ac-225 yields.
| Proton Energy (MeV) | Beam Current (µA) | Target | Irradiation Time | Ac-225 Yield | Reference |
| 480 | 72-73 | Thorium metal foil | 36.5 hours | 524 ± 21 MBq (14.2 mCi) | [4] |
| 100 | ~2 | ThO₂ powder in niobium | Not specified | 619 µCi (EOB) | |
| 192 | 150 | 1 g Thorium-232 | 10 days | 127.37 mCi (at 7 days post EOB) | [2] |
| 78-192 | Not specified | Thorium metal | Not specified | Cross-sections of 3.6 to 16.7 mb | [5] |
EOB: End of Bombardment
II. Radiochemical Processing
Post-irradiation, the thorium target contains Ac-225, unreacted thorium, and a multitude of fission and spallation byproducts. A robust chemical separation process is required to isolate high-purity Ac-225.
Target Dissolution
The irradiated thorium target is typically allowed to cool for several days to allow for the decay of short-lived radionuclides. The thorium metal can be dissolved in sulfuric acid with small amounts of hydrofluoric acid (HF).
Chromatographic Separation of this compound
A multi-step chromatographic process is employed to separate Ac-225 from the bulk thorium and other radionuclidic impurities. This typically involves a combination of cation exchange and extraction chromatography.
Optimized Cation Exchange Protocol for Ac-225 Purification:
This protocol is based on the optimization of the cation exchange step for the purification of Ac-225 from a proton-irradiated thorium target.
Resin: AG50W-X8 cation exchange resin.
Procedure:
-
Load Solution Preparation: Dissolve the irradiated thorium target and adjust the pH of the solution to 1.5-2.0.
-
Column Loading: Load the prepared solution onto the AG50W-X8 cation exchange column.
-
Rinse Step 1 (Thorium and Fission Product Removal):
-
Rinse the column with five bed volumes (BV) of 1 M citric acid at pH 2.0.
-
Follow with a rinse of three BV of deionized water.
-
-
Rinse Step 2 (Radium and Barium Removal):
-
Elution of this compound:
-
Elute the purified Ac-225 from the column using 20 BV of 6 M HNO₃.
-
This optimized sequence has been shown to recover >90% of the Ac-225 with minimal presence of Radium-223 and thorium.
III. Quality Control
Ensuring the radiochemical and radionuclidic purity of the final Ac-225 product is critical for its use in clinical trials.
Radionuclidic Purity Assessment
High-purity germanium (HPGe) gamma-ray spectroscopy is the primary method for determining the radionuclidic purity of the Ac-225 product.[7]
HPGe Gamma Spectroscopy Protocol:
-
Detector and Calibration: Utilize a calibrated HPGe detector for photon energy and detection efficiency.
-
Sample Preparation: Prepare a sample of the final Ac-225 product in a calibrated geometry.
-
Data Acquisition: Acquire a gamma-ray spectrum for a sufficient duration to achieve adequate counting statistics.
-
Peak Analysis:
-
Ac-225 Quantification: Ac-225 is quantified indirectly through the gamma emissions of its daughters, primarily Francium-221 (²²¹Fr) and Bismuth-213 (²¹³Bi), once secular equilibrium is established (approximately 30 minutes for ²²¹Fr).[7][8]
-
Ac-227 and Progeny Detection: Monitor for the presence of Ac-227 and its decay products, which have distinct gamma-ray emissions.
-
²²⁷Th (from Ac-227 decay): 236 keV, 254 keV
-
²²³Ra (from Ac-227 decay): 145 keV, 154 keV, 270 keV
-
-
Other Impurities: Analyze the spectrum for other potential gamma-emitting impurities.
-
Radiochemical Purity
Radiochemical purity is typically assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure that the Ac-225 is in the desired chemical form and free from non-complexed or other chemical impurities.
IV. Visualized Workflows and Pathways
Overall Production Workflow
Caption: Overall workflow for cyclotron production of this compound.
Nuclear Reaction and Decay Pathway
Caption: Nuclear reaction for Ac-225 production and its subsequent alpha decay chain.
Chemical Separation Workflow
Caption: Chromatographic separation scheme for the purification of this compound.
References
- 1. Production and Supply of α-Particle–Emitting Radionuclides for Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining Processing Times for Accelerator Produced 225Ac and Other Isotopes from Proton Irradiated Thorium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. Design of a Thorium Metal Target for 225Ac Production at TRIUMF | MDPI [mdpi.com]
- 5. isotopes.gov [isotopes.gov]
- 6. indico.triumf.ca [indico.triumf.ca]
- 7. Gamma counting protocols for the accurate quantification of 225Ac and 213Bi without the need for a secular equilibrium between parent and gamma-emitting daughter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.vub.be [researchportal.vub.be]
Application Notes and Protocols for Actinium-225 Radiolabeling of Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the radiolabeling of antibodies with Actinium-225 (B1199940) (²²⁵Ac), a potent alpha-emitting radionuclide for Targeted Alpha Therapy (TAT). The information herein is curated to guide researchers in developing stable and effective ²²⁵Ac-antibody conjugates for preclinical and clinical applications.
Introduction
Targeted Alpha Therapy (TAT) utilizing this compound is a promising strategy for cancer treatment due to the high linear energy transfer and short path length of alpha particles, which induce difficult-to-repair double-strand DNA breaks in target cells with minimal damage to surrounding healthy tissue.[1][2] The therapeutic efficacy of ²²⁵Ac-based radiopharmaceuticals is contingent upon the stable attachment of the radionuclide to a targeting vector, typically a monoclonal antibody (mAb).[3] This process, known as radiolabeling, involves the use of a bifunctional chelator that can be conjugated to the antibody and securely coordinate the Ac³⁺ ion.
The choice of chelator and the radiolabeling methodology are critical for producing ²²⁵Ac-antibody conjugates with high radiochemical yield, specific activity, and in vivo stability. This document outlines the most common strategies and provides detailed protocols for their implementation.
Chelators for this compound
The large ionic radius of the Ac³⁺ ion presents a challenge for stable chelation. While several chelators have been investigated, DOTA and its derivatives have historically been the most widely used, though newer chelators like Macropa are showing significant promise.[4][5][6][7]
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is a well-established macrocyclic chelator used for various radiometals. For ²²⁵Ac, DOTA forms a reasonably stable complex. However, radiolabeling often requires elevated temperatures, which can be detrimental to the integrity of antibodies.[4][8] To circumvent this, two-step labeling methods were developed, though they suffer from low overall yield.[4][9][10][11] More recently, one-step methods at milder temperatures (e.g., 37°C) have been developed, significantly improving yields and specific activities.[4][9][10][11]
-
Macropa Derivatives (e.g., H₂MacropaSqOEt): Macropa-based chelators have emerged as a superior alternative to DOTA for ²²⁵Ac.[5][6][7] They offer the significant advantage of rapid radiolabeling at room temperature, which is ideal for preserving the immunoreactivity of sensitive biomolecules like antibodies.[6][7] This allows for the production of ²²⁵Ac-antibody conjugates with excellent radiochemical yields in a much shorter time frame.[6][7]
Radiolabeling Strategies: A Comparative Overview
Two primary strategies exist for radiolabeling antibodies with ²²⁵Ac: the two-step method and the more efficient one-step method.
| Parameter | Two-Step Method (DOTA) | One-Step Method (DOTA) | One-Step Method (Macropa) |
| General Principle | ²²⁵Ac is first chelated by a DOTA derivative, which is then conjugated to the antibody. | The antibody is first conjugated with a bifunctional DOTA chelator, followed by radiolabeling with ²²⁵Ac.[4][9] | The antibody is first conjugated with a bifunctional Macropa chelator, followed by radiolabeling with ²²⁵Ac.[6][7] |
| Radiolabeling Temperature | Higher temperatures for initial chelation, which are incompatible with antibodies.[4] | 37°C to 55°C.[4][12][13][14] | Room Temperature.[6][7] |
| Radiolabeling Time | Longer overall process. | 1 to 2 hours.[4][13][14] | As fast as 1 to 15 minutes.[6][7][15] |
| Radiochemical Yield (RCY) | Low, with significant loss of ²²⁵Ac (approx. 90%).[9][10][11] | Significantly higher, up to 10-fold improvement over the two-step method.[4][9][11] Can reach >80%.[13][14] | Excellent, often quantitative (>99%).[15] |
| Specific Activity | Lower.[9] | Up to 30-fold higher than the two-step method.[4][9][11] | High, with typical values around 37 MBq/mg.[15] |
| Advantages | Avoids direct heating of the antibody. | More efficient use of ²²⁵Ac, higher specific activity, and simpler workflow.[9][10] | Rapid, mild reaction conditions, excellent yields, and high specific activity.[6][7] |
| Disadvantages | Inefficient use of expensive ²²⁵Ac, lower specific activity.[9][10][11] | Requires heating, which may still affect some sensitive antibodies. | Newer chelator, may have less long-term clinical data compared to DOTA. |
Experimental Protocols
Protocol 1: One-Step ²²⁵Ac Radiolabeling of a DOTA-Conjugated Antibody
This protocol is adapted from methodologies demonstrating efficient one-step labeling.[4][9][13][14]
Materials:
-
DOTA-conjugated antibody (e.g., p-SCN-Bn-DOTA conjugated mAb)
-
²²⁵Ac (in 0.2 M HCl)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.8 M, pH 5.0) or Sodium acetate buffer (pH 5.0)
-
DTPA (50 mM)
-
Chelex 100 resin
-
PD-10 desalting column
-
0.9% NaCl with 5 mg/mL L-ascorbic acid (pH 4-5)
-
Instant thin-layer chromatography (ITLC) strips
-
Citrate (B86180) buffer (0.05 M, pH 4.0)
-
Incubator/water bath (37°C - 55°C)
Procedure:
-
Preparation of the Labeling Reaction:
-
In a sterile, low-binding microcentrifuge tube, add the desired activity of ²²⁵Ac (e.g., 2.0–8.7 MBq).
-
Add ammonium acetate buffer to adjust the pH to approximately 5.0.
-
Add the DOTA-conjugated antibody (e.g., 100–150 µg). The molar ratio of antibody conjugate to ²²⁵Ac should be optimized to achieve high radiochemical yield.[13][14]
-
-
Incubation:
-
Quenching the Reaction:
-
After incubation, cool the reaction mixture to room temperature.
-
Add DTPA solution to a final concentration of 5-10 mM to chelate any unbound ²²⁵Ac.
-
Add a small amount of Chelex 100 resin and mix gently to further sequester free ²²⁵Ac.
-
-
Purification:
-
Purify the ²²⁵Ac-labeled antibody using a PD-10 desalting column pre-equilibrated with 0.9% NaCl containing L-ascorbic acid.
-
Collect the fractions containing the radiolabeled antibody.
-
-
Quality Control:
-
Determine the radiochemical purity using ITLC with a mobile phase of 0.05 M citrate buffer (pH 4.0). The radiolabeled antibody will remain at the origin, while free ²²⁵Ac will move with the solvent front.
-
Measure the activity of the final product to calculate the radiochemical yield and specific activity.
-
Protocol 2: Rapid One-Step ²²⁵Ac Radiolabeling of a Macropa-Conjugated Antibody
This protocol is based on the rapid, room-temperature labeling capabilities of Macropa-based chelators.[6][7]
Materials:
-
Macropa-conjugated antibody (e.g., H₂MacropaSq-hG250)
-
²²⁵Ac (in 0.1 M HCl)
-
Acetate buffer (0.1 M, pH 5.5)
-
PD-10 desalting column
-
Collection buffer (e.g., PBS)
-
Instant thin-layer chromatography (ITLC) strips
-
Appropriate mobile phase for ITLC
Procedure:
-
Preparation of the Labeling Reaction:
-
In a sterile, low-binding microcentrifuge tube, combine the Macropa-conjugated antibody and the acetate buffer.
-
Add the desired amount of ²²⁵Ac to the antibody solution.
-
-
Incubation:
-
Purification (if necessary):
-
Due to the high radiochemical yields, purification may not always be necessary. If required, the labeled antibody can be purified using a PD-10 desalting column as described in Protocol 1.
-
-
Quality Control:
-
Assess the radiochemical purity using ITLC.
-
Calculate the radiochemical yield and specific activity.
-
Visualizing the Workflow
One-Step Antibody Radiolabeling Workflow
Caption: Workflow for one-step radiolabeling of antibodies with this compound.
Chelator Selection Logic
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. CA2949365A1 - One-step labeling of antibodies to high specific activity with this compound - Google Patents [patents.google.com]
- 3. WO2002022000A2 - Targeted alpha particle therapy using this compound conjugates - Google Patents [patents.google.com]
- 4. This compound for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor targeted alpha particle therapy with an this compound labelled antibody for carbonic anhydrase IX - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Tumor targeted alpha particle therapy with an this compound labelled antibody for carbonic anhydrase IX - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06365H [pubs.rsc.org]
- 7. Tumor targeted alpha particle therapy with an this compound labelled antibody for carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with this compound for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient 1-step radiolabeling of monoclonal antibodies to high specific activity with 225Ac for α-particle radioimmunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Evaluation of 225Ac-Labeled Single-Domain Antibody for the Treatment of HER2pos Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 225Ac-Labeled Antibody for Fibroblast Activation Protein-Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Stable Actinium-225 Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stable conjugation of Actinium-225 (B1199940) (Ac-225) using various chelating agents. The information is intended to guide researchers in the development of next-generation targeted alpha therapies (TAT).
Introduction to this compound and the Importance of Stable Chelation
This compound is a highly potent alpha-emitting radionuclide with a half-life of 9.92 days, making it an ideal candidate for targeted alpha therapy.[1][2] Its decay chain releases a total of four high-energy alpha particles, which can induce lethal double-strand breaks in the DNA of cancer cells with high linear energy transfer and a short range, minimizing damage to surrounding healthy tissue.[3][4]
The successful delivery of Ac-225 to the target site and the prevention of off-target toxicity are critically dependent on the stability of the complex formed between the radionuclide and a bifunctional chelator.[1][3] This chelator is, in turn, conjugated to a targeting vector, such as a monoclonal antibody or a small molecule. In vivo instability of the Ac-225-chelator complex can lead to the release of free Ac-225, which accumulates in the liver and bone, causing significant radiotoxicity.[1][5] Therefore, the selection of a suitable chelator that forms a highly stable complex with Ac-225 is of paramount importance for the development of safe and effective Ac-225 based radiopharmaceuticals.
Overview of Key Chelators for this compound
Several chelating agents have been investigated for their ability to form stable complexes with Ac-225. The large ionic radius of the Ac³⁺ ion presents a significant challenge for chelation.[4][6] Macrocyclic chelators have generally demonstrated superior in vivo stability compared to acyclic ones.[5][7]
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has been the most commonly used chelator for Ac-225 in preclinical and early clinical studies.[4][8] However, the chelation of Ac-225 with DOTA is kinetically slow and requires harsh conditions, such as high temperatures (80-95 °C), which can be detrimental to sensitive biological targeting vectors like antibodies.[4][8] Several studies have also indicated some in vivo instability of the [²²⁵Ac]Ac-DOTA complex, leading to accumulation of Ac-225 in the liver and bones.[4]
Macropa (N,N'-bis[(6-carboxy-2-pyridyl)methyl]-4,13-diaza-18-crown-6) has emerged as a highly promising chelator for Ac-225.[1][4] This 18-membered macrocycle allows for rapid and highly stable complexation with Ac³⁺ under mild conditions, including room temperature and low ligand concentrations.[1][8] This makes it particularly suitable for direct radiolabeling of heat-sensitive biomolecules.[8] Studies have shown that the [²²⁵Ac]Ac-macropa complex exhibits excellent stability in human serum and in vivo.[1]
HEHA (1,4,7,10,13,16-hexaazacyclohexadecane-N,N',N'',N''',N'''',N'''''-hexaacetic acid) is another macrocyclic ligand that has demonstrated exceptional in vivo stability with Ac-225.[5][7] The [²²⁵Ac]Ac-HEHA complex showed rapid excretion with minimal liver accumulation.[5][7] However, bifunctional analogues of HEHA conjugated to antibodies have shown instability in fetal bovine serum.[1]
Other chelators, such as PEPA , and acyclic chelators like EDTA and DTPA , have generally shown insufficient in vivo stability, leading to significant liver uptake of released Ac-225.[5][7]
Quantitative Data Summary
The following tables summarize the key performance indicators for the most prominent Ac-225 chelators.
Table 1: Radiolabeling Conditions and Efficiency
| Chelator | Radiolabeling Temperature | Radiolabeling Time | Ligand Concentration for >95% Yield | Reference |
| DOTA | 80 - 95 °C | 30 - 120 min | High concentration required | [4][8] |
| Macropa | Room Temperature (25 °C) | 5 min | As low as 0.59 µM | [1] |
| HEHA | Not specified | Not specified | Not specified | [7] |
| p-SCN-Bn-DOTA | 55 - 60 °C | 30 min | Not specified | [1] |
Table 2: In Vitro and In Vivo Stability
| Chelator | In Vitro Stability (Human Serum) | In Vivo Stability | Key Findings | Reference |
| DOTA | Sufficiently stable | Some instability observed, leading to liver and bone accumulation. | Not ideal for all applications due to potential in vivo release. | [1][4] |
| Macropa | Excellent (>7 days) | Highly stable, retained in vivo over an extended period. | Superior stability compared to DOTA. | [1] |
| HEHA | [²²⁵Ac]Ac-HEHA-antibody conjugates unstable in fetal bovine serum (>50% decomposition after 24h). | [²²⁵Ac]Ac-HEHA complex shows exceptional in vivo stability with rapid excretion. | Discrepancy between free chelate and conjugated stability. | [1][5][7] |
| EDTA/DTPA | Poor | High liver uptake and poor whole-body clearance. | Not suitable for in vivo applications. | [5][7] |
Experimental Protocols
Protocol 1: General Radiolabeling of a Macropa-Conjugated Antibody with Ac-225
This protocol describes a general method for the radiolabeling of a monoclonal antibody conjugated with a bifunctional macropa chelator (e.g., macropa-NCS).
Materials:
-
Macropa-conjugated antibody solution (in a metal-free buffer, e.g., 0.1 M HEPES, pH 7.0)
-
This compound stock solution (e.g., in 0.1 M HCl)
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 7.0, metal-free)
-
Sterile, pyrogen-free, metal-free reaction vials and pipette tips
-
Instant thin-layer chromatography (ITLC) strips (e.g., silica (B1680970) gel impregnated)
-
Mobile phase for ITLC (e.g., 50 mM DTPA, pH 5.5)
-
Radio-TLC scanner or gamma counter
Procedure:
-
In a sterile, metal-free microcentrifuge tube, add the macropa-conjugated antibody to the desired final concentration (e.g., 1-10 µM).
-
Add an appropriate volume of 1 M ammonium acetate buffer to adjust the pH to approximately 7.0.
-
Carefully add the this compound stock solution (e.g., 26 kBq) to the reaction mixture. Ensure thorough but gentle mixing.
-
Incubate the reaction mixture at room temperature (25 °C) for 5-10 minutes.
-
Determine the radiochemical purity (RCP) using ITLC.
-
Spot a small aliquot (e.g., 1 µL) of the reaction mixture onto an ITLC strip.
-
Develop the strip using the mobile phase (e.g., 50 mM DTPA). In this system, the [²²⁵Ac]Ac-macropa-antibody conjugate remains at the origin, while free Ac-225 moves with the solvent front.
-
Analyze the strip using a radio-TLC scanner or by cutting the strip in half and counting each half in a gamma counter.
-
-
Calculate the RCP as: RCP (%) = (Counts at origin / Total counts) x 100. A RCP of >95% is generally considered acceptable.
-
If necessary, the labeled antibody can be purified from unchelated Ac-225 using a size-exclusion chromatography column (e.g., PD-10).
Protocol 2: General Radiolabeling of a DOTA-Conjugated Peptide with Ac-225
This protocol outlines a general procedure for radiolabeling a peptide conjugated with a bifunctional DOTA chelator (e.g., DOTA-NCS).
Materials:
-
DOTA-conjugated peptide solution (in a metal-free buffer, e.g., 0.1 M MES, pH 5.5)
-
This compound stock solution (e.g., in 0.1 M HCl)
-
Acetate buffer (0.2 M, pH 5.0, metal-free)
-
Sterile, pyrogen-free, metal-free reaction vials and pipette tips
-
Heating block or water bath set to 85-95 °C
-
ITLC strips and mobile phase as described in Protocol 1.
Procedure:
-
In a sterile, metal-free microcentrifuge tube, add the DOTA-conjugated peptide to the desired final concentration.
-
Add an appropriate volume of 0.2 M acetate buffer to maintain the pH at approximately 5.0.
-
Add the this compound stock solution to the reaction mixture and mix gently.
-
Incubate the reaction vial in a heating block or water bath at 85-95 °C for 30-60 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Determine the radiochemical purity using ITLC as described in Protocol 1.
-
Purify the labeled peptide if necessary using an appropriate method such as solid-phase extraction (e.g., C18 cartridge) or HPLC.
Protocol 3: In Vitro Serum Stability Assay
This protocol is for assessing the stability of the [²²⁵Ac]Ac-chelate-conjugate in human serum.
Materials:
-
[²²⁵Ac]Ac-labeled conjugate
-
Fresh human serum
-
Incubator at 37 °C
-
ITLC or radio-HPLC system for analysis
Procedure:
-
Add a known amount of the purified [²²⁵Ac]Ac-labeled conjugate to a vial containing human serum (e.g., a 1:10 dilution).
-
Incubate the mixture at 37 °C.
-
At various time points (e.g., 1, 4, 24, 48, 96 hours, and 7 days), take an aliquot of the serum mixture.
-
Analyze the aliquot by ITLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate versus released Ac-225.
-
Plot the percentage of intact conjugate over time to assess the stability.
Visualizations
Caption: Chelation of Ac-225 by DOTA, Macropa, and HEHA.
Caption: A typical experimental workflow for developing an Ac-225 radiopharmaceutical.
Caption: The signaling pathway of targeted alpha therapy using Ac-225.
References
- 1. This compound for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved in vivo stability of this compound macrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards Targeted Alpha Therapy with this compound: Chelators for Mild Condition Radiolabeling and Targeting PSMA—A Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Actinium-225 Peptide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted alpha therapy (TAT) is a promising approach in oncology, utilizing alpha-emitting radionuclides to deliver highly potent and localized radiation to cancer cells. Actinium-225 (B1199940) (Ac-225) is a particularly attractive radionuclide for TAT due to its high linear energy transfer (LET) and its decay chain, which yields four alpha particles, resulting in significant cytotoxicity to targeted cells with minimal damage to surrounding healthy tissue.[1][2] This document provides a detailed guide for the labeling of peptides with Ac-225, focusing on the use of the chelators DOTA and MACROPA. It includes comprehensive experimental protocols, data presentation in tabular format for clarity, and visual workflows to aid in the successful implementation of these procedures in a research and development setting.
Key Concepts in Ac-225 Peptide Labeling
Successful labeling of peptides with this compound relies on the stable chelation of the Ac-225 cation by a bifunctional chelator conjugated to the peptide. The choice of chelator, reaction conditions, and subsequent purification and quality control are critical for producing a radiopharmaceutical of high purity and stability.
-
Chelators: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used and well-established chelator for Ac-225.[1][3] However, labeling with DOTA often requires heating.[1][4] MACROPA is a newer generation chelator that allows for efficient Ac-225 labeling at room temperature.[4][5]
-
Reaction Conditions: Factors such as pH, temperature, buffer composition, and the presence of radical scavengers (quenchers) significantly impact the labeling efficiency and the stability of the final product.[6][7]
-
Quality Control: Rigorous quality control is essential to ensure the radiochemical purity (RCP) and identity of the Ac-225 labeled peptide.[7][8][9] Common techniques include radio-thin-layer chromatography (radio-TLC) and high-performance liquid chromatography (radio-HPLC).[8][9] A key challenge in quantifying Ac-225 is its complex decay chain, which requires waiting for secular equilibrium to be established between Ac-225 and its daughter radionuclides for accurate measurement.[7]
Experimental Protocols
This section provides detailed, step-by-step protocols for the labeling of peptides with this compound using both DOTA and MACROPA chelators.
Protocol 1: Ac-225 Labeling of a DOTA-conjugated Peptide
This protocol is a generalized procedure and may require optimization for specific peptides.
Materials:
-
DOTA-conjugated peptide
-
This compound (in 0.1 M HCl)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.4 M, pH 5.5)
-
Ascorbic acid (0.5 M)
-
Metal-free water
-
Reaction vial (e.g., 1.5 mL polypropylene (B1209903) tube)
-
Heating block or water bath
-
Radio-TLC system
-
Radio-HPLC system
Procedure:
-
Preparation: In a sterile reaction vial, combine the DOTA-conjugated peptide and ammonium acetate buffer.
-
Addition of Quencher: Add ascorbic acid to the mixture to minimize radiolysis.[7][10]
-
Addition of Ac-225: Carefully add the this compound solution to the reaction vial. The final reaction volume and concentrations should be optimized for the specific peptide.
-
Incubation: Incubate the reaction mixture at a temperature between 70°C and 95°C for 15 to 60 minutes.[10][11] The optimal temperature and time will depend on the specific peptide-DOTA conjugate.
-
Quenching (Optional): After incubation, the reaction can be stopped by adding a small volume of EDTA solution to complex any unreacted Ac-225.[10]
-
Purification (if necessary): The radiolabeled peptide can be purified using methods like C18 solid-phase extraction cartridges to remove unreacted Ac-225 and other impurities.
-
Quality Control:
-
Radio-TLC: Determine the radiochemical purity by spotting the reaction mixture on a TLC plate and developing it with an appropriate mobile phase (e.g., 50 mM DTPA).[8] The distribution of radioactivity is then measured using a radio-TLC scanner.
-
Radio-HPLC: For more precise quantification of radiochemical purity and to identify potential impurities, analyze the product using a radio-HPLC system.[8][9]
-
Protocol 2: Ac-225 Labeling of a MACROPA-conjugated Peptide
This protocol highlights the advantage of using MACROPA for room temperature labeling.
Materials:
-
MACROPA-conjugated peptide
-
This compound (in 0.1 M HCl)
-
Ammonium acetate buffer (0.2 M, pH 6.0)
-
2,5-dihydroxybenzoic acid (gentisic acid) as a quencher
-
Metal-free water
-
Reaction vial
-
Thermomixer (optional, for gentle mixing)
-
Radio-TLC system
-
Radio-HPLC system
Procedure:
-
Preparation: In a sterile reaction vial, combine the MACROPA-conjugated peptide, ammonium acetate buffer, and 2,5-dihydroxybenzoic acid.[12][13]
-
Addition of Ac-225: Add the this compound solution to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for 15 to 60 minutes.[4][12][13] Gentle mixing using a thermomixer at low rpm is recommended.
-
Purification (if necessary): Similar to the DOTA labeling, purification can be performed using solid-phase extraction if required.
-
Quality Control: Perform radio-TLC and radio-HPLC analysis as described in Protocol 1 to determine the radiochemical purity.
Data Presentation
The following tables summarize typical quantitative data for Ac-225 peptide labeling. These values are illustrative and may vary depending on the specific peptide, chelator, and experimental conditions.
Table 1: Comparison of Labeling Conditions for DOTA and MACROPA Chelators
| Parameter | DOTA-Peptide | MACROPA-Peptide | Reference |
| Labeling Temperature | 70°C - 95°C | Room Temperature (18-25°C) | [4][10] |
| Labeling Time | 15 - 60 min | 15 - 60 min | [10][12][13] |
| pH | 5.0 - 5.5 | ~6.0 | [6][10][12][13] |
| Typical Buffer | Ammonium Acetate, Sodium Ascorbate | Ammonium Acetate | [6][10][12][13] |
| Radiochemical Purity | >95% | >99% | [8][13] |
Table 2: Quality Control Parameters for Ac-225 Labeled Peptides
| Quality Control Test | Method | Typical Specification | Reference |
| Radiochemical Purity (RCP) | Radio-TLC / Radio-HPLC | >95% | [8][9] |
| Specific Activity | Calculated from activity and peptide mass | Variable, e.g., 475 MBq/nmol | [10] |
| Stability in Serum | Incubation in human serum followed by RCP analysis | >90% intact after 24h | [6] |
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for Ac-225 peptide labeling.
Caption: Workflow for Ac-225 labeling of a DOTA-conjugated peptide.
Caption: Workflow for Ac-225 labeling of a MACROPA-conjugated peptide.
Conclusion
The successful development of this compound based radiopharmaceuticals holds immense promise for the future of cancer therapy. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals to effectively label peptides with Ac-225. By carefully selecting the appropriate chelator and optimizing reaction and purification conditions, it is possible to produce high-purity Ac-225 labeled peptides suitable for preclinical and, ultimately, clinical investigation. Adherence to rigorous quality control procedures is paramount to ensure the safety and efficacy of these potent therapeutic agents.
References
- 1. Alpha-peptide receptor radionuclide therapy using this compound labeled somatostatin receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound Labeled Minigastrin Analogue [225Ac]Ac-DOTA-PP-F11N for Targeted Alpha Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. 225Ac-MACROPATATE: A Novel α-Particle Peptide Receptor Radionuclide Therapy for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Ac-EAZY! Towards GMP-Compliant Module Syntheses of 225Ac-Labeled Peptides for Clinical Application | MDPI [mdpi.com]
- 7. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
- 10. mdpi.com [mdpi.com]
- 11. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with this compound for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulating the pharmacokinetic profile of this compound-labeled macropa-derived radioconjugates by dual targeting of PSMA and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulating the pharmacokinetic profile of this compound-labeled macropa-derived radioconjugates by dual targeting of PSMA and albumin [thno.org]
Application Notes and Protocols: Actinium-225 in Targeted Alpha Therapy for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted alpha therapy (TAT) with Actinium-225 (Ac-225) represents a paradigm shift in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Ac-225 is a potent alpha-emitting radionuclide that, when chelated to a prostate-specific membrane antigen (PSMA)-targeting ligand, enables the precise delivery of highly cytotoxic alpha particles to prostate cancer cells.[1][2] This approach has demonstrated remarkable efficacy, particularly in patients who are refractory to other treatments, including beta-emitter radioligand therapy.[3][4]
The high linear energy transfer (LET) and short path length of alpha particles emitted from Ac-225 and its daughter radionuclides induce complex, difficult-to-repair double-strand DNA breaks in cancer cells, leading to potent cell killing with minimal damage to surrounding healthy tissue.[1][5] This document provides a comprehensive overview of the application of Ac-225 in prostate cancer targeted therapy, including detailed experimental protocols, quantitative data from preclinical and clinical studies, and visualizations of key pathways and workflows.
Data Presentation
Clinical Efficacy of Ac-225-PSMA in mCRPC Patients
| Study/Analysis | Number of Patients | Key Efficacy Endpoints | Results | Reference |
| Systematic Review & Meta-Analysis | 1,155 | PSA50 Response Rate (≥50% PSA decline) | Pooled PSA50 response rate: 65% (95% CI, 57-72%) | [6][7][8] |
| PSA50 Response Rate by Prior Treatment | No prior treatment: 82% (95% CI, 73-90%)One prior line: 72% (95% CI, 56-85%)>One prior line: 55% (95% CI, 48-63%) | [6][7][8] | ||
| Retrospective Multicenter Study | 488 | Median Overall Survival (OS) | 15.5 months | [9][10] |
| Median Progression-Free Survival (PFS) | 7.9 months | [9][10] | ||
| Any PSA Decline | 73% | [10] | ||
| PSA Decline ≥50% | 57% | [10] | ||
| Systematic Review & Meta-Analysis | 201+ | Overall Survival (OS) | 12.5 months | [11] |
| Progression-Free Survival (PFS) | 9.1 months | [11] | ||
| Any PSA Decline | >80% | [11] | ||
| PSA Decline >50% | >60% | [11] | ||
| Pilot Study (Chemotherapy-naïve) | 53 | PSA Decline >50% | 91% | [12] |
| Median Progression-Free Survival (PFS) | 22 months | [12] | ||
| Median Overall Survival (OS) | Not reached at 55 months | [12] |
Common Adverse Events Associated with Ac-225-PSMA Therapy
| Adverse Event | Any Grade Incidence | Grade ≥3 Incidence | Reference |
| Xerostomia (Dry Mouth) | 77.1% | 3.0% | [11] |
| Anemia | 30.3% | 7.5% - 11% | [6][7][11] |
| Thrombocytopenia | Not specified | 5.5% - 6% | [6][7][11] |
| Leukopenia | Not specified | 4.5% | [11] |
| Nephrotoxicity | Not specified | 3.0% | [11] |
Signaling Pathways and Mechanisms
PSMA-Targeted Radioligand Internalization and DNA Damage
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein highly overexpressed on the surface of prostate cancer cells.[1][13] Ac-225 labeled PSMA ligands, such as Ac-225-PSMA-617, bind with high affinity to the extracellular domain of PSMA.[5] This binding triggers the internalization of the radioligand-PSMA complex into the cancer cell.[5] Once inside the cell, Ac-225 undergoes a decay cascade, releasing four high-energy alpha particles. These alpha particles traverse a short distance, depositing a large amount of energy and causing dense ionization, which results in complex double-strand DNA breaks.[5] This severe DNA damage overwhelms the cell's repair mechanisms, leading to apoptosis and cell death.
Experimental Protocols
Protocol 1: Radiolabeling of PSMA-617 with this compound
This protocol is adapted from established methods for the in-house preparation of Ac-225-PSMA-617 for clinical and preclinical use.[9][14][15]
Materials:
-
This compound (Ac-225) chloride solution (e.g., from a commercial supplier or national laboratory)
-
PSMA-617 precursor (lyophilized powder)
-
Ascorbate (B8700270) buffer (e.g., 0.1 M, pH 4.5-5.5) or Tris buffer (e.g., 0.1 M, pH 9)
-
Gentisic acid solution (optional, for stabilization)
-
Sterile, pyrogen-free reaction vials
-
Heating block or microwave synthesizer
-
Sterile 0.22 µm filter
Procedure:
-
Precursor Preparation: Reconstitute the lyophilized PSMA-617 precursor in sterile, metal-free water to a desired concentration (e.g., 1 mg/mL).
-
Reaction Mixture Assembly:
-
In a sterile reaction vial, add the required amount of PSMA-617 precursor solution. Molar ratios of PSMA-617 to Ac-225 are optimized to ensure high labeling efficiency, with ratios such as 30:1 being reported.[9][14]
-
Add the appropriate buffer (e.g., 1 mL of ascorbate buffer).[9][14]
-
Carefully add the Ac-225 chloride solution to the vial containing the precursor and buffer.
-
-
Incubation:
-
Cooling and Stabilization:
-
Allow the reaction vial to cool to room temperature.
-
(Optional) Add a stabilizing agent like gentisic acid solution to prevent radiolysis.[15]
-
-
Final Formulation and Sterilization:
-
Adjust the pH to physiological range (~7.2) if necessary.[15]
-
Dilute the final product with sterile saline to the desired volume for injection.
-
Draw the solution through a sterile 0.22 µm filter into a sterile product vial.
-
Quality Control:
-
Radiochemical Purity (RCP): Determined by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).[9][13][15] A common radio-TLC system uses a mobile phase of 0.05 M citric acid (pH 5).[16] RCP should typically be >95%.
-
Sterility and Apyrogenicity: Standard tests for sterility (e.g., incubation in tryptic soy broth) and endotoxin (B1171834) levels (e.g., Limulus Amebocyte Lysate assay) must be performed before administration to patients.[9]
Experimental Workflow for Ac-225-PSMA-617 Development
The development and application of Ac-225-PSMA-617 follows a structured workflow from initial synthesis to clinical application. This involves radiolabeling, rigorous quality control, preclinical evaluation in cell and animal models, and finally, administration to patients in clinical trials.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxic effects of Ac-225-PSMA-617 on prostate cancer cell lines.
Materials:
-
PSMA-positive prostate cancer cells (e.g., LNCaP, C4-2)[6][11]
-
PSMA-negative prostate cancer cells (e.g., PC-3) for control[6]
-
Complete cell culture medium
-
Ac-225-PSMA-617
-
Multi-well plates (e.g., 96-well)
-
Cell viability assay kit (e.g., MTS, XTT, or CellTiter-Glo)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed PSMA-positive and PSMA-negative cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of Ac-225-PSMA-617 in complete culture medium to achieve a range of activity concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Ac-225-PSMA-617. Include untreated control wells.
-
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a chosen assay kit according to the manufacturer's instructions. For example, for an MTS assay, add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the activity concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the radiopharmaceutical that inhibits cell growth by 50%). A significantly lower IC50 is expected for PSMA-positive cells compared to PSMA-negative cells.[6]
-
Protocol 3: In Vivo Biodistribution and Therapy Study in a Mouse Model
This protocol describes a typical in vivo study to evaluate the biodistribution and therapeutic efficacy of Ac-225-PSMA-617 in a xenograft mouse model.[11]
Materials:
-
Immunocompromised mice (e.g., male athymic nude or NSG mice)
-
PSMA-positive prostate cancer cells (e.g., LNCaP, C4-2)[11]
-
Matrigel (optional, for subcutaneous injection)
-
Ac-225-PSMA-617
-
Anesthetic for mice
-
Calipers for tumor measurement
-
Gamma counter or imaging system
Procedure:
Part A: Tumor Xenograft Establishment
-
Harvest cultured prostate cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Studies typically commence when tumors reach a specific size (e.g., 100-200 mm³).
Part B: Biodistribution Study
-
Inject a known activity of Ac-225-PSMA-617 (e.g., 40 kBq) intravenously (tail vein) into tumor-bearing mice.[11]
-
At various time points post-injection (e.g., 1, 24, 48, 96 hours), euthanize a cohort of mice.
-
Dissect tumors and major organs (e.g., kidneys, liver, spleen, salivary glands, bone).
-
Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor. This will reveal the uptake and clearance profile of the radiopharmaceutical.
Part C: Therapy Study
-
Randomize tumor-bearing mice into treatment and control groups (e.g., vehicle-treated).
-
Administer Ac-225-PSMA-617 (e.g., a single or fractionated dose of 40 kBq) intravenously to the treatment group.[11]
-
Monitor the mice regularly for:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume.
-
Body Weight: As an indicator of general health and toxicity.
-
Survival: Monitor until a predetermined endpoint (e.g., tumor volume limit, significant weight loss).
-
-
Data Analysis:
-
Plot tumor growth curves for both treatment and control groups.
-
Generate Kaplan-Meier survival curves to compare the overall survival between the groups.
-
Statistically analyze the differences in tumor growth and survival.
-
Logical Relationships in Ac-225-PSMA Therapy Strategies
The clinical application of Ac-225-PSMA therapy can be adapted based on the patient's prior treatments and response. It can be used as a monotherapy, in combination with other agents, or as a salvage therapy after other treatments, such as Lu-177-PSMA therapy, have failed.
Conclusion
Targeted alpha therapy with this compound is a highly promising and potent treatment for metastatic castration-resistant prostate cancer. The protocols and data presented herein provide a foundational resource for researchers and drug development professionals working to advance this therapeutic modality. The high response rates observed, even in heavily pre-treated patient populations, underscore the potential of Ac-225-PSMA to significantly improve clinical outcomes.[6][8][10] Future research will focus on optimizing dosing regimens to mitigate toxicities, particularly xerostomia, exploring combination therapies, and expanding the application of Ac-225-PSMA to earlier stages of prostate cancer.[3]
References
- 1. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-House Preparation and Quality Control of Ac-225 Prostate-Specific Membrane Antigen-617 for the Targeted Alpha Therapy of Castration-Resistant Prostate Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted alpha therapy in a systemic mouse model of prostate cancer - a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. [225Ac]Ac-PSMA-617 production method: development of an efficient and reproducible radiolabelling process for establish a clinical routine production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-House Preparation and Quality Control of Ac-225 Prostate-Specific Membrane Antigen-617 for the Targeted Alpha Therapy of Castration-Resistant Prostate Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 225Ac-PSMA-617 for Preclinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Mediso - Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer [mediso.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Preclinical Testing of Actinium-225 Radiopharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Actinium-225 (²²⁵Ac) is a potent alpha-emitting radionuclide with significant potential in targeted alpha therapy (TAT) for various cancers.[1][2][3] Its high linear energy transfer (LET) and short-range alpha particles induce irreparable double-strand DNA breaks in target cells, leading to high cytotoxicity with minimal damage to surrounding healthy tissue.[4][5] The decay of a single ²²⁵Ac atom releases four high-energy alpha particles, amplifying its therapeutic effect.[6][7] This document provides detailed application notes and protocols for the preclinical evaluation of ²²⁵Ac-labeled radiopharmaceuticals, covering essential in vitro and in vivo models and methodologies.
Preclinical Models
The selection of appropriate preclinical models is critical for evaluating the safety and efficacy of ²²⁵Ac radiopharmaceuticals. A range of in vitro and in vivo models are available to assess different aspects of the drug's performance.
In Vitro Models: Cell Lines
A variety of cancer cell lines are utilized to assess the in vitro characteristics of ²²⁵Ac-radiopharmaceuticals. The choice of cell line depends on the target antigen being investigated.
Table 1: Commonly Used Cell Lines in Preclinical Testing of ²²⁵Ac-Radiopharmaceuticals
| Cell Line | Cancer Type | Target Antigen Expression | Key Applications |
| LNCaP | Prostate Cancer | PSMA-positive | Binding affinity, cellular internalization, and cytotoxicity assays.[8][9] |
| MDA-PCa-2b | Prostate Cancer | PSMA-positive | In vitro cytotoxicity and in vivo tumor models.[9] |
| C4-2 | Prostate Cancer | PSMA-positive | In vitro cytotoxicity and in vivo xenograft models for efficacy studies.[9] |
| 22Rv1 | Prostate Cancer | PSMA-positive | Therapeutic response evaluation in preclinical models.[8][9] |
| PC-3 | Prostate Cancer | PSMA-negative | Negative control for PSMA-targeted therapies.[9] |
| DU-145 | Prostate Cancer | PSMA-negative | Negative control for PSMA-targeted therapies.[9] |
| A431/CCKBR | Squamous Cell Carcinoma | CCKBR-positive (transfected) | Cellular uptake, cytotoxicity, biodistribution, and therapy studies for CCKBR-targeted agents.[5] |
| BT474-Clone5 | Breast Cancer | HER2-positive, Trastuzumab-resistant | Efficacy studies in resistant breast cancer models.[10] |
| EMT-6 | Mammary Carcinoma | Not specified | Vascular targeted therapy studies.[7] |
| PC3-PIP | Prostate Cancer | PSMA-positive | In vitro binding, uptake, and DNA damage response assays.[11] |
In Vivo Models: Animal Models
Animal models are indispensable for evaluating the in vivo behavior, efficacy, and toxicity of ²²⁵Ac-radiopharmaceuticals.
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). These are the most common models for efficacy and biodistribution studies.[12][13]
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice, better-preserving the characteristics of the original tumor.[12][13]
-
Allograft (Syngeneic) Models: Cancer cells from the same genetic background as the host animal are used, allowing for the study of the immune system's role in therapy.[12][13]
-
Transgenic Mouse Models: Mice are genetically engineered to develop specific types of cancer, which can closely mimic human disease progression.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (Cell Viability)
Objective: To determine the concentration-dependent cytotoxic effect of an ²²⁵Ac-radiopharmaceutical on cancer cells.
Materials:
-
Target cancer cell line (e.g., LNCaP for a PSMA-targeted agent)
-
Complete cell culture medium
-
96-well plates
-
²²⁵Ac-labeled radiopharmaceutical
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the ²²⁵Ac-radiopharmaceutical in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted radiopharmaceutical to the respective wells. Include untreated control wells.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the half-maximal effective activity (EA50).
Data Presentation:
Table 2: Example Cytotoxicity Data for [²²⁵Ac]Ac-PP-F11N on A431/CCKBR Cells [5]
| Concentration (kBq/mL) | Cell Viability (%) |
| 0 | 100 |
| 1 | ~100 |
| 10 | ~50 |
| 100 | 0 |
| EA50 | 6.2 ± 1.1 kBq/mL |
Protocol 2: In Vivo Biodistribution Study
Objective: To determine the tissue distribution and tumor uptake of an ²²⁵Ac-radiopharmaceutical over time.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous A431/CCKBR tumors)
-
²²⁵Ac-labeled radiopharmaceutical
-
Anesthetic
-
Gamma counter
-
Scales for weighing organs
Procedure:
-
Administer a known activity of the ²²⁵Ac-radiopharmaceutical to each mouse via intravenous injection.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours, and 7 days post-injection), euthanize a group of mice (n=3-5 per group).[5]
-
Dissect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each tissue as a percentage of the injected activity per gram of tissue (% IA/g).
Data Presentation:
Table 3: Example Biodistribution Data for [²²⁵Ac]Ac-PP-F11N in A431/CCKBR Tumor-Bearing Mice (% IA/g) [5]
| Time Post-Injection | Tumor | Blood | Liver | Kidneys |
| 1 hour | 13.0 ± 5.0 | 1.5 ± 0.3 | 0.8 ± 0.1 | 1.0 ± 0.2 |
| 4 hours | 11.2 ± 1.9 | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.8 ± 0.1 |
| 24 hours | 7.2 ± 1.8 | 0.1 ± 0.0 | 0.3 ± 0.1 | 0.6 ± 0.1 |
| 48 hours | 5.7 ± 1.8 | 0.0 ± 0.0 | 0.2 ± 0.0 | 0.5 ± 0.1 |
| 7 days | 4.5 ± 2.5 | 0.0 ± 0.0 | 0.1 ± 0.0 | 0.3 ± 0.1 |
Protocol 3: In Vivo Therapeutic Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an ²²⁵Ac-radiopharmaceutical in a relevant animal model.
Materials:
-
Tumor-bearing mice (e.g., C4-2 xenograft model)
-
²²⁵Ac-labeled radiopharmaceutical
-
Vehicle control
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
Administer a single dose or multiple doses of the ²²⁵Ac-radiopharmaceutical or vehicle control to the respective groups.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
Continue the study until tumors in the control group reach a predetermined endpoint or for a specified duration.
-
Plot tumor growth curves and compare the treatment group to the control group. The treatment-to-control (T/C) volume ratio can be calculated as a measure of efficacy.
Data Presentation:
Table 4: Example Therapeutic Efficacy Data for ²²⁵Ac-pelgi in a C4-2 Xenograft Model [9]
| Treatment Group (300 kBq/kg) | T/C Volume Ratio |
| ²²⁵Ac-pelgi | 0.10 |
| ²²⁵Ac-DOTA-pelgi | 0.37 |
| ²²⁵Ac-DOTA-J591 | 0.39 |
| ²²⁷Th-HOPO-pelgifatamab | 0.33 |
Visualizations
Mechanism of Action and Experimental Workflows
Caption: Mechanism of action for ²²⁵Ac-radiopharmaceuticals.
Caption: General workflow for preclinical evaluation.
Caption: Signaling pathway of DNA damage response.
References
- 1. This compound targeted alpha particle therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. perceptive.com [perceptive.com]
- 4. Actinium Pharmaceuticals Presents New Preclinical Data Demonstrating Potent Anti-Tumor Activity of ATNM-400 Across Multiple Breast Cancer Subtypes Including Hormone Receptor-Positive, Triple-Negative, and Tamoxifen- and HER2 Therapy-Resistant Breast Cancer Models at SABCS 2025 [prnewswire.com]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound in targeted alpha-particle therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. appliedradiology.com [appliedradiology.com]
- 9. Preclinical Efficacy of a PSMA-Targeted this compound Conjugate (225Ac-Macropa-Pelgifatamab): A Targeted Alpha Therapy for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATNM-400 SABCS: Anti-Tumor Activity of ATNM-400, a First-in-class this compound Antibody Radioconjugate, in Hormone-Positive, Triple-Negative, Tamoxifen-Resistant and Trastuzumab-Resistant Breast Cancer Models | MarketScreener [marketscreener.com]
- 11. In vitro dose effect relationships of this compound- and lutetium-177-labeled PSMA-I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Can current preclinical strategies for radiopharmaceutical development meet the needs of targeted alpha therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Dosimetry and Treatment Planning for Actinium-225 Targeted Alpha Therapy
Introduction
Actinium-225 (B1199940) (Ac-225) is a highly potent alpha-emitting radionuclide increasingly utilized in Targeted Alpha Therapy (TAT) for cancers such as metastatic castration-resistant prostate cancer (mCRPC) and neuroendocrine tumors.[1][2] Its therapeutic efficacy stems from a decay cascade that releases four high-energy, high-linear energy transfer (LET) alpha particles, inducing complex and lethal double-strand DNA breaks in targeted cancer cells over a very short path length of less than 100 µm.[3][4][5] This localized energy deposition offers a significant therapeutic advantage by minimizing damage to surrounding healthy tissue.
However, the complex decay chain, the low administered therapeutic activities, and the potential for daughter radionuclides to redistribute in vivo present substantial challenges for accurate dosimetry.[5][6][7] Precise, patient-specific dosimetry and meticulous treatment planning are therefore critical to ensuring therapeutic success while mitigating potential toxicities. These application notes provide an overview of the key principles and detailed protocols for researchers, scientists, and drug development professionals working with Ac-225 therapy.
Section 1: The this compound Decay Chain & Dosimetric Implications
The dosimetry of Ac-225 is intrinsically linked to its complex decay chain. Ac-225 (half-life: 9.92 days) decays to the stable Bismuth-209 (Bi-209) through six short-lived daughter nuclides.[2][3] This cascade releases a total of four alpha particles, two beta particles, and several gamma photons, delivering a cumulative energy of approximately 28 MeV per decay.
A primary challenge in Ac-225 dosimetry is the phenomenon of daughter nuclide redistribution. The recoil energy from the first alpha decay (100–200 keV) is sufficient to break the chemical bond between the radionuclide and its targeting ligand.[6][7] This can release daughter nuclides, such as Francium-221 (Fr-221) and Bismuth-213 (Bi-213), to circulate freely and accumulate in non-target organs, potentially causing off-target toxicity.[8][9] Therefore, assuming that daughters decay at the same location as the parent Ac-225 can lead to inaccurate dose estimates, particularly for organs like the kidneys.[8]
Table 1: Key Radionuclides in the Ac-225 Decay Chain
| Radionuclide | Half-Life | Primary Emissions | Emission Energy (MeV) | Gamma Emissions for Imaging (keV) |
|---|---|---|---|---|
| This compound (²²⁵Ac) | 9.92 days | Alpha (α) | 5.8 | - |
| Francium-221 (²²¹Fr) | 4.8 minutes | Alpha (α) | 6.3 | 218 (11.4% abundance) |
| Astatine-217 (²¹⁷At) | 32.6 ms | Alpha (α) | 7.1 | - |
| Bismuth-213 (²¹³Bi) | 45.6 minutes | Beta (β⁻), Alpha (α) | β⁻ (0.49), α (5.9) | 440 (25.9% abundance) |
| Polonium-213 (²¹³Po) | 3.72 µs | Alpha (α) | 8.4 | - |
| Lead-209 (²⁰⁹Pb) | 3.23 hours | Beta (β⁻) | 0.20 | - |
| Bismuth-209 (²⁰⁹Bi) | Stable | - | - | - |
Section 2: Pharmacokinetics of Ac-225 Radiopharmaceuticals
The biodistribution and clearance of Ac-225 radiopharmaceuticals are critical for treatment planning. These are determined by the targeting molecule (e.g., small molecule inhibitor, peptide, or antibody) and can be modulated to improve therapeutic outcomes. For small molecules like PSMA inhibitors, rapid tumor uptake is often accompanied by fast clearance.[10] Strategies such as incorporating albumin-binding moieties can extend blood circulation time, potentially increasing tumor accumulation and therapeutic effect.[10][11]
Table 2: Example Biodistribution Data for Ac-225-labeled PSMA Ligands with Albumin Binders in LNCaP Tumor-Bearing Mice (%ID/g)
| Organ | [²²⁵Ac]Ac-mcp-M-alb-PSMA (128 h p.i.) | [²²⁵Ac]Ac-mcp-D-alb-PSMA (168 h p.i.) |
|---|---|---|
| Blood | 1.83 ± 0.32 | 1.54 ± 0.30 |
| Tumor | 46.04 ± 7.77 | 153.48 ± 37.76 |
| Kidneys | 13.91 ± 1.13 | 20.37 ± 4.29 |
| Liver | 2.05 ± 0.23 | 2.50 ± 0.54 |
| Spleen | 0.38 ± 0.05 | 0.53 ± 0.12 |
| Bone (Femur) | 0.59 ± 0.17 | 1.05 ± 0.23 |
Data adapted from a study on albumin-binder-modified PSMA radioconjugates.[10][11] p.i. = post-injection.
Protocol 1: Preclinical Biodistribution Study
Objective: To determine the in vivo biodistribution, tumor uptake, and clearance profile of a novel Ac-225 radiopharmaceutical.
Methodology:
-
Animal Model: Utilize tumor-xenograft models relevant to the drug's target (e.g., LNCaP tumor-bearing mice for PSMA-targeted agents).[10]
-
Radiopharmaceutical Administration: Inject a defined activity of the Ac-225 agent (typically 10-30 kBq) into a cohort of animals, usually via tail vein injection.
-
Time Points: Euthanize groups of animals (n=3-5 per group) at multiple time points post-injection (e.g., 1, 4, 24, 48, 128, 168 hours).
-
Organ Harvesting: Dissect and collect key organs and tissues (tumor, blood, kidneys, liver, spleen, muscle, bone, etc.).
-
Activity Measurement: Weigh each sample and measure its radioactivity using a gamma counter. Include standards prepared from the injectate to allow for decay correction and calculation of percent injected dose per gram (%ID/g).
-
Data Analysis: Calculate the mean %ID/g and standard deviation for each organ at each time point. Plot time-activity curves to visualize uptake and clearance.
Section 3: Quantitative Imaging for Dosimetry
Due to the low abundance of gamma emissions, quantitative imaging of Ac-225 is challenging.[1][12] Single-Photon Emission Computed Tomography (SPECT) is the primary modality, using the gamma photons from daughter nuclides Fr-221 (218 keV) and Bi-213 (440 keV).[13] Achieving accurate quantification requires careful calibration of the SPECT/CT system and optimized acquisition and reconstruction protocols to account for low counts, high-energy photon scatter, and background noise.[14][15]
Table 3: Recommended SPECT/CT Acquisition Parameters for Ac-225
| Parameter | Setting | Rationale |
|---|---|---|
| Collimator | High-Energy (HE) or Medium-Energy (ME) | To handle the high-energy 440 keV photons and reduce septal penetration.[12][13] |
| Energy Windows | 440 keV (20% width) | Primary window for Bi-213. Considered optimal due to less background contamination compared to 218 keV.[16] |
| 218 keV (20% width) | Primary window for Fr-221. Can be used but may suffer from higher background.[16] | |
| Scatter Windows | Multiple lower/upper windows for scatter correction.[13] | |
| Acquisition Time | 150-300 seconds per projection | Long acquisition times are necessary to compensate for low count rates.[16] |
| Projections | 32-64 views over 360° | Sufficient angular sampling for reconstruction. |
| Corrections | Attenuation (from CT), Scatter, Resolution Recovery | Essential for accurate quantification.[14] |
Protocol 2: Quantitative Ac-225 SPECT/CT Imaging
Objective: To acquire and reconstruct quantitative SPECT/CT images for patient-specific dosimetry.
Methodology:
-
System Calibration:
-
Radionuclide Calibrator: Ensure the dose calibrator is calibrated with a source traceable to a national standard.[1]
-
SPECT/CT Camera: Determine the imaging calibration factor (CF, in cps/MBq) by imaging a phantom (e.g., NEMA IEC Body Phantom) with a known activity concentration. This CF converts reconstructed counts to activity.[14]
-
Recovery Coefficients (RCs): Determine RCs for various sphere sizes in the phantom to correct for partial volume effects in small lesions.[13]
-
-
Patient Preparation: Follow institutional guidelines. Ensure adequate hydration.[17]
-
Image Acquisition:
-
Administer the therapeutic dose of the Ac-225 radiopharmaceutical.
-
Acquire whole-body planar and SPECT/CT images at multiple time points (e.g., 2, 24, 72, and 144 hours post-injection) to characterize pharmacokinetics.
-
Use the acquisition parameters outlined in Table 3.
-
-
Image Reconstruction:
-
Quantification:
-
Convert the reconstructed image from counts to activity concentration (Bq/mL) using the pre-determined calibration factor and applying recovery coefficients where necessary.
-
Section 4: Dosimetry Calculations & Treatment Planning
Patient-specific dosimetry aims to calculate the absorbed dose to tumors and critical organs. This is essential for understanding dose-response relationships and optimizing treatment.
Protocol 3: Patient-Specific Dosimetry Calculation
Objective: To calculate the absorbed dose (in Gy) and biologically effective dose (in Sv) for tumors and organs at risk.
Methodology:
-
Image Segmentation: On the quantitative SPECT/CT images from each time point, draw volumes of interest (VOIs) around tumors and relevant organs (e.g., kidneys, salivary glands, red marrow).
-
Time-Activity Curve (TAC) Generation: For each VOI, determine the total activity at each time point. Plot these values against time to generate a TAC.
-
Residence Time Calculation: Integrate the TAC for each source region (organ or tumor) from time zero to infinity to calculate the time-integrated activity, also known as residence time (in Bq·s or MBq·h).
-
Absorbed Dose Calculation (MIRD Formalism): Use a dosimetry software package (e.g., OLINDA/EXM) to calculate the absorbed dose. The software applies the MIRD equation: D(target) = Σ A(source) × S(target ← source) Where A is the residence time in the source organ and S is a factor representing the mean absorbed dose in the target organ per unit of activity in the source organ.
-
Daughter Redistribution Model: Incorporate biokinetic models that account for the potential redistribution of daughter nuclides. This may involve assigning unique transfer coefficients and residence times for daughters like Fr-221 and Bi-213.[8]
-
Biologically Effective Dose (BED): For alpha particles, a Relative Biological Effectiveness (RBE) is applied to account for their higher cytotoxicity compared to beta or gamma radiation. The absorbed dose is multiplied by the RBE (typically assumed to be 5) to yield the equivalent dose in Sieverts (Sv).[6][18][19]
Table 4: Example Dosimetry Estimates for 1 MBq of [²²⁵Ac]Ac-PSMA-617 (RBE = 5)
| Organ | Mean Equivalent Dose (Sv/MBq) | Primary Radiation Type Contribution |
|---|---|---|
| Salivary Glands | 2.3 | 99.4% Alpha |
| Kidneys | 0.7 | 99.4% Alpha |
| Red Marrow | 0.05 | 99.4% Alpha |
Data extrapolated from [¹⁷⁷Lu]Lu-PSMA-617 scans and reported in studies by Kratochwil et al.[5][19][20][21]
Treatment Planning
Dosimetry results directly inform treatment planning. For [²²⁵Ac]Ac-PSMA-617, severe xerostomia (dry mouth) due to high salivary gland uptake is often the dose-limiting toxicity.[19][21] Treatment protocols are designed to balance anti-tumor efficacy with acceptable toxicity.
Table 5: Example Clinical Treatment Protocol for [²²⁵Ac]Ac-PSMA-617
| Parameter | Protocol | Notes |
|---|---|---|
| Patient Selection | mCRPC, PSMA-positive on PET scan, failed other therapies | Eligibility confirmed by multidisciplinary tumor board.[18] |
| Administered Activity | 100 kBq/kg body weight | This activity was found to be a reasonable trade-off between toxicity and response.[19][21] |
| Number of Cycles | 2-4 cycles (or more) | Depends on disease extent and response to therapy.[22] |
| Cycle Interval | 8 weeks | Allows for recovery from any potential side effects.[18][19] |
| Toxicity Monitoring | Blood cell counts, renal function, assessment of xerostomia | Regular follow-ups are essential. |
| Response Assessment | PSA levels every 4-8 weeks, PET/CT scans every 3-6 months | To measure the effectiveness of the therapy.[22] |
References
- 1. This compound quantification and SPECT/CT reconstruction (ACTI-QUANT) Grand Challenge: An AAPM Grand Challenge [aapm.org]
- 2. Targeted Alpha Therapy: All We Need to Know about 225Ac’s Physical Characteristics and Production as a Potential Theranostic Radionuclide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A GATE simulation study for dosimetry in cancer cell and micrometastasis from the 225Ac decay chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design of 225Ac-PSMA for targeted alpha therapy in prostate cancer - Kairemo - Annals of Translational Medicine [atm.amegroups.org]
- 6. Image-based dosimetry for [225Ac]Ac-PSMA-I&T therapy and the effect of daughter-specific pharmacokinetics | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. Modeling the effect of daughter migration on dosimetry estimates for unlabeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound targeted alpha particle therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating the pharmacokinetic profile of this compound-labeled macropa-derived radioconjugates by dual targeting of PSMA and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulating the pharmacokinetic profile of this compound-labeled macropa-derived radioconjugates by dual targeting of PSMA and albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical Considerations for Quantitative Clinical SPECT/CT Imaging of Alpha Particle Emitting Radioisotopes | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. Quantitative SPECT/CT imaging of this compound for targeted alpha therapy of glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Practical considerations for quantitative clinical SPECT/CT imaging of alpha particle emitting radioisotopes [thno.org]
- 15. A multi-isotope low-count quantitative SPECT (MI-LC-QSPECT) method for this compound-based alpha-particle therapies | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. Quantitative Ac-225 SPECT Imaging and Reconstruction: What Photopeak Should We Use? | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. Guide to this compound PSMA Therapy [sgh.com.sg]
- 18. European Nuclear Medicine Guide [nucmed-guide.app]
- 19. urotoday.com [urotoday.com]
- 20. researchgate.net [researchgate.net]
- 21. Targeted Alpha Therapy of mCRPC with 225Actinium-PSMA617: Dosimetry, toxicity and duration of tumor-control. | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 22. bookingmedtravel.com [bookingmedtravel.com]
Application Notes and Protocols: Quality Control and Assurance of Actinium-225 Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinium-225 (Ac-225) is a promising alpha-emitting radionuclide for Targeted Alpha Therapy (TAT) due to its high linear energy transfer and its ability to induce double-strand DNA breaks in cancer cells.[1] The complex decay chain of Ac-225, which includes four alpha emissions, makes it a potent therapeutic agent. However, this intricate decay process also presents unique challenges for the quality control (QC) and quality assurance (QA) of Ac-225 radiopharmaceuticals.[2] Robust QC protocols are essential to ensure the safety, efficacy, and purity of these therapeutic agents before administration to patients.
These application notes provide detailed protocols for the essential QC tests for Ac-225 radiopharmaceuticals, including the determination of radiochemical purity, radionuclide identity, sterility, and endotoxin (B1171834) levels.
Key Quality Control Parameters and Acceptance Criteria
The quality control of Ac-225 radiopharmaceuticals involves a series of tests to ensure the final product meets stringent safety and quality standards. The following table summarizes the key QC parameters and their typical acceptance criteria.
| Quality Control Test | Parameter | Acceptance Criteria | Primary Method(s) |
| Radionuclide Identity | Presence of this compound and its daughter nuclides | Characteristic gamma-ray energies of daughter nuclides (e.g., 218 keV for ²²¹Fr and 440 keV for ²¹³Bi) must be detected.[3] | Gamma Spectroscopy |
| Radionuclidic Purity | Percentage of total radioactivity due to Ac-225 and its decay daughters in equilibrium. Specific limits on long-lived impurities like Ac-227 (e.g., <0.3%).[4] | Alpha Spectroscopy, Gamma Spectroscopy | |
| Radiochemical Purity (RCP) | Percentage of Ac-225 bound to the targeting molecule | Typically ≥95%[5] | High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) |
| Sterility | Absence of viable microorganisms | No microbial growth observed. | USP <71> Membrane Filtration or Direct Inoculation[6][7][8] |
| Bacterial Endotoxins | Endotoxin levels | Varies by product and administration route. For intrathecal administration, the limit is more stringent. A common limit is < 175 EU/V for intravenous injection, where V is the maximum recommended dose in mL. | USP <85> Limulus Amebocyte Lysate (LAL) Test (Gel-clot, Turbidimetric, or Chromogenic)[9][10] |
| pH | pH of the final product | Within a physiologically acceptable range (typically 4.5 - 7.5). | pH meter |
Experimental Protocols
Radionuclide Identity and Purity
The identity and purity of the radionuclide are critical for ensuring that the correct isotope is present and that there are no harmful radionuclidic impurities.
Gamma spectroscopy is used to identify Ac-225 indirectly by detecting the characteristic gamma emissions from its daughter nuclides, primarily Francium-221 (²²¹Fr) and Bismuth-213 (²¹³Bi).[11][3]
Methodology:
-
Sample Preparation:
-
Place a small, accurately measured aliquot of the Ac-225 radiopharmaceutical in a shielded container suitable for the gamma spectrometer.
-
Ensure the sample geometry is reproducible for consistent measurements.
-
-
Detector Setup and Calibration:
-
Use a high-purity germanium (HPGe) detector for high-resolution gamma-ray analysis.[3]
-
Calibrate the detector for energy and efficiency using certified radionuclide sources covering the energy range of interest (e.g., sources emitting gamma rays from ~50 keV to ~500 keV).
-
-
Data Acquisition:
-
Acquire the gamma-ray spectrum for a sufficient time to obtain good counting statistics.
-
Allow for secular equilibrium to be established between Ac-225 and its short-lived daughters (approximately 30 minutes for ²²¹Fr) for accurate quantification based on daughter emissions.[11]
-
-
Data Analysis:
Alpha spectroscopy provides a direct measurement of alpha-emitting radionuclides and is crucial for determining the presence of long-lived alpha-emitting impurities, such as Actinium-227.
Methodology:
-
Sample Preparation:
-
Prepare a thin, uniform source to minimize self-absorption of alpha particles. This can be achieved by electrodeposition or micro-precipitation of a small aliquot of the sample onto a polished metal disk.[12]
-
The sample should be dried completely.
-
-
Detector Setup and Calibration:
-
Data Acquisition:
-
Place the prepared sample in the vacuum chamber and acquire the alpha spectrum.
-
Acquisition time will depend on the sample activity.
-
-
Data Analysis:
Radiochemical Purity (RCP)
RCP is a measure of the percentage of the radionuclide that is bound to the targeting molecule. It is a critical parameter for ensuring the efficacy and minimizing off-target toxicity of the radiopharmaceutical.
HPLC is a highly sensitive method for separating the radiolabeled compound from free Ac-225 and other radiolabeled impurities.[16]
Methodology:
-
System Preparation:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is typical.
-
Flow Rate: A standard flow rate is 1 mL/min.
-
Detectors: A UV detector to monitor the unlabeled compound and a radioactivity detector (e.g., a scintillation detector) connected in series.
-
-
Sample Analysis:
-
Inject a small volume of the Ac-225 radiopharmaceutical onto the HPLC column.
-
Run the gradient program to separate the components.
-
-
Data Analysis:
-
Integrate the peaks in the radio-chromatogram.
-
Calculate the RCP as the percentage of the total radioactivity that corresponds to the peak of the desired radiolabeled compound.
-
The retention time of the radiolabeled compound should be confirmed by comparing it to a non-radioactive, characterized standard of the same compound.[16]
-
TLC is a simpler and faster method for RCP determination, often used for routine QC.[16]
Methodology:
-
Plate Preparation:
-
Use silica (B1680970) gel-coated TLC plates.
-
Spot a small amount of the radiopharmaceutical onto the baseline of the TLC plate.
-
-
Development:
-
Place the TLC plate in a developing chamber containing a suitable mobile phase. A common mobile phase for separating free Ac-225 from the labeled compound is a 50 mM solution of diethylenetriaminepentaacetic acid (DTPA) or a citrate (B86180) buffer.[3]
-
Allow the solvent to migrate up the plate until it reaches the solvent front.
-
-
Analysis:
-
Remove the plate from the chamber and allow it to dry.
-
Scan the plate using a radio-TLC scanner to determine the distribution of radioactivity.
-
Due to the short half-life of the gamma-emitting daughters, it is recommended to wait for at least 2 hours after development before scanning to allow for sufficient decay of migrated daughters and ingrowth from the parent Ac-225, leading to a more accurate RCP measurement.[17]
-
-
Calculation:
-
Calculate the Rf (retention factor) for each radioactive spot. The radiolabeled product typically remains at the origin (Rf = 0), while free Ac-225 moves with the solvent front.
-
Calculate the RCP by dividing the radioactivity of the product spot by the total radioactivity on the plate.
-
Sterility Testing
Sterility testing is performed to ensure the absence of viable microorganisms in the final product. The USP <71> provides detailed guidelines for sterility testing.[6][7][8]
Methodology (Membrane Filtration):
-
Aseptically filter the radiopharmaceutical product through a 0.45 µm membrane filter.[7]
-
After filtration, rinse the filter with a sterile diluent to remove any inhibitory substances.
-
Aseptically cut the filter into two halves.
-
Place one half in Fluid Thioglycollate Medium (FTM) and incubate at 30-35°C for the detection of anaerobic bacteria.[6]
-
Place the other half in Soybean-Casein Digest Medium (SCDM) and incubate at 20-25°C for the detection of aerobic bacteria and fungi.[6]
-
Incubate for 14 days and visually inspect for microbial growth.[7]
Bacterial Endotoxin Testing
Bacterial endotoxins are pyrogenic substances that can cause fever and other adverse reactions if injected. The Limulus Amebocyte Lysate (LAL) test is the standard method for their detection.
Methodology (Gel-Clot Method):
-
Reconstitute the LAL reagent with pyrogen-free water.
-
Mix the radiopharmaceutical sample (or a dilution of it) with the LAL reagent in a depyrogenated glass tube.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
After incubation, carefully invert the tube 180°.
-
A solid gel clot that remains intact indicates a positive result (presence of endotoxins), while the absence of a solid clot indicates a negative result.
-
Positive and negative controls must be run in parallel to validate the test.
Visualizations
This compound Decay Chain
The following diagram illustrates the decay chain of this compound, highlighting the key radionuclides and their emissions that are utilized in quality control.
Caption: The decay chain of this compound, showing half-lives and key emissions.
Quality Control Workflow for this compound Radiopharmaceuticals
This workflow diagram outlines the logical sequence of quality control tests performed on an this compound radiopharmaceutical from production to release.
Caption: A typical workflow for the quality control of Ac-225 radiopharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotopes.gov [isotopes.gov]
- 5. www-pub.iaea.org [www-pub.iaea.org]
- 6. USP 71 Sterility Testing - BA Sciences [basciences.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. certified-laboratories.com [certified-laboratories.com]
- 9. Need for Rapid Endotoxin Detection Methods for Manufacturers of Radiopharmaceuticals | FUJIFILM Wako [wakopyrostar.com]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 11. Gamma counting protocols for the accurate quantification of 225Ac and 213Bi without the need for a secular equilibrium between parent and gamma-emitting daughter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ortec-online.com [ortec-online.com]
- 13. Novel Direct Alpha Spectroscopy Technique for 225Ac Radiopharmaceutical Detection in Cancer Cells [arxiv.org]
- 14. Novel direct alpha spectroscopy technique for225Ac radiopharmaceutical detection in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Direct Alpha Spectroscopy Technique for 225Ac Radiopharmaceutical detection in Cancer Cells [arxiv.org]
- 16. The determination of the radiochemical purity of this compound radiopharmaceuticals: a conundrum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Handling and safety protocols for working with Actinium-225.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and utilization of Actinium-225 (Ac-225) in a research and drug development setting. Ac-225 is a potent alpha-emitting radionuclide with significant promise in targeted alpha therapy (TAT) for cancer treatment.[1] Its decay chain results in the emission of four alpha particles, leading to highly localized and potent cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissue.[1][2] However, its unique radiological properties and those of its daughter nuclides necessitate stringent safety protocols and specialized handling procedures.
Radiological Properties of this compound
This compound has a half-life of 9.92 days and decays through a cascade of six short-lived radionuclides to the stable Bismuth-209.[2][3][4] This decay chain releases a total of four high-energy alpha particles, making it a powerful therapeutic agent.[2][5] The primary radiations of concern are the alpha particles from Ac-225 and its daughters, as well as gamma emissions from Francium-221 (218 keV) and Bismuth-213 (440 keV) which can be used for detection and quantification.[2][6]
Table 1: Key Radiological Data for this compound
| Property | Value | Reference |
| Half-life | 9.92 days | [2] |
| Primary Emission | Alpha (α) | [7] |
| Alpha Particle Energy Range | 5.8 - 8.4 MeV | [3][8] |
| Alpha Particle Tissue Range | 40 - 100 µm | [2][8] |
| Key Gamma Emissions | 218 keV (from Fr-221), 440 keV (from Bi-213) | [2] |
General Safety and Handling Protocols
The principal hazard associated with Ac-225 is internal exposure through inhalation or ingestion, making containment of paramount importance.[9] External radiation from daughter products is a lesser, but still present, concern.[9] All work with Ac-225 must adhere to the principle of ALARA (As Low As Reasonably Achievable).[7]
Personal Protective Equipment (PPE)
A standard set of PPE is mandatory when handling Ac-225 to prevent skin contamination and internal exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Item | Specification |
| Lab Coat | Standard laboratory coat |
| Safety Glasses | To protect from splashes |
| Disposable Gloves | Two pairs should be worn and changed frequently |
| Absorbent Paper | Plastic-backed absorbent paper to cover work surfaces |
Laboratory Setup and Engineering Controls
-
Fume Hood: All handling of open sources of Ac-225 must be conducted in a certified fume hood to prevent inhalation of airborne contamination.
-
Shielding: While alpha particles are shielded by a thin layer of paper or the outer layer of skin, the gamma-emitting daughter products may require additional shielding.[7] Thin lead shielding is generally sufficient.[9]
-
Containment: Work should be performed over trays lined with absorbent paper to contain any potential spills.
Radiation Detection and Monitoring
Regular monitoring of the work area and personnel is crucial to detect any contamination promptly.
Table 3: Radiation Detection Instrumentation for Ac-225
| Instrument | Purpose | Detection Principle | Reference |
| Geiger-Mueller (GM) with Pancake Probe | Surface contamination surveys | Detects beta and gamma radiation | [7] |
| Zinc Sulfide (ZnS) Alpha Probe | Direct alpha contamination measurement | Scintillation from alpha particle interaction | [10][11] |
| Liquid Scintillation Counter (LSC) | Quantitative analysis of removable contamination (wipe tests) | High efficiency for alpha particle detection | [10][11] |
| Low Energy Gamma Counter | Quantification of Ac-225 and its daughters | Detects gamma emissions | [7] |
Experimental Protocols
Protocol for Radiolabeling of a DOTA-conjugated Peptide with Ac-225
This protocol outlines a general procedure for the radiolabeling of a DOTA-containing targeting vector with Ac-225.
-
Preparation:
-
Ensure all necessary reagents and equipment are available and within calibration.
-
Prepare a solution of the DOTA-conjugated peptide in a suitable buffer (e.g., 0.5-1 M ammonium (B1175870) acetate).[12]
-
The pH of the reaction mixture should be adjusted as required for the specific peptide, typically between 5.5 and 7.0.
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free reaction vial, add the required amount of the peptide solution.
-
Carefully add the Ac-225 solution to the reaction vial.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at the optimal temperature (e.g., 90°C) for the required duration.[12] Reaction conditions may vary depending on the specific targeting molecule.[2]
-
-
Quenching and Purification (if necessary):
-
After incubation, the reaction can be quenched by adding a solution of DTPA to complex any unchelated Ac-225 and its daughter radionuclides.[9]
-
Depending on the purity requirements, the radiolabeled peptide may be purified using methods such as solid-phase extraction (e.g., C18 cartridge) or high-performance liquid chromatography (HPLC).
-
Protocol for Quality Control of Ac-225 Labeled Radiopharmaceuticals
Quality control is critical to ensure the radiochemical purity (RCP) and stability of the final product. The presence of daughter nuclides can complicate RCP determination.[12]
-
Instant Thin-Layer Chromatography (iTLC):
-
Spot a small aliquot (1-2 µL) of the radiolabeled product onto an iTLC strip.[12]
-
Develop the strip using two different mobile phases to separate the radiolabeled product from uncomplexed Ac-225 and colloidal species.[12]
-
Mobile Phase 1: 50 mM EDTA in saline.[12]
-
Mobile Phase 2: 25% acetonitrile (B52724) in water.[12]
-
-
Allow the strip to dry completely.
-
Quantify the distribution of radioactivity on the strip using a phosphor imager or a radio-TLC scanner.
-
Due to the disruption of secular equilibrium, it is recommended to measure the strips at multiple time points (e.g., 0, 2, and 24 hours) post-development to obtain an accurate RCP.[12] An increasing RCP at later time points can indicate a successful labeling.[12]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Inject an aliquot of the radiolabeled product onto a suitable HPLC column.
-
Elute the sample with an appropriate mobile phase gradient.
-
Monitor the eluent using a UV detector and a radioactivity detector.
-
For accurate quantification, collect fractions of the eluent at regular intervals (e.g., every 0.5 minutes).[12]
-
Measure the radioactivity of each fraction using a gamma counter to construct a radio-chromatogram and calculate the "true" RCP.[12]
-
Waste Management and Disposal
Radioactive waste containing Ac-225 requires careful management due to the potential presence of the long-lived impurity Actinium-227 (Ac-227, half-life 21.8 years).[13]
-
Segregation: Segregate Ac-225 waste from other radioactive and non-radioactive waste streams.
-
Shielding: Shield waste containers as necessary to maintain ALARA.[7]
-
Disposal: Waste with a half-life greater than 120 days, which may be the case if Ac-227 is present, must be disposed of as low-level radioactive waste and cannot be held for decay-in-storage.[13] Consult with your institution's Radiation Safety Officer (RSO) for specific disposal procedures. Some suppliers may accept the return of waste for disposal.[13]
Emergency Procedures
Prompt and appropriate action is critical in the event of a radioactive spill or personal contamination.
Minor Spill (contained on absorbent paper)
-
Notify: Inform personnel in the immediate area.
-
Contain: Prevent the spread by carefully folding the absorbent paper with the clean side out.
-
Clean: Place the folded paper and any contaminated items (e.g., gloves) into a designated radioactive waste bag.
-
Survey: Monitor the area, your hands, and clothing for any contamination.[14]
-
Report: Report the incident to the RSO.[14]
Major Spill (liquid spill on a surface)
-
Attend to Injured Personnel First: Provide immediate medical attention if required.[15]
-
Notify: Alert all persons in the area to evacuate.[15]
-
Prevent Spread: Cover the spill with absorbent paper, working from the outside in.[15]
-
Isolate: Confine the movement of potentially contaminated personnel.[15] Secure the area and prevent entry.[14]
-
Contact RSO: Immediately contact your institution's Radiation Safety Officer or emergency response team.[15] Do not attempt to clean up a major spill without their guidance.
Personal Contamination
-
Remove Contaminated Clothing: Carefully remove any contaminated clothing and place it in a plastic bag for evaluation by the RSO.[14]
-
Skin Contamination: Flush the affected area thoroughly with lukewarm water and wash with mild soap.[14] Do not abrade the skin.
-
Wound Contamination: If a wound is contaminated, rinse it under running water, spreading the edges of the wound.[14] Seek immediate medical attention and inform the RSO.
Visualized Workflows and Pathways
This compound Decay Chain
Caption: The decay chain of this compound, highlighting its alpha-emitting daughters.
General Workflow for Handling this compound
Caption: A general workflow for the safe handling of this compound in a laboratory setting.
Emergency Response for a Radioactive Spill
Caption: A decision-making flowchart for responding to a radioactive spill.
References
- 1. perceptive.com [perceptive.com]
- 2. This compound targeted alpha particle therapy for prostate cancer [thno.org]
- 3. An Overview of Targeted Alpha Therapy with 225Actinium and 213Bismuth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with this compound for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. case.edu [case.edu]
- 8. Design of 225Ac-PSMA for targeted alpha therapy in prostate cancer - Kairemo - Annals of Translational Medicine [atm.amegroups.org]
- 9. Working with Αctinium-225 - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 10. Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. isotopes.gov [isotopes.gov]
- 14. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 15. uab.edu [uab.edu]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Production of Actinium-225
Welcome to the technical support center for the large-scale production of Actinium-225 (B1199940) (Ac-225). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale production of this compound?
A1: The main production routes for Ac-225 are:
-
Thorium-229 (Th-229) Generators: This traditional method involves the decay of Th-229 to produce Ac-225. The Ac-225 is periodically "milked" or separated from the Th-229 parent isotope.[1][2][3]
-
Proton Irradiation of Thorium-232 (Th-232): This method uses high-energy protons from a linear accelerator or cyclotron to induce spallation reactions in a Th-232 target, producing Ac-225 among other isotopes.[2][4][5] This approach has the potential for large quantity production.[2]
-
Cyclotron Production from Radium-226 (Ra-226): This emerging method involves irradiating a Ra-226 target with protons in a cyclotron to produce Ac-225 via the 226Ra(p,2n)225Ac reaction.[6][7][8] This can be performed in a facility with a compact cyclotron.[6]
Q2: What is the significance of Actinium-227 (Ac-227) co-production and why is it a concern?
A2: Actinium-227 is a long-lived radioisotope (half-life of 21.77 years) that is often co-produced with Ac-225, particularly in the proton irradiation of Th-232.[2][5] Its presence is a significant concern for several reasons:
-
Waste Management: The long half-life of Ac-227 creates challenges for radioactive waste disposal for both production facilities and the hospitals and clinics where the final product is used.[5]
-
Labeling Efficiency: The presence of Ac-227 can interfere with the labeling of targeting molecules with Ac-225, potentially reducing the efficacy of the resulting radiopharmaceutical.[5]
-
Regulatory Hurdles: The co-production of Ac-227 can introduce logistical and licensing challenges.[9]
Q3: What are the main limitations of the Thorium-229 generator method?
A3: The primary limitation of Th-229 generators is the extremely limited global supply of the parent isotope, Th-229.[1][10] This Th-229 is sourced from legacy stockpiles of Uranium-233, which are finite and highly regulated.[1] While this method produces high-quality Ac-225, the scarcity of Th-229 restricts the amount of Ac-225 that can be produced annually, making it insufficient to meet the growing demand for clinical trials and therapeutic applications.[1][7][10]
Q4: What are the key challenges associated with the cyclotron production of Ac-225 from Ra-226?
A4: The primary challenges include:
-
Target Handling: Ra-226 is a highly radioactive material, and its handling requires specialized facilities and stringent safety protocols to manage risks, including the mitigation of radon off-gas.[5]
-
Target Preparation: The preparation of a stable and uniform Ra-226 target for irradiation is a complex process.[6][11]
-
Co-production of Actinium-226 (Ac-226): The irradiation process can also produce Ac-226, which requires a cooling period of 2-3 weeks to allow for its decay to achieve high radionuclidic purity of the Ac-225 product.[6][8][11]
Troubleshooting Guides
Issue 1: Low Yield of Ac-225 from Proton Irradiation of Th-232
Question: We are experiencing lower than expected yields of Ac-225 from our proton irradiation of Th-232 targets. What are the potential causes and how can we troubleshoot this?
Answer: Low yields can stem from several factors throughout the production and separation process. Below is a systematic guide to identifying the root cause.
Potential Causes & Troubleshooting Steps:
-
Irradiation Parameters:
-
Proton Energy: Ensure the proton beam energy is optimized for the 232Th(p,x)225Ac reaction. The cross-section for Ac-225 production is energy-dependent.[4]
-
Beam Current and Duration: Verify the stability and accuracy of the beam current throughout the irradiation period. A lower than intended current or shorter irradiation time will directly result in lower production.
-
Target Thickness and uniformity: An uneven or insufficiently thick target can lead to incomplete beam interaction and reduced yield.
-
-
Target Dissolution:
-
Incomplete Dissolution: Ensure the thorium target is completely dissolved. Any undissolved target material will trap Ac-225, preventing its entry into the separation process.
-
-
Chemical Separation Efficiency:
-
Column Performance: The ion exchange chromatography columns used for separation can be a source of product loss.[4] Check for issues such as channeling, resin degradation, or improper column packing.
-
Eluent Concentration: The concentration of eluents, such as nitric acid, is critical for the selective elution of Ac-225 and the retention of other isotopes.[12] Prepare fresh eluents and verify their concentrations.
-
Flow Rate: An incorrect flow rate during column separation can lead to either co-elution of impurities or incomplete elution of the product.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Ac-225 yield.
Issue 2: High Radionuclidic Impurities in the Final Ac-225 Product
Question: Our final Ac-225 product shows unacceptable levels of Ac-227 and other radionuclidic impurities. How can we improve the purity?
Answer: Radionuclidic purity is critical for the clinical use of Ac-225. High levels of impurities often point to inefficiencies in the chemical separation process or issues with the initial production method.
Potential Causes & Troubleshooting Steps:
-
Co-production of Ac-227 (in Th-232 irradiation):
-
Proton Energy: The production ratio of Ac-225 to Ac-227 is dependent on the incident proton energy. While complete elimination of Ac-227 is not possible with this method, optimizing the energy can minimize its co-production.[5]
-
Decay Period: For impurities like Ac-226, a "cooling" or decay period after irradiation and before final purification can significantly reduce its presence.[6][8] For a ten-day irradiation of Th-232, approximately twice as much Ac-226 activity is generated as Ac-225 activity.[13]
-
-
Inefficient Separation Chemistry:
-
Separation of Ac from Radium and Thorium: The separation of actinium from radium and thorium isotopes is a critical step.[12] Inefficient separation can lead to the carryover of these impurities.
-
Ion Exchange Resin Selection: The choice of ion exchange resin is crucial. For instance, a low cross-linking cation exchange resin is used to separate Ac from Ra.[12] Ensure the correct resin is being used and that it has not exceeded its operational lifetime.
-
Multiple Purification Cycles: For very high purity requirements, a second purification cycle after a suitable decay period may be necessary to remove any remaining short-lived impurities and their decay products.[6][8]
-
Decision Tree for Improving Purity:
References
- 1. pharmafronts.com [pharmafronts.com]
- 2. Production Routes | Actineer [actineer.com]
- 3. Multiple Production Methods Underway to Provide this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 4. "this compound Production via Proton Irradiation of Thorium-232" by Justin Reed Griswold [trace.tennessee.edu]
- 5. northstarnm.com [northstarnm.com]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. Cyclotron production of 225Ac from an electroplated 226Ra target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isotopes.gov [isotopes.gov]
- 10. The Journey of this compound: How Scientists Discovered a New Way to Produce a Rare Medical Radioisotope | Department of Energy [energy.gov]
- 11. researchgate.net [researchgate.net]
- 12. Production of this compound for alpha particle mediated radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Defining Processing Times for Accelerator Produced 225Ac and Other Isotopes from Proton Irradiated Thorium - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Actinium-225 Radiolabeling: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Actinium-225 (²²⁵Ac). The information is designed to address specific issues encountered during radiolabeling experiments to improve efficiency and ensure high-quality radiopharmaceuticals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My radiochemical yield (RCY) is consistently low. What are the potential causes and how can I improve it?
A1: Low radiochemical yield is a common issue in ²²⁵Ac labeling. Several factors can contribute to this problem. Consider the following troubleshooting steps:
-
Metal Ion Contamination: Trace metal impurities (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in the ²²⁵Ac stock solution or reagents can compete with ²²⁵Ac³⁺ for the chelator, significantly reducing RCY.[1]
-
Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation. The optimal pH can vary depending on the chelator used.
-
Inadequate Temperature and Incubation Time: Many chelation reactions with ²²⁵Ac, particularly with DOTA, require heating to proceed efficiently.[6]
-
Solution: For DOTA conjugates, heating at temperatures between 80-95°C for 10-30 minutes is common.[1][8][9][10] If using heat-sensitive molecules like antibodies, lower temperatures (e.g., 37°C) with longer incubation times (e.g., 2 hours) may be necessary, or alternative chelators that label efficiently at room temperature should be considered.[4][6][11][12]
-
-
Incorrect Precursor-to-Metal Ratio: An insufficient amount of the chelator-conjugated precursor relative to the amount of actinium can lead to incomplete labeling.
-
Solution: Optimize the molar ratio of the precursor to ²²⁵Ac. While non-carrier-added ²²⁵Ac is used, the presence of isotopic impurities like ²²⁷Ac can affect the total actinium molar amount.[3]
-
-
Radiolysis: The high energy of alpha particles from ²²⁵Ac and its daughters can damage the targeting molecule or the chelator, especially at high radioactivity concentrations.
Q2: I'm observing peak tailing or multiple peaks for my radiolabeled product on the radio-HPLC. What could be the cause?
A2: This can indicate several issues, including radiolytic degradation of the product, the presence of radiolabeled impurities, or issues with the analytical method itself.
-
Radiolysis: The radiolabeled conjugate can degrade over time due to the high energy emissions of ²²⁵Ac.
-
Formation of Colloidal Species: Unchelated ²²⁵Ac can form colloids, which may behave differently during chromatography.
-
Solution: Ensure optimal labeling conditions (pH, temperature) to maximize chelation. The use of two different mobile phases in radio-TLC can help distinguish between the desired product, free ²²⁵Ac, and colloidal species.[14]
-
-
Impure Precursor: The starting peptide or antibody conjugate may contain impurities that also get radiolabeled.
-
Solution: Ensure the purity of the precursor material before radiolabeling.
-
Q3: My radiochemical purity (RCP) measurement seems inaccurate or inconsistent, especially at early time points. Why is this happening?
A3: The complex decay chain of ²²⁵Ac is a significant challenge for accurate and timely RCP determination.[15][16]
-
Disruption of Secular Equilibrium: During the labeling and analytical processes (e.g., radio-TLC or HPLC), the secular equilibrium between ²²⁵Ac and its daughter radionuclides (like ²²¹Fr and ²¹³Bi) is disrupted.[15][17] Since RCP is often measured by detecting the gamma emissions from these daughters, measurements taken too early can be inaccurate.[14][15][18]
-
Solution: It is recommended to wait for a specific period after chromatographic separation before quantifying RCP to allow for partial re-equilibration. A consensus time of at least 2 hours after radio-TLC development provides a reasonably accurate RCP value, balancing the need for accuracy with the timely release of the radiopharmaceutical.[15][17] Measurements at 0.5 hours can be uncertain, potentially underestimating the purity of well-labeled compounds and overestimating it for poorly labeled ones.[15][16] Waiting for 20-26 hours would allow for secular equilibrium to be fully re-established for the most accurate measurement, but this is often impractical in a clinical setting.[15][16]
-
Q4: What are the key differences in labeling conditions between DOTA and macropa chelators for ²²⁵Ac?
A4: DOTA and macropa are common chelators for ²²⁵Ac, but their labeling kinetics and conditions differ significantly.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid):
-
Requires high temperatures (typically >80°C) for efficient labeling in a reasonable timeframe.[6]
-
Labeling at lower temperatures (e.g., 37°C) is possible but requires significantly longer incubation times.[4][11][12]
-
This temperature requirement can be problematic for heat-sensitive biomolecules like antibodies, sometimes necessitating a two-step labeling process.[6]
-
-
Macropa:
Data Summary Tables
Table 1: Comparison of Radiolabeling Conditions for Different Chelators with ²²⁵Ac
| Parameter | DOTA-conjugates | Macropa-conjugates |
| Temperature | 80-95°C (peptides)[1][9]; 37°C (antibodies, longer time)[4][11][12] | 25°C (Room Temperature)[16] |
| pH | Typically 5.5 - 8.5[1][4][5] | Typically neutral (e.g., pH 6-7)[7] |
| Incubation Time | 10-30 minutes at high temp[1][9][10]; ~2 hours at 37°C[6] | < 15 minutes[16] |
| Advantages | Well-established; good stability once formed.[6] | Mild reaction conditions; rapid kinetics; suitable for sensitive biomolecules.[6][16] |
| Disadvantages | Harsh heating required; potential for biomolecule degradation.[6] | Newer chelator, less long-term clinical data compared to DOTA. |
Table 2: Troubleshooting Guide for Low Radiolabeling Efficiency
| Symptom | Potential Cause | Recommended Action |
| Low RCY (<90%) | Metal Ion Contamination | Use metal-free reagents and vials. Consider pre-treating buffers with Chelex resin.[1][2] |
| Suboptimal pH | Optimize buffer pH for the specific chelator-conjugate.[1][3] | |
| Insufficient Heating | For DOTA, ensure reaction temperature is 80-95°C and incubation time is adequate.[1][6] | |
| Radiolysis | Add a quencher (e.g., ascorbic acid, gentisic acid) to the reaction.[1][4] | |
| Inconsistent RCP | QC measurement timing | Wait at least 2 hours after radio-TLC separation before quantification.[15][17] |
| Product Degradation | Radiolytic instability | Add stabilizers to the final formulation and perform stability studies.[1][13] |
Experimental Protocols
Protocol 1: General One-Step Radiolabeling of a DOTA-Peptide (e.g., PSMA-617) with ²²⁵Ac
-
Preparation:
-
Use high-purity, metal-free water and reagents. All vials and pipette tips should be metal-free.
-
Prepare a reaction buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297) or gentisic buffer, pH adjusted to 5.5-5.8).[5]
-
Dissolve the DOTA-PSMA-617 precursor in high-purity water.
-
Prepare a quencher solution (e.g., sodium ascorbate).[5][10]
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free vial, add the appropriate volume of reaction buffer.
-
Add the desired amount of DOTA-PSMA-617 precursor solution (e.g., to a final concentration of 100 µM).[5]
-
Add the ²²⁵AcCl₃ solution to the vial.
-
Gently mix the solution.
-
Incubate the reaction vial in a dry heat block at 90-97°C for 25 minutes.[5][9]
-
-
Purification (if necessary):
-
Allow the vial to cool for 5 minutes.
-
The product can be purified using a pre-conditioned C18 Sep-Pak cartridge to remove free ²²⁵Ac.[9]
-
Wash the cartridge with water.
-
Elute the final product with a solution of ethanol (B145695) in saline (e.g., 70% ethanol).[9]
-
-
Final Formulation:
Protocol 2: Quality Control using Radio-TLC
-
Stationary Phase: Instant thin-layer chromatography (iTLC) strips (e.g., silica (B1680970) gel impregnated glass fiber).
-
Mobile Phase: A 50 mM EDTA solution is commonly used. This mobile phase complexes free ²²⁵Ac and moves it up the strip (Rf ≈ 1), while the radiolabeled peptide remains at the origin (Rf ≈ 0).[14]
-
Procedure:
-
Spot 1-2 µL of the final radiopharmaceutical product onto the origin of the iTLC strip.
-
Develop the strip in a chromatography tank containing the mobile phase.
-
Allow the solvent front to travel near the top of the strip, then remove and let it dry.
-
-
Quantification:
-
Crucially, wait for at least 2 hours after the strip is dry before analysis. [15]
-
Analyze the strip using a radio-TLC scanner or by exposing it to a phosphor screen.
-
Calculate the radiochemical purity (RCP) using the following formula:
-
RCP (%) = (Counts at Origin / Total Counts on Strip) x 100
-
-
Visualizations
References
- 1. Ac-225 radiochemistry through the lens of [225Ac]Ac-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of [225Ac]Ac-PSMA-I&T for Targeted Alpha Therapy According to GMP Guidelines for Treatment of mCRPC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with this compound for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [225Ac]Ac-PSMA-617 production method: development of an efficient and reproducible radiolabelling process for establish a clinical routine production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Efficient 1-step radiolabeling of monoclonal antibodies to high specific activity with 225Ac for α-particle radioimmunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e-mjm.org [e-mjm.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. A suitable time point for quantifying the radiochemical purity of 225Ac-labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Recoil Contamination of Actinium-225 Daughters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Actinium-225 (Ac-225) daughter recoil contamination in targeted alpha therapy (TAT).
Understanding the Challenge: The Science of Recoil Contamination
This compound is a potent radionuclide for TAT due to its long half-life (9.92 days) and a decay chain that releases four high-energy alpha particles, leading to significant cytotoxicity in targeted cancer cells.[1] However, the emission of each alpha particle imparts a significant recoil energy (typically >100 keV) to the daughter nucleus.[2] This energy is thousands of times greater than the strength of chemical bonds, causing the daughter nuclides to break free from their targeting molecule (e.g., an antibody or peptide).[2] These "recoiled" and now untargeted radioactive daughters, such as Francium-221 (²²¹Fr) and Bismuth-213 (²¹³Bi), can then circulate in the body and accumulate in healthy tissues, leading to off-target toxicity, with nephrotoxicity being a primary concern.[2][3]
Core Concepts and Signaling Pathways
The fundamental issue of recoil contamination stems from the physics of radioactive decay. The following diagram illustrates the decay chain of Ac-225 and the points at which recoil occurs.
Troubleshooting Guides and FAQs
This section provides practical guidance for common issues encountered during experiments aimed at mitigating Ac-225 recoil contamination.
FAQ 1: Nanoparticle-Based Retention Strategies
Question: What are the primary nanoparticle-based strategies for retaining Ac-225 daughters, and how do they compare?
Answer: The main strategies involve encapsulating Ac-225 within nanoparticles such as liposomes, polymersomes, or inorganic nanoparticles. The goal is to physically contain the recoiling daughters within the nanoparticle structure.
| Nanoparticle Type | General Principle | Advantages | Disadvantages |
| Liposomes | Ac-225 is encapsulated within the aqueous core of a lipid bilayer vesicle. | Biocompatible, well-established technology. | Can have lower encapsulation efficiency and daughter retention compared to other systems.[2] Retention is size-dependent.[4] |
| Polymersomes | Ac-225 is encapsulated within vesicles formed from amphiphilic block copolymers. | Higher stability and potentially better daughter retention than liposomes.[3] | Can be more complex to synthesize and may exhibit higher cellular toxicity at high concentrations. |
| Inorganic Nanoparticles | Ac-225 is incorporated into the crystal lattice of inorganic materials like lanthanide phosphates. | Can offer high retention of daughter nuclides.[2][5] | Potential for long-term accumulation and toxicity in organs like the liver and spleen.[6][7] |
Quantitative Comparison of Daughter Nuclide Retention
| Nanoparticle System | Daughter Nuclide | Retention Efficiency (%) | Reference |
| PEGylated MUVELs (liposomes) | ²¹³Bi | 31% of theoretical maximum | [4] |
| 100 nm Polymersomes (with InPO₄) | ²¹³Bi | ~20% higher than without InPO₄ | [2][5] |
| Lanthanide Phosphate Nanoparticles | ²¹³Bi | >70% at 1h, ~90% at 24h post-injection | [4] |
| GdVO₄ Nanoparticles | ²²¹Fr | ~45% | [8] |
Troubleshooting Guide 1: Low Encapsulation Efficiency of Ac-225 in Nanoparticles
| Problem | Potential Cause | Troubleshooting Step |
| Low encapsulation of Ac-225 in liposomes/polymersomes | Inefficient passive loading: The concentration gradient of Ac-225 is insufficient for effective encapsulation. | Increase the initial concentration of the Ac-225 chelate (e.g., Ac-225-DOTA) in the hydration buffer. Optimize the lipid/polymer concentration. |
| Poor chelation of Ac-225: "Free" Ac-225 may adhere to the nanoparticle surface rather than being encapsulated. | Ensure complete chelation of Ac-225 with a suitable chelator like DOTA prior to encapsulation. Verify chelation efficiency using radio-TLC or radio-HPLC. | |
| Use of inappropriate loading method: Passive loading may not be optimal for all nanoparticle formulations. | Consider active loading methods, such as using ionophores, which can significantly improve encapsulation efficiency. | |
| Low encapsulation in inorganic nanoparticles | Suboptimal precipitation conditions: pH, temperature, and reactant concentrations can affect the co-precipitation of Ac-225. | Systematically vary the synthesis parameters to find the optimal conditions for Ac-225 incorporation into the crystal lattice. |
| Competition from other ions: The presence of other trivalent cations can compete with Ac-225 for incorporation. | Use high-purity reagents and deionized water to minimize competing ions. |
FAQ 2: Quality Control and Measurement of Daughter Retention
Question: How can I accurately measure the retention of Ac-225 daughter nuclides in my nanoparticle system?
Answer: The most common method is to use gamma spectroscopy to measure the activity of the gamma-emitting daughters, ²²¹Fr (218 keV) and ²¹³Bi (440 keV), that have leaked from the nanoparticles.
Experimental Workflow for Measuring Daughter Retention
Troubleshooting Guide 2: Inaccurate Gamma Spectroscopy Measurements
| Problem | Potential Cause | Troubleshooting Step |
| Overestimation of ²²¹Fr activity | Down-scatter from ²¹³Bi: The higher energy gamma emission from ²¹³Bi (440 keV) can scatter and be detected in the energy window for ²²¹Fr (218 keV). | Apply a scatter correction to the ²²¹Fr energy window. This can be done by measuring a pure ²¹³Bi source and determining the scatter contribution in the ²²¹Fr window.[9] |
| Inaccurate quantification of Ac-225 | Lack of secular equilibrium: Measuring daughter activity to determine parent Ac-225 activity requires that the daughter is in secular equilibrium with the parent. This takes about 30 minutes for ²²¹Fr and several hours for ²¹³Bi. | Allow sufficient time for secular equilibrium to be established before measurement. Alternatively, use a multiple time-point measurement protocol to quantify Ac-225 and excess daughter activity without requiring secular equilibrium.[9][10] |
| High background noise | Contamination of the detector or counting vials: Recoil contamination can affect the detector itself. | Regularly perform background checks of the gamma counter. Use disposable counting tubes to avoid cross-contamination. |
Experimental Protocols
Protocol 1: Radiolabeling of PSMA-617 with Ac-225
This protocol is adapted from a method for preparing [²²⁵Ac]Ac-PSMA-617.[11][12][13][14][15]
Materials:
-
Ac-225 solution
-
PSMA-617 precursor
-
Ascorbate (B8700270) buffer (pH 4.5-5.5)
-
Heating block or microwave synthesizer
-
Radio-TLC system with a suitable mobile phase (e.g., 0.05 M citric acid)
-
Gamma counter or radio-TLC scanner
Procedure:
-
In a sterile reaction vial, dissolve the required amount of PSMA-617 precursor in ascorbate buffer. A molar ratio of approximately 30:1 (PSMA-617 to Ac-225) has been shown to be effective.[11]
-
Carefully add the Ac-225 solution to the vial containing the PSMA-617.
-
Gently mix the solution.
-
Incubate the reaction mixture at 90-95°C for 10-25 minutes.[11][13]
-
Allow the reaction to cool to room temperature.
-
Perform quality control using radio-TLC to determine the radiochemical purity. The [²²⁵Ac]Ac-PSMA-617 will remain at the origin, while free Ac-225 will migrate with the solvent front.
-
Calculate the radiochemical yield. Yields of 85-99% have been reported.[11][13]
Protocol 2: Measuring Biodistribution of Recoiled ²¹³Bi
This protocol provides a general framework for assessing the in vivo distribution of recoiled ²¹³Bi.[16][17][18]
Materials:
-
Ac-225 labeled compound (e.g., [²²⁵Ac]Ac-PSMA-617 or nanoparticle formulation)
-
Animal model (e.g., tumor-bearing mice)
-
Gamma counter with energy windows for ²²¹Fr and ²¹³Bi
-
Standard laboratory equipment for animal dissection and tissue collection
Procedure:
-
Administer a known activity of the Ac-225 labeled compound to the animals via the desired route (e.g., intravenous injection).
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a cohort of animals.
-
Promptly dissect and collect organs of interest (e.g., kidneys, liver, spleen, tumor, blood).
-
Weigh each tissue sample.
-
Measure the gamma activity of each sample in a calibrated gamma counter.
-
To determine the activity of the parent Ac-225, allow the samples to reach secular equilibrium (at least 6 hours) and measure the activity in the ²²¹Fr or ²¹³Bi window.
-
To determine the initial distribution of recoiled ²¹³Bi, measure the activity in the ²¹³Bi window as soon as possible after collection, before significant decay of free ²¹³Bi occurs and before secular equilibrium with the parent Ac-225 is re-established.
-
-
Calculate the percent injected dose per gram of tissue (%ID/g) for both Ac-225 and ²¹³Bi at each time point.
-
Compare the biodistribution of Ac-225 and ²¹³Bi to identify organs where recoiled ²¹³Bi accumulates.
Logical Relationships and Experimental Design
The effectiveness of nanoparticle-based retention strategies is influenced by several interconnected factors. The following diagram illustrates these relationships, which should be considered when designing experiments.
By understanding these relationships and utilizing the provided troubleshooting guides and protocols, researchers can more effectively design and execute experiments to overcome the challenges of this compound daughter recoil contamination.
References
- 1. An Overview of Targeted Alpha Therapy with 225Actinium and 213Bismuth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The in vivo fate of 225Ac daughter nuclides using polymersomes as a model carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Retention of the α-particle Emitting Daughters of this compound by Liposome Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Obstacles and Recommendations for Clinical Translation of Nanoparticle System-Based Targeted Alpha-Particle Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Obstacles and Recommendations for Clinical Translation of Nanoparticle System-Based Targeted Alpha-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gamma counting protocols for the accurate quantification of 225Ac and 213Bi without the need for a secular equilibrium between parent and gamma-emitting daughter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In-House Preparation and Quality Control of Ac-225 Prostate-Specific Membrane Antigen-617 for the Targeted Alpha Therapy of Castration-Resistant Prostate Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [225Ac]Ac-PSMA-617 production method: development of an efficient and reproducible radiolabelling process for establish a clinical routine production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 14. 225Ac-PSMA-617 for PSMA-Targeted α-Radiation Therapy of Metastatic Castration-Resistant Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical Evaluation of 213Bi- and 225Ac-Labeled Low-Molecular-Weight Compounds for Radiopharmaceutical Therapy of Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. researchgate.net [researchgate.net]
Actinium-225 Radiopharmaceutical Stability: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Actinium-225 (B1199940) (²²⁵Ac). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the development of stable ²²⁵Ac-labeled radiopharmaceuticals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high uptake of ²²⁵Ac in the liver and bone in our in-vivo studies. What is the likely cause and how can we mitigate this?
A1: High uptake of ²²⁵Ac in the liver and bone is a strong indicator of poor in-vivo stability of the radiolabeled chelate, leading to the release of free ²²⁵Ac³⁺.[1][2][3] Free ²²⁵Ac mimics the biodistribution of calcium and accumulates in these organs.[1]
Troubleshooting Steps:
-
Chelator Selection: Acyclic chelators like EDTA and DTPA have shown insufficient in-vivo stability, resulting in significant liver accumulation.[1][3][4] Macrocyclic chelators such as DOTA and its derivatives, as well as newer chelators like MACROPA and HEHA, generally offer improved stability.[1][2][3][4] Consider switching to a more robust chelator.
-
Radiolabeling Conditions: Suboptimal radiolabeling can lead to incomplete chelation. Ensure that the pH, temperature, and incubation time are optimized for your specific chelator and targeting molecule. For instance, DOTA chelation often requires heating (e.g., 80-95°C), which might not be suitable for heat-sensitive biomolecules.[5] In such cases, chelators that label efficiently at room temperature, like MACROPA, are advantageous.[2][6]
-
Purity of Reagents: Ensure the purity of the ²²⁵Ac source and all reagents. Metal ion contaminants can compete with ²²⁵Ac for the chelator, reducing radiolabeling efficiency and in-vivo stability.
-
Post-Labeling Purification: Implement a robust purification method (e.g., size-exclusion chromatography, solid-phase extraction) to remove any unchelated ²²⁵Ac before in-vivo administration.
Q2: Our main challenge is the dissociation of daughter nuclides from the chelate after administration. How can we improve their retention?
A2: The high-energy alpha emissions from ²²⁵Ac and its daughters impart a significant recoil energy to the daughter nucleus, which can break the chemical bonds holding it within the chelate.[7] This is a fundamental challenge in ²²⁵Ac radiopharmaceutical development.
Strategies for Improved Daughter Retention:
-
Encapsulation: Encapsulating the ²²⁵Ac chelate within nanocarriers, such as liposomes or polymersomes, can help to physically contain the recoiling daughter nuclides.[8][9][10] This strategy has been shown to enhance the retention of daughter products like Bismuth-213 (²¹³Bi).[8][9]
-
Second-Generation Chelators: Research is ongoing to develop chelators that can better accommodate the recoil energy or re-chelate the daughter nuclides.
-
Local Administration: For certain applications, local or intratumoral administration can minimize the systemic distribution of released daughter nuclides.
Q3: We are having difficulty achieving high radiochemical yield and purity with our DOTA-conjugated antibody. What factors should we investigate?
A3: Achieving high radiochemical yield and purity, especially with sensitive biomolecules like antibodies, requires careful optimization of the labeling process.
Troubleshooting Radiolabeling with DOTA Conjugates:
-
pH of Labeling Reaction: The pH is critical. For DOTA, a pH range of 4.5-5.5 is often optimal for labeling with trivalent radiometals. However, the optimal pH can vary depending on the specific construct.
-
Temperature and Time: As mentioned, DOTA typically requires elevated temperatures for efficient labeling.[5] If your antibody is heat-sensitive, consider a longer incubation time at a lower temperature, although this may not be as effective. Alternatively, explore chelators designed for mild labeling conditions.[5][11]
-
Molar Ratio of Chelator to Antibody: An optimal ratio of DOTA molecules per antibody is crucial. Too few chelators can lead to low specific activity, while too many can alter the antibody's immunoreactivity.
-
Quenchers/Radioprotectants: The addition of quenchers like ascorbic acid or gentisic acid can help to prevent radiolysis of the antibody during labeling and storage, thereby improving the final purity.[12]
-
Pre-labeling Approach: For some constructs, it may be beneficial to first label the bifunctional chelator with ²²⁵Ac and then conjugate the radiolabeled chelate to the antibody.[13]
Quantitative Data Summary
The choice of chelator significantly impacts the in-vivo stability and biodistribution of ²²⁵Ac. The following tables summarize key quantitative data from preclinical studies.
Table 1: Comparison of In-Vivo Biodistribution of Different ²²⁵Ac-Chelates in Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Chelator | Time Point | Liver (%ID/g) | Bone (%ID/g) | Reference |
| ²²⁵Ac-Acetate (Free) | 5 Days | 134.6 | 9.35 | [1] |
| ²²⁵Ac-EDTA | 1 Hour | ~25 | ~2 | [1] |
| ²²⁵Ac-DTPA | 1 Hour | ~20 | ~1.5 | [1] |
| ²²⁵Ac-DOTA | 1 Hour | ~10 | ~1 | [1] |
| ²²⁵Ac-HEHA | 1 Hour | <1 | <0.5 | [1][3][4] |
| ²²⁵Ac-MACROPA-PSMA | 4 Days | Low | Low | [2] |
Table 2: Radiolabeling Conditions for Different Chelators with ²²⁵Ac
| Chelator | Temperature | Time | pH | Typical Radiochemical Yield | Reference |
| DOTA | 80-95 °C | 30-60 min | 4.5 - 9 | >95% | [5][14] |
| MACROPA | Room Temp | < 15 min | ~7 | >99% | [2][6] |
| HEHA | Not Specified | 2 hours | Not Specified | >98% | [1] |
Experimental Protocols
Protocol 1: General Radiolabeling of a DOTA-conjugated Peptide with ²²⁵Ac
-
Reagent Preparation:
-
Dissolve the DOTA-conjugated peptide in metal-free water or a suitable buffer (e.g., 0.1 M HCl) to a stock concentration of 1 mg/mL.
-
Prepare a reaction buffer (e.g., 0.2 M ammonium (B1175870) acetate, pH 5.5).
-
Obtain a calibrated solution of ²²⁵AcCl₃ in dilute HCl.
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free microcentrifuge tube, combine the DOTA-peptide solution, the reaction buffer, and the ²²⁵AcCl₃ solution. The final peptide concentration and molar ratio of chelator to ²²⁵Ac should be optimized for the specific peptide.
-
Add a quencher such as ascorbic acid to a final concentration of ~1 mg/mL to minimize radiolysis.
-
Incubate the reaction mixture at 95°C for 30-60 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or radio-HPLC. A typical mobile phase for ITLC is 0.1 M citrate (B86180) buffer (pH 6), where the labeled peptide remains at the origin and free ²²⁵Ac moves with the solvent front.
-
-
Purification:
-
If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge or size-exclusion chromatography to remove unchelated ²²⁵Ac and other impurities.
-
Protocol 2: In-Vivo Biodistribution Study in Mice
-
Animal Model: Use an appropriate mouse strain for your study (e.g., healthy BALB/c mice or a tumor-bearing model).
-
Radiopharmaceutical Administration:
-
Dilute the purified ²²⁵Ac-labeled compound in sterile saline or PBS to the desired activity concentration.
-
Inject a known amount of the radiopharmaceutical (typically 100 µL) intravenously via the tail vein.
-
-
Tissue Harvesting:
-
At predetermined time points (e.g., 1, 4, 24, 48, 96 hours post-injection), euthanize a cohort of mice (n=3-5 per time point) by an approved method.
-
Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone, and tumor if applicable).
-
-
Activity Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, taking advantage of the gamma emissions from the ²²⁵Ac decay daughters (e.g., ²²¹Fr at 218 keV). Allow samples to reach secular equilibrium before counting for accurate quantification of ²²⁵Ac.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is determined by dividing the activity in the organ by the total injected activity and then normalizing to the organ's weight.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved in vivo stability of this compound macrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Modulating the pharmacokinetic profile of this compound-labeled macropa-derived radioconjugates by dual targeting of PSMA and albumin [thno.org]
- 7. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Retention of the α-particle Emitting Daughters of this compound by Liposome Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Innovations and Nano-Delivery of this compound: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Towards Targeted Alpha Therapy with this compound: Chelators for Mild Condition Radiolabeling and Targeting PSMA-A Proof of Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting low yields in Actinium-225 radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in Actinium-225 (²²⁵Ac) radiolabeling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common causes of low radiochemical yield (RCY) in ²²⁵Ac radiolabeling?
Low radiochemical yield is a frequent issue that can often be attributed to several critical factors in the experimental setup. These include suboptimal pH of the reaction mixture, the presence of competing metal ion impurities, inadequate incubation temperature or time, and an incorrect molar ratio of the chelator-conjugated precursor to this compound. The quality and purity of the ²²⁵Ac source itself can also significantly impact the labeling efficiency.[1][2][3]
Q2: How does pH affect the radiolabeling efficiency of ²²⁵Ac and what is the optimal range?
The pH of the reaction buffer is a critical parameter. A pH that is too low can lead to the protonation of the chelator, which hinders its ability to effectively bind with the ²²⁵Ac cation. Conversely, a pH that is too high can cause the formation of actinium hydroxides, rendering the radionuclide unavailable for chelation.[4] Notably, Actinium does not hydrolyze below pH 9, which can be advantageous. Labeling at a higher pH can help avoid competition from other trivalent metal ions that form hydroxides at lower pH values.[1][2]
| Chelator | Typical Optimal pH Range | Reference(s) |
| DOTA | 5.5 - 8.5 | [2][5] |
| MACROPA | Room temperature labeling is effective, pH not as critical as with DOTA | [6] |
It is crucial to verify the final pH of the reaction mixture after all components, including the often acidic ²²⁵Ac solution, have been added.
Q3: I suspect metal ion contamination. How can I mitigate its impact on my radiolabeling?
Trace metal impurities such as Fe³⁺, Zn²⁺, and Cu²⁺ can compete with ²²⁵Ac for the chelator, leading to a significant reduction in radiolabeling yield.[2][4]
Recommended Actions:
-
Use high-purity, metal-free water and reagents for all solutions.
-
Treat buffers with a chelating resin (e.g., Chelex® 100) to remove any residual metal contaminants.[4]
-
Ensure all labware is thoroughly cleaned and rinsed with metal-free water.
-
If using a generator-produced radionuclide, verify the purity of the eluate.
Q4: What are the recommended incubation conditions (temperature and time) for ²²⁵Ac labeling?
Optimal incubation conditions are dependent on the specific chelator and the targeting molecule. For many DOTA-conjugated molecules, elevated temperatures are required to achieve high radiochemical yields.
| Chelator | Temperature (°C) | Incubation Time (min) | Reference(s) |
| DOTA-peptides | 80 - 95 | 20 - 70 | [5][7] |
| DOTA-antibodies | 37 | Varies | [8] |
| MACROPA conjugates | Room Temperature (approx. 25) | 5 - 30 | [6] |
It is advisable to perform pilot experiments to determine the optimal heating time and temperature for your specific conjugate.
Q5: How do I determine the correct precursor-to-radionuclide molar ratio?
The molar ratio of the chelator-conjugated biomolecule to the radionuclide is a key factor. An insufficient amount of the precursor may not efficiently capture all the radionuclide, while a significant excess can lead to a lower specific activity. It is recommended to titrate the amount of your conjugated precursor to identify the optimal concentration that provides a high radiochemical yield while maintaining the desired specific activity for your application.[4]
Experimental Protocols
General Protocol for ²²⁵Ac Radiolabeling of a DOTA-conjugated Peptide
This protocol provides a general framework. Specific parameters should be optimized for each unique peptide conjugate.
Materials:
-
This compound in dilute HCl
-
DOTA-conjugated peptide
-
Ammonium (B1175870) acetate (B1210297) or Tris buffer (high purity)
-
Metal-free water
-
Ascorbic acid (quencher)
-
Heating block
-
Calibrated pH meter or pH strips
-
Reaction vial (e.g., Eppendorf tube)
Procedure:
-
In a sterile reaction vial, add the DOTA-conjugated peptide.
-
Add the appropriate buffer (e.g., 1M ammonium acetate) to the vial.
-
Carefully add the this compound solution to the reaction vial.
-
Add a quencher such as ascorbic acid to protect against radiolysis.[5]
-
Gently mix the solution and verify that the final pH is within the optimal range (e.g., pH 8.5 for some DOTA conjugates).[2] Adjust if necessary with a high-purity acid or base.
-
Incubate the reaction vial in a heating block at the optimized temperature (e.g., 85-95°C) for the determined duration (e.g., 30-60 minutes).[5][7]
-
After incubation, allow the reaction vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield and purity.
Quality Control: Instant Thin Layer Chromatography (iTLC)
Materials:
-
iTLC-SG (Instant Thin Layer Chromatography-Silica Gel) strips
-
Mobile phase (e.g., 50 mM EDTA in saline)
-
Radio-TLC scanner
Procedure:
-
Spot a small aliquot (~1 µL) of the reaction mixture onto the origin of an iTLC-SG strip.
-
Develop the strip in a chromatography tank containing the mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove the strip and allow it to dry.
-
Scan the strip using a radio-TLC scanner to determine the distribution of radioactivity. The radiolabeled conjugate will remain at the origin, while free ²²⁵Ac will migrate with the solvent front in the presence of a strong chelator like EDTA in the mobile phase.[7]
Visualizations
Caption: General Experimental Workflow for this compound Radiolabeling.
Caption: Troubleshooting Decision Tree for Low Radiolabeling Yields.
Caption: Chelation of this compound by DOTA.
References
- 1. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ac-225 radiochemistry through the lens of [225Ac]Ac-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with this compound for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Actinium-225 Purification Technical Support Center
Welcome to the technical support center for the refinement of Actinium-225 (²²⁵Ac) purification techniques. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work with ²²⁵Ac. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of radionuclidic impurities in ²²⁵Ac production?
A1: The profile of radionuclidic impurities in your ²²⁵Ac product is highly dependent on the production method.
-
From Thorium-229 (²²⁹Th) decay (Generator-produced): This method generally produces high-purity ²²⁵Ac. The primary impurities arise from the breakthrough of the parent ²²⁹Th or the daughter Radium-225 (²²⁵Ra).
-
From proton irradiation of Thorium-232 (²³²Th): This accelerator-based method produces ²²⁵Ac alongside a significant number of fission and spallation products. A major challenge is the co-production of the long-lived Actinium-227 (²²⁷Ac), which is chemically identical to ²²⁵Ac and thus difficult to separate. Other co-produced actinium isotopes like ²²⁶Ac are also a concern.[1][2]
-
From proton irradiation of Radium-226 (²²⁶Ra): This route can produce high-purity ²²⁵Ac but may also generate byproducts such as Actinium-226 (²²⁶Ac) via the (p,n) reaction channel.[3][4]
Q2: Why is my radiochemical purity (RCP) measurement for a newly labeled ²²⁵Ac-radiopharmaceutical unexpectedly low?
A2: Low initial RCP measurements are a common issue due to the complex decay chain of ²²⁵Ac. The primary reasons are:
-
Disrupted Secular Equilibrium: The process of radiolabeling and subsequent chromatographic separation (like radio-TLC) disrupts the equilibrium between ²²⁵Ac and its gamma-emitting daughter nuclides, particularly Francium-221 (²²¹Fr, t½ = 4.8 min) and Bismuth-213 (²¹³Bi, t½ = 45.6 min).[5][6] Since RCP is often quantified by detecting the gamma emissions of these daughters, a measurement taken too soon after separation will not accurately reflect the amount of parent ²²⁵Ac present.
-
Alpha Recoil Effect: The high-energy alpha particles emitted during ²²⁵Ac decay can cause the daughter atoms to recoil, potentially breaking the bond with the chelating agent. This can lead to the presence of "free" daughter nuclides that are not bound to the targeting molecule, which can be misinterpreted as radiochemical impurities.
Q3: How long should I wait before measuring the radiochemical purity (RCP) of my ²²⁵Ac-labeled compound?
A3: It is critical to allow for the re-establishment of secular equilibrium between ²²⁵Ac and its daughters. While full equilibrium can take over 20 hours, practical time points have been established.
-
Minimum Wait Time: A minimum of 2 hours after chromatographic development (e.g., radio-TLC) is recommended to achieve an acceptably accurate RCP quantification.[5][7]
-
Improved Accuracy: Longer waiting periods (e.g., 5-6 hours) will yield more accurate results. For clinical production, it is a balance between the need for accurate quantification and the timely release of the radiopharmaceutical.[5] A measurement of over 90% RCP at the 2-hour mark can predict a true RCP of over 97% and guarantees the final RCP will exceed 90%.[5][7]
Troubleshooting Guides
Issue 1: Poor Separation of this compound from Bulk Thorium
Symptom: The final ²²⁵Ac product shows significant Thorium (Th) contamination, or the recovery of ²²⁵Ac is low during the cation exchange step.
Possible Cause: Inefficient chelation of Thorium, leading to its retention on the cation exchange resin along with Actinium.
Solution:
-
Optimize Loading Conditions: Ensure the pH of the loading solution is optimal. For separations using a cation exchange resin (like AG50W-X8) with citric acid as the chelator for thorium, the ideal loading pH is between 1.5 and 2.0.[1][8] At pH values below 1.5, ²²⁵Ac retention is poor, and at pH values above 2.5, recovery is significantly reduced.[9]
-
Verify Chelator Concentration: Use an adequate concentration of the chelating agent. A common starting point is 1 M citric acid.
-
Control Flow Rate: A slow and steady flow rate during the loading and washing steps ensures sufficient time for the chemical interactions to occur, preventing thorium from binding to the resin.
Issue 2: Presence of Radium-223/225 Impurity in the Final Product
Symptom: Gamma spectroscopy of the purified ²²⁵Ac fraction shows peaks corresponding to Radium-223 (²²³Ra) or its parent, ²²⁵Ra.
Possible Cause: The elution protocol is not selective enough to separate Radium from Actinium.
Solution:
-
Implement a Selective Rinse Step: In cation exchange chromatography, Radium can be effectively eluted before Actinium using specific nitric acid (HNO₃) concentrations. An optimized protocol involves a rinse with 2.5 M HNO₃, which elutes over 97% of ²²³Ra, while ²²⁵Ac remains on the resin. The ²²⁵Ac can then be recovered with a higher concentration of HNO₃ (e.g., 6 M).[9]
-
Utilize DGA Resin: For purification from ²²⁵Ra (e.g., from an ISOL source), DGA (N,N,N',N'-tetra-n-octyldiglycolamide) extraction chromatography is highly effective. ²²⁵Ac is retained on the DGA resin from a 4 M HNO₃ load solution, while Radium (Ra²⁺) passes through. The purified ²²⁵Ac is then eluted with dilute acid, such as 0.05 M HNO₃.[10]
Issue 3: Contamination with Lanthanide Fission Products
Symptom: The purified ²²⁵Ac product is contaminated with radiolanthanides (e.g., ¹⁴⁰La, ¹⁴¹Ce), which are common byproducts of thorium fission.
Possible Cause: The separation chemistry does not adequately differentiate between Ac³⁺ and Ln³⁺ ions.
Solution:
-
Use DGA Resin with High Molarity Acid: DGA resin provides excellent separation of Actinium from lanthanides. By using a high concentration of nitric acid (9-10 M HNO₃) as the eluent, lanthanide impurities can be effectively washed from the column while Actinium is retained.[11] Actinium can then be recovered using dilute acid.
Issue 4: Actinium-226/227 Contamination in Accelerator-Produced ²²⁵Ac
Symptom: The final product contains ²²⁶Ac (from ²²⁶Ra targets) or the long-lived ²²⁷Ac (from ²³²Th targets).
Possible Cause: These isotopes are co-produced during irradiation and are chemically inseparable from ²²⁵Ac.
Solution:
-
For ²²⁶Ac (t½ = 29.4 hours): This impurity can be significantly reduced by simply waiting. Allow the intermediate purified actinium fraction to decay for 2-3 weeks. This period allows the shorter-lived ²²⁶Ac to decay to negligible levels. A second round of purification using the same chemical separation protocol can then be performed to remove the ²²⁶Ac decay products, resulting in a radionuclidically pure ²²⁵Ac product (>99%).[3][4]
-
For ²²⁷Ac (t½ = 21.8 years): Chemical separation is not feasible. The primary mitigation strategy is to optimize the irradiation parameters (e.g., proton beam energy) to minimize the production of ²²⁷Ac relative to ²²⁵Ac.[12] If ²²⁷Ac contamination is a concern, an alternative production route, such as a ²²⁹Th/²²⁵Ac generator or the ²²⁶Ra(p,2n)²²⁵Ac reaction, should be considered as these do not produce ²²⁷Ac.[13]
Data Presentation: Purification Performance
Table 1: Optimized Cation Exchange Protocol for ²²⁵Ac Purification from Thorium Target [9]
| Step | Reagent | Volume | Purpose | % Eluted ²²⁵Ac | % Eluted ²²³Ra | % Eluted ²²⁷Th |
| Load | Sample in 1 M Citric Acid (pH 1.5-2.0) | - | Load sample, Th passes through | < 1% | < 1% | >93% |
| Wash 1 | 1 M Citric Acid (pH 2.0) | 5 Bed Volumes | Remove residual Thorium | < 1% | < 1% | - |
| Wash 2 | DI Water | 3 Bed Volumes | Remove Citric Acid | < 1% | < 1% | - |
| Wash 3 | 2 M HNO₃ | 3 Bed Volumes | Remove some impurities | < 1% | < 1% | < 1% |
| Elute Ra | 2.5 M HNO₃ | 6 Bed Volumes | Elute Radium impurities | ~4% | >97% | < 1% |
| Elute Ac | 6 M HNO₃ | 20 Bed Volumes | Recover purified ²²⁵Ac | >93% | ~2% | < 1% |
Table 2: Quantitative Performance of Key Purification Techniques
| Technique | Key Impurity | Recovery Yield of ²²⁵Ac | Purity/Decontamination Factor | Reference |
| Cation Exchange + DGA Resin | Thorium, Radiolanthanides | ≥98% | Decontamination from Th: ≥10⁶ | [12] |
| Two-column Ion Exchange | Radium-226, Actinium-226 | ~71% (initial purification) | Final Radionuclidic Purity: >99% | [3][4] |
| DGA Resin | Radium-225 | High (not quantified) | Complete separation observed | [10] |
Experimental Protocols & Visualizations
Protocol 1: Purification of ²²⁵Ac from Irradiated Thorium Target
This protocol describes a two-step process using cation exchange chromatography to remove bulk thorium, followed by extraction chromatography to remove radiolanthanides.[12]
Step 1: Cation Exchange Chromatography (Thorium Removal)
-
Target Dissolution: Dissolve the irradiated thorium target in an appropriate acid mixture.
-
Feed Adjustment: Adjust the solution by adding a chelating agent (e.g., citric acid) and setting the pH to 1.5-2.0.
-
Column Preparation: Pre-condition a cation exchange column (e.g., AG50W-X8) with the same buffered solution.
-
Loading: Load the adjusted feed solution onto the column. The thorium-citrate complex will pass through, while Ac³⁺ and other cations are retained.
-
Washing: Wash the column with several bed volumes of 1 M citric acid (pH 2.0), followed by DI water and dilute HNO₃ (e.g., 2 M) to remove residual thorium and other weakly bound impurities.
-
Elution: Elute the purified actinide fraction (containing ²²⁵Ac) using 6 M HNO₃.
Step 2: Extraction Chromatography (Lanthanide Removal)
-
Feed Preparation: The eluted fraction from Step 1 is the feed for this step. No adjustment is typically needed.
-
Column Preparation: Pre-condition a DGA resin column with 6 M HNO₃.
-
Loading: Load the actinide fraction onto the DGA column. Actinium and lanthanides will be retained.
-
Lanthanide Elution: Wash the column with a high concentration of nitric acid (9-10 M HNO₃) to selectively elute the lanthanide fission products.
-
Actinium Recovery: Elute the final, high-purity ²²⁵Ac product from the column using a dilute acid, such as 0.05 M - 0.1 M HCl or HNO₃.
Caption: Workflow for ²²⁵Ac purification from a Thorium target.
Protocol 2: Purification of ²²⁵Ac from Irradiated Radium-226 Target
This protocol outlines a method to separate ²²⁵Ac from the ²²⁶Ra target material and the co-produced ²²⁶Ac impurity.[3][4]
-
Target Dissolution: Dissolve the irradiated ²²⁶Ra target from its backing using nitric acid (e.g., 3 M HNO₃).
-
Initial Separation (Two Columns):
-
Column 1 (UTEVA Resin or similar): Load the dissolved target solution. This step is designed to separate the bulk of the target material from the actinide fraction. (Specifics can vary based on the exact resin used).
-
Column 2 (DGA Resin): Load the actinide fraction from the first column. Wash with intermediate molarity acid to remove residual impurities. Elute the combined actinide fraction (²²⁵Ac and ²²⁶Ac) with dilute acid.
-
-
Decay Period (Crucial Step): Store the eluted actinide fraction for 2-3 weeks. This allows the ²²⁶Ac (t½ = 29.4 h) to decay significantly.
-
Secondary Purification: Repeat the two-column separation process (Step 2) on the decayed solution. This will remove the daughter products of ²²⁶Ac and any remaining impurities.
-
Final Product Formulation: The eluted ²²⁵Ac is evaporated and reconstituted in a suitable dilute acid (e.g., 0.1 M HCl) for radiolabeling.
References
- 1. Optimization of Cation Exchange for the Separation of this compound from Radioactive Thorium, Radium-223 and Other Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining Processing Times for Accelerator Produced 225Ac and Other Isotopes from Proton Irradiated Thorium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclotron production of 225Ac from an electroplated 226Ra target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. A suitable time point for quantifying the radiochemical purity of 225Ac-labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Cation Exchange for the Separation of this compound from Radioactive Thorium, Radium-223 and Other Metals (Journal Article) | OSTI.GOV [osti.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. eichrom.com [eichrom.com]
- 12. Application of ion exchange and extraction chromatography to the separation of actinium from proton-irradiated thorium metal for analytical purposes | UBC Chemistry [chem.ubc.ca]
- 13. indico.triumf.ca [indico.triumf.ca]
Minimizing radiolysis in high-activity Actinium-225 labeling
Welcome to the technical support center for high-activity Actinium-225 (Ac-225) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing radiolysis and optimizing your radiolabeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is radiolysis and why is it a major concern in high-activity Ac-225 labeling?
A1: Radiolysis is the dissociation of molecules by ionizing radiation. In the context of Ac-225 labeling, the high-energy alpha particles emitted by Ac-225 and its daughter radionuclides can break down water molecules in the reaction mixture, generating highly reactive species such as hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen peroxide (H₂O₂).[1][2] These reactive species can damage the targeting molecule (e.g., antibody, peptide), the chelator, and the final radiolabeled conjugate, leading to reduced radiochemical purity, loss of immunoreactivity, and decreased in vivo stability.[1][3][4] Minimizing radiolysis is crucial for ensuring the quality and efficacy of the final radiopharmaceutical product.
Q2: What are the most common chelators used for Ac-225, and what are their key differences?
A2: The most commonly used chelator for Ac-225 is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives.[5][6][7] DOTA forms stable complexes with Ac-225, which is essential for preventing the release of the radionuclide in vivo.[8] However, labeling with DOTA-conjugated molecules often requires heating (typically 80-95°C), which can be detrimental to sensitive biomolecules like antibodies.[9]
A promising alternative is the macropa chelator, which has been shown to rapidly and stably complex Ac-225 at room temperature.[8][9][10] This allows for the direct labeling of heat-sensitive biomolecules without compromising their integrity.[9]
Q3: What are "quenchers" or "radical scavengers," and how do they help minimize radiolysis?
A3: Quenchers, or radical scavengers, are compounds added to the labeling reaction and final product formulation to neutralize the reactive species produced by radiolysis.[4] By reacting with these harmful radicals, quenchers protect the radiolabeled conjugate from degradation.[3] Commonly used quenchers include ascorbic acid, gentisic acid, cysteine, and ethanol.[4] High concentrations of these quenchers are often required to achieve stability, especially for therapeutic radiopharmaceuticals.[4]
Q4: What is the difference between a one-step and a two-step labeling procedure for Ac-225?
A4:
-
Two-Step Labeling: In this method, the Ac-225 is first chelated with a bifunctional DOTA derivative. This Ac-225-DOTA complex is then conjugated to the targeting molecule.[5] A major drawback of this method is the significant loss of the expensive Ac-225 isotope, with approximately 90% being discarded.[5][11]
-
One-Step Labeling: This more efficient method involves directly labeling a pre-conjugated targeting molecule (e.g., DOTA-antibody) with Ac-225.[5][11] The one-step process can achieve significantly higher radiochemical yields (up to 10-fold higher) and specific activities (up to 30-fold higher) compared to the two-step method.[5][11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield (RCY) | Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation. | Optimize the pH of the labeling buffer. For DOTA-based labeling, a pH of around 5.5 is often used, while some studies show optimal yields at a higher pH of 8.5 for [225Ac]Ac-DOTA-TATE.[13] |
| Presence of Metal Impurities: Trace metal contaminants in the Ac-225 source or buffers can compete with Ac-225 for the chelator. | Ensure high-purity reagents and consider pre-purifying the Ac-225 stock solution.[13][14] | |
| Inadequate Temperature or Incubation Time: DOTA chelation is often temperature-dependent. | For DOTA-based labeling, ensure the reaction is heated to the optimal temperature (e.g., >80°C) for a sufficient duration (e.g., 20 minutes).[13] If using a heat-sensitive molecule, consider a room-temperature chelator like macropa.[9] | |
| Low Molar Ratio of Precursor: Insufficient amount of the chelator-conjugated molecule. | Increase the molar ratio of the DOTA-conjugated precursor to Ac-225. | |
| Poor Radiochemical Purity (RCP) | Radiolysis: Degradation of the labeled product by reactive species. | Add or increase the concentration of radical scavengers (quenchers) such as ascorbic acid, gentisic acid, or cysteine to the reaction and final formulation.[4] |
| Incorrect Quality Control (QC) Timing: Measuring RCP before secular equilibrium is reached between Ac-225 and its daughter nuclides can lead to inaccurate results. | It is recommended to wait at least 2 hours after radio-TLC to quantify RCP with acceptable accuracy.[15][16][17] | |
| Formation of Radiolabeled Impurities: Side reactions during labeling can create unwanted radiolabeled species. | Optimize labeling conditions (pH, temperature, buffer) to minimize side reactions. HPLC analysis is crucial for identifying and quantifying these impurities.[3][18][19] | |
| Loss of Biological Activity (e.g., Immunoreactivity) | Radiolysis: Damage to the targeting biomolecule. | Incorporate quenchers to protect the biomolecule from radiolytic damage.[4] |
| Harsh Labeling Conditions: High temperatures required for DOTA labeling can denature proteins like antibodies. | Use a one-step labeling method at a lower temperature (e.g., 37°C) if possible.[11] For highly sensitive molecules, utilize a room-temperature chelator like macropa.[9] |
Experimental Protocols
One-Step Ac-225 Labeling of a DOTA-Antibody Construct
This protocol is a generalized example based on published methods.[11]
-
Preparation of Reagents:
-
Ac-225 nitrate (B79036) solution in 0.2 M HCl.
-
2 M Tetramethyl ammonium (B1175870) acetate (B1210297) buffer.
-
L-ascorbic acid solution (150 g/L).
-
DOTA-conjugated antibody solution.
-
-
Labeling Reaction:
-
In a sterile vial, add a precise amount of Ac-225 nitrate (e.g., 3.7 MBq).
-
Add 25 µL of 2 M tetramethyl ammonium acetate buffer.
-
Add 10 µL of L-ascorbic acid solution.
-
Add 100 µg of the DOTA-conjugated antibody.
-
Adjust the final pH to approximately 5.8.
-
Incubate the reaction mixture at 37°C for the desired time (e.g., 60-90 minutes).
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
For accurate RCP determination, allow for at least a 2-hour delay after chromatographic separation before measurement to allow for secular equilibrium to be approached.[16][17]
-
Visualizations
Caption: Mechanism of radiolysis and the protective role of quenchers.
Caption: Workflow for one-step Ac-225 radiolabeling.
References
- 1. Effect of radiolysis produced by high levels of radiation dose (Gy) delivered by alpha particles on the production and supply of Ac-225, and the labelling of radiopharmaceutical for therapy [inis.iaea.org]
- 2. "A quantitative model of water radiolysis and chemical production rates" by Mary E. Dzaugis, Arthur J. Spivack et al. [digitalcommons.uri.edu]
- 3. researchgate.net [researchgate.net]
- 4. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with this compound for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. This compound for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards Targeted Alpha Therapy with this compound: Chelators for Mild Condition Radiolabeling and Targeting PSMA—A Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Efficient 1-step radiolabeling of monoclonal antibodies to high specific activity with 225Ac for α-particle radioimmunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ac-225 radiochemistry through the lens of [225Ac]Ac-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A suitable time point for quantifying the radiochemical purity of 225Ac-labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-mjm.org [e-mjm.org]
- 19. researchgate.net [researchgate.net]
Actinium-225 Waste Management Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing radioactive waste generated from experiments involving Actinium-225 (Ac-225). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered in a laboratory setting.
Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during the management of Ac-225 waste.
Issue 1: Unexpectedly high radiation readings from "short-lived" waste containers.
-
Question: My waste container designated for short-lived isotopes is showing higher than expected radiation levels that are not decaying as anticipated. What could be the cause and how should I manage this?
-
Answer: This is likely due to the presence of the long-lived daughter nuclide, Actinium-227 (Ac-227), which has a half-life of 21.8 years.[1][2] Some Ac-225 production methods can result in Ac-227 contamination.[1][2]
Troubleshooting Steps:
-
Cease adding waste: Immediately stop adding any more waste to the container .
-
Isolate and shield: Move the container to a designated and properly shielded radioactive waste storage area.
-
Gamma Spectroscopy: If available, perform gamma spectroscopy on a sample from the waste to identify the isotopic composition. Look for the characteristic gamma peaks of Ac-227 and its decay products.
-
Re-label and Segregate: If Ac-227 is confirmed, the container must be re-labeled as long-lived waste.
-
Disposal: This waste must be disposed of as low-level radioactive waste and cannot be held for decay-in-storage.[1] Contact your institution's Radiation Safety Officer (RSO) to arrange for appropriate disposal.
-
Issue 2: Suspected contamination from recoiling daughter nuclides.
-
Question: I've noticed low-level contamination in areas of the lab where Ac-225 was not directly handled. Could this be from recoiling daughters, and how can I prevent it?
-
Answer: Yes, this is a significant challenge with Ac-225. During the alpha decay of Ac-225 and its subsequent daughters, the resulting nuclei (e.g., Francium-221, Bismuth-213) have sufficient recoil energy to be ejected from the parent molecule or surface.[3][4][5] This can lead to the spread of contamination.
Preventative Measures:
-
Work in a contained environment: Whenever possible, handle Ac-225 in a fume hood or glove box to contain any recoiling atoms.
-
Use appropriate surface coverings: Cover work surfaces with absorbent, plastic-backed paper to catch and contain any contamination. Dispose of this as solid radioactive waste.[6]
-
Frequent monitoring: Regularly monitor work areas, equipment, and personal protective equipment (PPE) with a suitable survey meter.
-
Careful handling of solutions: When working with liquid Ac-225, be mindful of potential aerosol generation.
-
Issue 3: Difficulty in quantifying Ac-225 in waste due to daughter products.
-
Question: My gamma counter readings for Ac-225 waste samples are inconsistent. How can I accurately quantify the Ac-225 activity?
-
Answer: Direct measurement of Ac-225 can be challenging due to the presence of its gamma-emitting daughters, primarily Francium-221 (218 keV) and Bismuth-213 (440 keV).[1] For accurate quantification, a state of secular equilibrium between Ac-225 and its daughters must be established, which can take over 30 minutes.[7]
Quantification Strategy:
-
Allow for equilibrium: After collecting a waste sample, allow it to sit for at least 30 minutes to an hour to allow for the ingrowth of daughter products and to reach secular equilibrium.
-
Use daughter peaks for indirect measurement: Quantify the Ac-225 activity by measuring the well-defined gamma peaks of its daughters (Fr-221 or Bi-213).[1]
-
Consistent geometry: Ensure that all samples and standards are measured in the same geometry (e.g., same vial size, same volume) to ensure consistent and comparable results.
-
Cross-calibration: It is highly recommended to cross-calibrate measurements with other techniques like high-purity germanium (HPGe) detectors if available.[8]
-
Frequently Asked Questions (FAQs)
Waste Segregation and Disposal
-
Q1: How should I segregate my Ac-225 waste?
-
A1: Ac-225 waste should be segregated based on its physical form (solid, liquid, sharps) and its expected half-life (short-lived vs. long-lived). Due to the potential for Ac-227 contamination, it is crucial to have a clear understanding of the isotopic purity of your Ac-225 source.[1] Any waste suspected of containing long-lived isotopes must be managed as long-lived waste.
-
-
Q2: Can I dispose of liquid Ac-225 waste down the drain?
-
A2: No, you should not dispose of liquid Ac-225 waste down the sanitary sewer. It must be collected in designated, properly labeled, and shielded containers for radioactive liquid waste.
-
-
Q3: What is the proper procedure for disposing of sharps contaminated with Ac-225?
Handling and Safety
-
Q4: What type of shielding is required when working with Ac-225?
-
A4: Ac-225 is primarily an alpha emitter. Alpha particles have a very short range and can be stopped by a sheet of paper or the dead layer of skin.[6] Therefore, the primary concern is internal exposure through inhalation or ingestion. However, the daughter products of Ac-225 emit beta and gamma radiation, which requires additional shielding. Thin lead shielding is generally sufficient for laboratory quantities.[12] Always use tongs and other remote handling tools to minimize exposure.
-
-
Q5: What should I do in the event of a minor Ac-225 spill?
-
A5: For a minor spill (a few drops of a low-activity solution), follow these steps:
-
Notify: Inform others in the immediate area.
-
Contain: Cover the spill with absorbent paper.
-
Clean: Wearing appropriate PPE (lab coat, double gloves, eye protection), clean the area from the outside in with a decontamination solution.
-
Dispose: Place all contaminated materials in a sealed bag and dispose of it as solid radioactive waste.
-
Survey: Monitor the area, your hands, and clothing for any remaining contamination.
-
Report: Report the incident to your RSO.[13]
-
-
-
Q6: How can I minimize the volume of solid Ac-225 waste?
-
A6: Waste minimization is a key principle of radioactive waste management. Techniques such as compaction can be used to reduce the volume of solid waste.[14][15][16][17] However, this should only be done with equipment specifically designed for radioactive waste and with the approval of your RSO, as compaction increases the activity concentration.
-
Data Presentation
Table 1: this compound Decay Chain Properties
| Isotope | Half-life | Principal Emissions (Energy) |
| Ac-225 | 9.92 days | α (5.83 MeV) |
| Fr-221 | 4.8 minutes | α (6.34 MeV), γ (218 keV) |
| At-217 | 32.3 milliseconds | α (7.07 MeV) |
| Bi-213 | 45.6 minutes | β (1.42 MeV), α (5.87 MeV), γ (440 keV) |
| Po-213 | 4.2 microseconds | α (8.38 MeV) |
| Tl-209 | 2.2 minutes | β (1.99 MeV) |
| Pb-209 | 3.25 hours | β (0.64 MeV) |
| Bi-209 | Stable | - |
Table 2: Typical Laboratory Waste Activity Concentrations (Illustrative)
| Waste Stream | Isotope | Typical Activity Concentration Range | Notes |
| Liquid Waste (from radiolabeling) | Ac-225 | 1 - 100 µCi/L (37 - 3700 kBq/L) | Highly dependent on the scale of the experiment. |
| Solid Waste (gloves, paper) | Ac-225 | 0.1 - 10 µCi/kg (3.7 - 370 kBq/kg) | Varies with the level of contamination. |
| Sharps Waste | Ac-225 | 1 - 50 µCi per container | Dependent on the number and type of procedures. |
Note: These are illustrative values. Actual activity levels will vary based on specific experimental protocols and should be determined by measurement.
Experimental Protocols
Protocol 1: Radiolabeling of a DOTA-conjugated Peptide with Ac-225 (with integrated waste management)
Objective: To provide a general procedure for the radiolabeling of a DOTA-conjugated peptide with Ac-225, incorporating best practices for waste management.
Materials:
-
Ac-225 in dilute HCl
-
DOTA-conjugated peptide
-
Ammonium (B1175870) acetate (B1210297) buffer (metal-free)
-
Sterile, pyrogen-free reaction vial
-
Heating block
-
Radio-TLC system
-
Appropriate PPE (lab coat, double gloves, eye protection)
-
Designated radioactive waste containers (liquid, solid, sharps)
Procedure:
-
In a shielded fume hood, add the DOTA-conjugated peptide to a sterile reaction vial.
-
Carefully add the Ac-225 solution to the vial. Waste Step: The pipette tip used to transfer the Ac-225 is now radioactive waste and should be immediately disposed of in the designated sharps container.
-
Add the ammonium acetate buffer to achieve the desired pH for the reaction.
-
Gently mix the solution. Waste Step: Any materials used for mixing (e.g., pipette tips) are disposed of in the sharps container.
-
Incubate the reaction vial in a heating block at the optimized temperature and time.
-
After incubation, allow the vial to cool.
-
Perform quality control using radio-TLC to determine the radiochemical purity. Waste Step: The TLC plate and any spotting capillaries are solid radioactive waste.
-
The final product is ready for experimental use. Waste Step: The reaction vial, once empty, should be disposed of as solid radioactive waste. All liquid waste generated during the experiment should be collected in a designated liquid radioactive waste container.
Protocol 2: Decontamination of a Minor Ac-225 Spill
Objective: To safely and effectively decontaminate a minor spill of Ac-225.
Materials:
-
Spill kit containing:
-
Absorbent paper
-
Decontamination solution (e.g., Rad-Con™)
-
Forceps or tongs
-
Labeled radioactive waste bags
-
PPE (gloves, lab coat, shoe covers, eye protection)
-
-
Survey meter
Procedure:
-
Stop the Spread: Immediately cover the spill with absorbent paper to prevent it from spreading further.
-
Alert Personnel: Inform everyone in the vicinity of the spill.
-
Don PPE: Put on all necessary personal protective equipment.
-
Clean the Spill: Working from the outside edge of the spill inwards, use absorbent paper soaked in decontamination solution to clean the area. Use forceps or tongs to handle the contaminated paper.
-
Dispose of Waste: Place all used absorbent paper and any other contaminated items into a labeled radioactive waste bag.
-
Survey the Area: Use a survey meter to check for any remaining contamination.
-
Repeat if Necessary: Repeat the cleaning and surveying steps until the contamination is removed to an acceptable level as determined by your RSO.
-
Decontaminate Yourself: Remove PPE, being careful to avoid cross-contamination. Survey your hands and clothing.
-
Report: Document the spill and the decontamination procedure and report it to your RSO.
Visualizations
Caption: The decay chain of this compound to stable Bismuth-209.
Caption: A decision-making workflow for the segregation of Ac-225 waste.
Caption: Logical flow for responding to an Ac-225 laboratory spill.
References
- 1. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is Actinium Really Happening? | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound targeted alpha particle therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. case.edu [case.edu]
- 7. Gamma counting protocols for the accurate quantification of 225Ac and 213Bi without the need for a secular equilibrium between parent and gamma-emitting daughter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
- 11. ecch.org [ecch.org]
- 12. researchgate.net [researchgate.net]
- 13. Radiation Spill Cleanup | Compliance and Risk Management [kent.edu]
- 14. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 15. Volume reduction techniques in low-level radioactive waste management (Technical Report) | OSTI.GOV [osti.gov]
- 16. Waste Processing – Volume reduction – Solid and Hazardous Waste Management [ebooks.inflibnet.ac.in]
- 17. researchgate.net [researchgate.net]
Strategies to reduce non-specific binding of Actinium-225 conjugates
Welcome to the technical support center for Actinium-225 (B1199940) (Ac-225) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on strategies to reduce non-specific binding.
Frequently Asked Questions (FAQs)
Chelation Chemistry
Q1: How does the choice of chelator impact the non-specific binding and in vivo stability of my Ac-225 conjugate?
A1: The choice of chelator is critical for the stability of the Ac-225 conjugate, directly impacting non-specific binding. An ideal chelator forms a highly stable complex with Ac-225, preventing the release of the free radiometal, which can accumulate in non-target organs like the liver and bone.[1][2]
The most commonly used chelators for Ac-225 are macrocyclic chelators like DOTA and its derivatives, as well as Macropa.[3] Acyclic chelators such as EDTA and DTPA have shown poor stability for Ac-225, leading to increased uptake in the liver and bone.[3] Macropa has gained attention for its excellent chelating properties for Ac-225, allowing for rapid radiolabeling under mild conditions.[1]
Here is a comparison of commonly used chelators for Ac-225:
| Chelator | Key Characteristics | Impact on Non-Specific Binding |
| DOTA | Macrocyclic, requires heating (80-95°C) for efficient labeling.[4] | Forms relatively stable complexes, but suboptimal labeling can lead to free Ac-225. |
| DTPA/EDTA | Acyclic, less effective for Ac-225 due to poor stability.[3] | Leads to significant non-specific uptake in the liver and bone.[2][3] |
| Macropa | Macrocyclic, allows for rapid radiolabeling at room temperature.[1][5] | Forms highly stable complexes, reducing non-specific accumulation of free Ac-225.[1] |
| HEHA | 18-membered macrocycle, shows less liver and bone accumulation than acyclic chelators.[2] | Offers improved stability over acyclic options, leading to lower non-specific uptake. |
Linker Chemistry
Q2: What is the role of the linker in non-specific uptake, and what are the best practices for linker selection?
A2: The linker connects the chelator to the targeting molecule (e.g., antibody, peptide) and significantly influences the conjugate's pharmacokinetics and non-specific binding.[6][7] An ideal linker should be stable in circulation but allow for the efficient release of the payload within the target cell.[7]
Key considerations for linker selection include:
-
Hydrophilicity: Increasing the hydrophilicity of the linker can improve stability and reduce negative off-target effects.[8]
-
Cleavability: Cleavable linkers, designed to be sensitive to the tumor microenvironment (e.g., low pH, specific enzymes), can facilitate the release of the radiometal at the target site.[9] For instance, a linker sensitive to cathepsins can release the chelated radiometal after internalization into the cell.[9]
-
Charge: Incorporating negatively charged amino acids (e.g., glutamic acid, aspartic acid) into the linker can reduce kidney uptake.[10]
| Linker Type | Example | Impact on Non-Specific Binding |
| Non-cleavable | Thioether | Generally stable in circulation, but payload can accumulate in non-target organs after degradation of the targeting molecule. |
| Cleavable (Enzyme-sensitive) | Cathepsin B-sensitive | Can reduce non-specific toxicity by releasing the radiometal within the target cell.[9] |
| Hydrophilic | Polyethylene glycol (PEG) | Can reduce systemic toxicity by slowing clearance and decreasing non-specific cellular uptake.[11] |
| Negatively Charged | Glutamic acid-containing | Effective in reducing radioactivity uptake in the kidneys.[10] |
Daughter Radionuclides
Q3: My Ac-225 conjugate shows high kidney uptake. What is the cause, and how can I reduce it?
A3: High kidney uptake is a common issue with Ac-225 conjugates and is often caused by the redistribution of daughter radionuclides, particularly Bismuth-213 (213Bi), which tend to accumulate in the kidneys.[12] Additionally, small peptides and antibody fragments are often cleared through the kidneys, leading to high renal accumulation.[13]
Strategies to reduce kidney uptake include:
-
Blocking Agents: Co-administration of certain agents can reduce renal accumulation. L-lysine has been shown to be effective in blocking the renal uptake of radiolabeled antibody fragments and peptides.[13][14]
-
Diuretics: Furosemide (B1674285) has been shown to reduce the renal accumulation of Ac-225 daughters.[1]
-
Linker Modification: As mentioned in Q2, incorporating negatively charged amino acids into the linker can significantly reduce kidney uptake.[10]
| Blocking Strategy | Reported Effectiveness |
| L-lysine | Can reduce renal uptake to less than 5% of the control when co-infused.[14] |
| Gelofusine | Has been shown to reduce kidney uptake of radiolabeled peptides and nanobodies by over 50%.[10] |
| Furosemide | Can significantly reduce renal accumulation of 213Bi and 221Fr.[1] |
| DMPS (2,3-dimercapto-1-propanesulfonic acid) | Combination with furosemide can lead to a 75-80% reduction in 213Bi accumulation in the kidney.[1] |
Q4: How can I minimize the off-target effects of Ac-225 daughter products?
A4: The recoil effect, where daughter nuclides are released from the chelator upon decay of the parent Ac-225, is a significant challenge.[2] These free daughter products can then circulate and cause off-target toxicity.
Strategies to mitigate this include:
-
Rapid Internalization: Using targeting molecules that are rapidly internalized by tumor cells can help trap the daughter radionuclides within the target cell.[1]
-
Nanocarriers: Encapsulating the Ac-225 conjugate within nanoparticles or liposomes is being explored to better contain the daughter products.
-
Chelating Agents for Daughters: While challenging, the development of chelators that can also bind the daughter products is an area of research.
Troubleshooting High Background Signal
Q5: I am observing high background signal in my in vivo imaging studies. What are the potential causes and troubleshooting steps?
A5: High background signal in SPECT/CT imaging of Ac-225 can be due to several factors, including the complex decay chain of Ac-225, which includes high-energy gamma emissions, and potential instability of the radioconjugate.[11][15][16]
Below is a troubleshooting workflow to address high background signals:
Experimental Design
Q6: How do I design an in vitro experiment to assess the non-specific binding of my Ac-225 conjugate?
A6: An in vitro cell binding assay is a standard method to determine both specific and non-specific binding of your Ac-225 conjugate. This is typically done using a target-positive cell line and a control (target-negative) cell line or by using a blocking agent.
The general principle is to incubate the cells with increasing concentrations of the radiolabeled conjugate. To determine non-specific binding, a parallel set of experiments is conducted in the presence of a large excess of the unlabeled ("cold") conjugate, which will saturate the target receptors and prevent the binding of the radiolabeled conjugate.[17]
Detailed Experimental Protocols
Protocol 1: One-Step Radiolabeling of Antibodies with Ac-225
This protocol is adapted from a method for efficient, one-step radiolabeling of DOTA-conjugated antibodies.[18]
Materials:
-
Ac-225 nitrate (B79036) in 0.2 M HCl
-
DOTA-conjugated antibody
-
2 M Tetramethyl ammonium (B1175870) acetate (B1210297) (TMAA) buffer, pH 5.8
-
150 g/L L-ascorbic acid
-
Nunc vials (1.0 mL)
-
Hydrion pH paper (pH 5.0-9.0)
-
Dose calibrator
-
Incubator at 37°C
Procedure:
-
Add a precise amount of Ac-225 nitrate (e.g., 3.7 MBq) to a 1.0 mL Nunc vial and measure the exact activity using a dose calibrator.
-
To the vial, add 25 µL of 2 M TMAA buffer.
-
Add 10 µL of 150 g/L L-ascorbic acid as a radioprotectant.
-
Add 100 µg of the DOTA-conjugated antibody.
-
Gently mix the solution and check the pH by spotting 1 µL of the reaction mixture onto pH paper. The target pH is approximately 5.8.
-
Incubate the reaction mixture for 60-90 minutes at 37°C.
-
After incubation, determine the radiochemical yield using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
Protocol 2: In Vitro Cell Binding Assay to Determine Specific and Non-Specific Binding
This protocol provides a general framework for assessing the binding of an Ac-225 conjugate to cells.[17][19]
Materials:
-
Target-positive and target-negative cell lines
-
Cell culture medium
-
Ac-225 labeled conjugate
-
Unlabeled ("cold") conjugate
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
96-well plates
-
Gamma counter
Procedure:
-
Seed cells in 96-well plates at a density of 50,000 - 150,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the Ac-225 labeled conjugate in cell culture medium.
-
For Total Binding: Add the diluted Ac-225 conjugate to the wells with the target-positive cells.
-
For Non-Specific Binding: In a parallel set of wells, add a 100-fold molar excess of the unlabeled conjugate 15-30 minutes before adding the Ac-225 labeled conjugate.
-
Incubate the plates at 37°C for a predetermined time (e.g., 1-3 hours).
-
Aspirate the medium and wash the cells three times with cold PBS to remove unbound conjugate.
-
Lyse the cells by adding cell lysis buffer to each well.
-
Collect the lysate from each well and measure the radioactivity using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Protocol 3: In Vivo Biodistribution Study in a Mouse Model
This protocol outlines a typical biodistribution study to evaluate the in vivo behavior of an Ac-225 conjugate.
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
Ac-225 labeled conjugate
-
Anesthetic
-
Syringes and needles for injection and dissection
-
Gamma counter
-
Calibrated standards of the injectate
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of the Ac-225 labeled conjugate (e.g., 0.5-1.0 MBq) intravenously via the tail vein.
-
At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), euthanize a cohort of mice (typically n=3-5 per time point).
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and the injection standards using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Analyze the data to determine the tumor uptake, clearance rate, and accumulation in non-target organs.
For further assistance, please contact our technical support team.
References
- 1. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Targeted Alpha Therapy with this compound: Chelators for Mild Condition Radiolabeling and Targeting PSMA—A Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wilsongroup.chem.ucsb.edu [wilsongroup.chem.ucsb.edu]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-drug conjugates: Recent advances in linker chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. Influence of the linker on the biodistribution and catabolism of this compound self-immolative tumor-targeted isotope generators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. CKD After 225Ac-PSMA617 Therapy in Patients With Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reducing the renal uptake of radiolabeled antibody fragments and peptides for diagnosis and therapy: present status, future prospects and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-lysine effectively blocks renal uptake of 125I- or 99mTc-labeled anti-Tac disulfide-stabilized Fv fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative SPECT/CT imaging of this compound for targeted alpha therapy of glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative SPECT/CT imaging of this compound for targeted alpha therapy of glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro dose effect relationships of this compound- and lutetium-177-labeled PSMA-I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with this compound for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Accurate Quantification of Actinium-225
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Actinium-225 (²²⁵Ac). The following sections address common issues encountered during experimental procedures for the accurate quantification of this promising alpha-emitting radionuclide.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the quantification of ²²⁵Ac.
Question: Why are my ²²⁵Ac activity measurements inconsistent when using gamma spectrometry?
Answer: Inconsistent gamma spectrometry measurements of ²²⁵Ac often stem from the complex decay chain and the requirement for secular equilibrium between ²²⁵Ac and its gamma-emitting daughter nuclides, primarily Francium-221 (²²¹Fr) and Bismuth-213 (²¹³Bi).[1][2][3]
-
Issue: Measuring too soon after sample preparation.
-
Solution: Allow sufficient time for secular equilibrium to be established. For quantification based on ²²¹Fr, a waiting time of approximately 30 minutes is necessary for it to reach 98.5% of the ²²⁵Ac activity.[4] For quantification using ²¹³Bi, a much longer waiting period of over 4 hours is required.[5] Some studies suggest waiting up to 20 hours for full secular equilibrium of the entire decay chain.[3][6]
-
-
Issue: Down-scatter from higher-energy gamma emissions.
-
Issue: Improper energy window settings.
Question: My radiochemical purity (RCP) results for ²²⁵Ac-labeled radiopharmaceuticals are variable. What could be the cause?
Answer: Variability in RCP measurements is a known challenge due to the disruption of secular equilibrium during the labeling and chromatography processes.[3][6]
-
Issue: Analyzing the radio-TLC plate too early.
-
Solution: The distribution of daughter radionuclides on the chromatography plate changes over time. To obtain accurate and reproducible RCP values, it is recommended to wait at least 2 hours after developing the radio-TLC plate before analysis.[3] A measurement of >90% RCP at 2 hours can predict a true RCP of >97% at secular equilibrium.[3] For clinical release, a waiting time of more than 4-6 hours post-migration is often employed to allow for ²²⁵Ac/²¹³Bi equilibrium.[5]
-
-
Issue: Inaccurate quantification of free ²²⁵Ac.
-
Solution: The limit of detection (LOD) and limit of quantification (LOQ) for the analytical method should be well-defined to ensure that any non-detectable free ²²⁵Ac is accurately accounted for.[11]
-
-
Issue: Radiolysis of the labeled compound.
-
Solution: High radioactivity concentrations can lead to the degradation of the radiolabeled compound over time. The stability of the [²²⁵Ac]Ac-labeled radiopharmaceutical should be validated, and the product should be used within its established shelf-life.[11]
-
Question: I am having difficulty with the alpha/beta discrimination in my liquid scintillation counting (LSC) of ²²⁵Ac.
Answer: The complex decay chain of ²²⁵Ac, which includes both alpha and beta emitters, can make discrimination challenging with traditional LSC methods.[12]
-
Issue: Spectral overlap between alpha and beta emissions.
-
Solution: Utilize a modern liquid scintillation counter with advanced alpha/beta separation capabilities. Some instruments feature a topographical 3D alpha/beta spectral separation algorithm that uses a pulse length index (PLI) to differentiate between the longer pulses of alpha particles and the shorter pulses of beta particles with near-zero spillover.[12]
-
-
Issue: Quenching effects.
-
Solution: Use a dedicated scintillant cocktail, such as AquaLight AB, which can minimize the need for spill-up/spill-down corrections that are typically required with varying quench levels.[12] Proper sample preparation is crucial to minimize chemical and color quenching.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying this compound?
A1: The primary methods for the quantification of ²²⁵Ac include:
-
Gamma Spectrometry: This is an indirect method that measures the gamma emissions from ²²⁵Ac's daughter radionuclides, such as ²²¹Fr (218 keV) and ²¹³Bi (440 keV).[1][9] This technique requires secular equilibrium between ²²⁵Ac and its daughters for accurate results.
-
Alpha Spectrometry: This is a direct method that measures the alpha particles emitted during the decay of ²²⁵Ac and its progeny.[13][14] It can provide distinct peaks for ²²⁵Ac (5830 keV), ²²¹Fr (6340 keV), ²¹⁷At (7067 keV), and ²¹³Po (8376 keV).[13][14]
-
Liquid Scintillation Counting (LSC): LSC is a highly sensitive technique for detecting and quantifying radioactivity and can be used for both alpha and beta emitters in the ²²⁵Ac decay chain.[15][16] Advanced LSC systems offer effective alpha/beta discrimination.[12]
-
Dose Calibrators: Radionuclide calibrators are used in clinical settings to measure the activity of radiopharmaceuticals. Specific calibration settings for ²²⁵Ac are required for accurate measurements.[17][18]
-
Quantitative Single-Photon Emission Computed Tomography (SPECT/CT): This imaging technique is used for in vivo quantification of ²²⁵Ac distribution by detecting the gamma emissions of its daughters.[1][9] However, it faces challenges due to low photon counts and stray radiation.[19]
Q2: Why is secular equilibrium important for ²²⁵Ac quantification?
A2: Secular equilibrium is a state where the ratio of the activity of a parent radionuclide (²²⁵Ac) to the activity of a daughter radionuclide becomes constant. Since ²²⁵Ac itself has no significant gamma emissions suitable for easy measurement, its quantification often relies on measuring the gamma rays from its daughters (²²¹Fr and ²¹³Bi).[2] If the measurement is performed before secular equilibrium is reached, the activity of the daughter will not accurately reflect the activity of the parent ²²⁵Ac, leading to quantification errors.[3][6]
Q3: How can I perform a detector calibration for ²²⁵Ac measurements?
A3: Detector calibration is crucial for accurate quantification.
-
For Gamma Counters and Spectrometers: Calibration should be performed using a ²²⁵Ac source with a certificate of activity traceable to a national standard.[1] The calibration involves determining the detector's efficiency at the specific gamma energy peaks of the daughter nuclides (e.g., 218 keV for ²²¹Fr and 440 keV for ²¹³Bi).[13]
-
For Dose Calibrators: A specific calibration setting (dial number) for ²²⁵Ac must be established. This is done by measuring a source of known activity, traceable to a standard, and adjusting the calibration setting until the measured activity matches the certified activity.[17]
-
For SPECT/CT Systems: Calibration involves determining a calibration factor (cps/MBq) by imaging a phantom containing a known activity of ²²⁵Ac.[8] This factor is then used to convert the counts in patient images to activity concentrations.
Q4: What are the key considerations for sample preparation for ²²⁵Ac analysis?
A4: Proper sample preparation is essential for accurate results.
-
Volume Consistency: For gamma counting and LSC, it is important to prepare all samples, including standards and blanks, in a consistent volume and geometry to avoid variations in detection efficiency.[2][20]
-
Homogeneity: In LSC, the sample should be completely dissolved or uniformly suspended in the scintillation cocktail to ensure efficient energy transfer.[21]
-
Minimizing Quench: For LSC, care should be taken to avoid introducing quenching agents (impurities that interfere with the scintillation process) into the sample.
-
Radiolabeling QC: For radiopharmaceuticals, quality control procedures should be in place to determine the radiochemical purity and yield.[11][22] This often involves techniques like radio-TLC or HPLC.[10]
Quantitative Data Summary
| Quantification Method | Key Parameters & Considerations | Reported Accuracy/Precision | Reference |
| Gamma Spectrometry | Secular equilibrium with daughters (²²¹Fr, ²¹³Bi) is crucial. Scatter correction for ²²¹Fr peak is necessary. | Can achieve ~3% accuracy with proper corrections. | [2][7] |
| Liquid Scintillation Counting | Requires advanced alpha/beta discrimination. Quenching can affect accuracy. | High counting efficiency, potentially up to 100% for some nuclides. | [12][21] |
| SPECT/CT Imaging | Low photon counts and scatter are major challenges. Requires accurate calibration factor. | Quantitative accuracy can be within a few percent with optimized protocols. | [1][8] |
| Dose Calibrator | Requires a specific and validated calibration setting for ²²⁵Ac. | Dependent on the accuracy of the calibration source. | [17][18] |
| Alpha Spectrometry | Direct measurement of alpha emissions. Sample self-absorption can be an issue. | Provides distinct energy peaks for ²²⁵Ac and its daughters. | [13][14] |
Experimental Protocols
Protocol 1: Gamma Spectrometry Quantification of ²²⁵Ac using ²²¹Fr
-
Sample Preparation: Prepare the ²²⁵Ac sample in a fixed geometry (e.g., 0.5 mL in a specific vial type).[2]
-
Equilibrium Time: Allow the sample to stand for at least 30 minutes to allow for secular equilibrium to be established between ²²⁵Ac and ²²¹Fr.[4]
-
Detector Setup: Use a gamma counter or spectrometer with an energy window set for the ²²¹Fr photopeak (218 keV).[4]
-
Scatter Correction: Apply a validated scatter correction method (e.g., triple-energy window) to account for down-scatter from the 440 keV peak of ²¹³Bi.[2]
-
Measurement: Acquire the counts for a defined period.
-
Calculation: Use a pre-determined calibration factor (counts per unit activity) to calculate the ²²⁵Ac activity in the sample.
Protocol 2: Radio-TLC for Radiochemical Purity of a [²²⁵Ac]Ac-labeled Compound
-
Sample Spotting: Spot a small, known volume of the radiolabeled compound onto a radio-TLC plate.[5]
-
Development: Develop the plate using an appropriate mobile phase to separate the labeled compound from free ²²⁵Ac and other impurities.[5]
-
Drying: Allow the plate to dry completely.
-
Equilibrium Time: Wait for a minimum of 2 hours after development before analysis to allow for the redistribution of daughter nuclides to stabilize.[3]
-
Scanning: Scan the plate using a radio-TLC scanner.
-
Analysis: Integrate the peaks corresponding to the radiolabeled compound and any impurities to calculate the radiochemical purity.
Visualizations
Caption: Decay chain of this compound.
Caption: Workflow for ²²⁵Ac quantification by gamma spectrometry.
Caption: Workflow for radiochemical purity testing using radio-TLC.
References
- 1. This compound quantification and SPECT/CT reconstruction (ACTI-QUANT) Grand Challenge: An AAPM Grand Challenge [aapm.org]
- 2. Gamma counting protocols for the accurate quantification of 225Ac and 213Bi without the need for a secular equilibrium between parent and gamma-emitting daughter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A suitable time point for quantifying the radiochemical purity of 225Ac-labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of [225Ac]Ac-PSMA-I&T for Targeted Alpha Therapy According to GMP Guidelines for Treatment of mCRPC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Practical considerations for quantitative clinical SPECT/CT imaging of alpha particle emitting radioisotopes [thno.org]
- 10. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-mjm.org [e-mjm.org]
- 12. Visual alpha/beta separation of this compound using LSC – LabLogic [lablogic.com]
- 13. Novel Direct Alpha Spectroscopy Technique for 225Ac Radiopharmaceutical Detection in Cancer Cells [arxiv.org]
- 14. Novel Direct Alpha Spectroscopy Technique for 225Ac Radiopharmaceutical detection in Cancer Cells [arxiv.org]
- 15. resources.revvity.com [resources.revvity.com]
- 16. uwm.edu [uwm.edu]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. youtube.com [youtube.com]
- 19. A low-count quantitative SPECT method for this compound-based alpha-particle therapies | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 20. researchportal.vub.be [researchportal.vub.be]
- 21. nrc.gov [nrc.gov]
- 22. In-House Preparation and Quality Control of Ac-225 Prostate-Specific Membrane Antigen-617 for the Targeted Alpha Therapy of Castration-Resistant Prostate Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Radiochemical Purity of Actinium-225 Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
The determination of radiochemical purity (RCP) is a critical quality control step in the production of Actinium-225 (Ac-225) labeled radiopharmaceuticals. The unique decay chain of Ac-225, which includes several alpha- and beta-emitting daughter nuclides, presents significant challenges for accurate and timely RCP assessment. This guide provides an objective comparison of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols.
A significant hurdle in assessing the RCP of Ac-225 labeled compounds is the disruption of secular equilibrium between Ac-225 and its daughter radionuclides during the labeling and analytical processes.[1][2] Accurate quantification of Ac-225 is often performed indirectly by measuring the gamma emissions of its daughters, primarily Francium-221 (²²¹Fr) and Bismuth-213 (²¹³Bi).[3][4] Re-establishment of this equilibrium is crucial for reliable measurement, and studies have shown that a waiting period of at least 2 hours after chromatographic separation allows for acceptable accuracy in RCP determination.[1][5][6]
Comparison of Analytical Methods
The two most common methods for determining the RCP of Ac-225 labeled compounds are radio-Thin Layer Chromatography (radio-TLC) and radio-High Performance Liquid Chromatography (radio-HPLC). Each method offers distinct advantages and disadvantages in terms of resolution, speed, and complexity.
| Parameter | Radio-TLC | Radio-HPLC with Fraction Collection |
| Primary Use | Rapid determination of free [²²⁵Ac]Ac³⁺ from the labeled compound.[7] | High-resolution separation of the labeled compound from impurities and radiolytic fragments.[7][8] |
| Resolution | Lower resolution, may not separate all radiochemical impurities.[8] | High resolution, capable of separating closely related species.[8] |
| Analysis Time | Relatively short analysis time.[9] | More time-consuming due to fraction collection and subsequent counting.[8] |
| Equipment | Simple and readily available equipment (TLC plates, development chamber, scanner/phosphor imager).[9] | Requires a sophisticated HPLC system with a fraction collector and a gamma counter.[10] |
| Sensitivity | Generally good for detecting major impurities. | Highly sensitive, capable of detecting minor radiochemical impurities not visible by radio-TLC.[8] |
| Cross-Validation | Often used for initial, rapid QC. Results should be confirmed by a higher resolution method.[8] | Considered a more definitive method for "true" RCP determination and stability testing.[8][11] |
Experimental Protocols
Radio-Thin Layer Chromatography (radio-TLC)
This method is widely used for routine quality control to quickly assess the incorporation of Ac-225 and identify the presence of uncomplexed Ac-225.
Methodology:
-
Plate Preparation: Spot 1-2 µL of the Ac-225 labeled compound onto an instant thin-layer chromatography (iTLC) strip.[8]
-
Development: Develop the iTLC strip in a suitable mobile phase. Common mobile phases include:
-
50 mM EDTA in saline[8]
-
50 mM citrate (B86180) buffer (pH 5.0)[7]
-
25% acetonitrile (B52724) in water[8]
-
-
Drying: After development, the strip is removed from the chamber and allowed to dry completely.
-
Equilibration: Allow the developed and dried strip to equilibrate for at least 2 hours to allow for the re-establishment of secular equilibrium between Ac-225 and its daughter nuclides.[1][5][6]
-
Detection and Quantification: The distribution of radioactivity on the iTLC strip is measured using a radio-TLC scanner, a phosphor imager, or by cutting the strip and counting in a gamma counter.[1][8] The RCP is calculated as the percentage of activity in the spot corresponding to the labeled compound relative to the total activity on the strip.
Workflow for Radio-TLC Analysis:
Caption: Workflow for radiochemical purity determination using radio-TLC.
Radio-High Performance Liquid Chromatography (radio-HPLC)
Radio-HPLC provides a more detailed analysis of the radiochemical species present in the sample and is essential for identifying and quantifying impurities that may not be resolved by radio-TLC.[8]
Methodology:
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase. A common column is a reverse-phase C18 column.[7]
-
Injection: Inject a small volume of the Ac-225 labeled compound onto the HPLC column.
-
Elution and Fraction Collection: Elute the sample using a defined gradient and collect fractions of the eluent at regular intervals (e.g., every 0.5 minutes).[8]
-
Equilibration: Allow the collected fractions to stand for a period to allow for the decay of short-lived daughters and the establishment of equilibrium, which can vary depending on the measurement method. A waiting time of 90 minutes has been shown to be acceptable when measuring the 218 keV gamma emission of ²²¹Fr.[7]
-
Counting: Measure the radioactivity in each fraction using a gamma counter.[8]
-
Data Analysis: Construct a radio-chromatogram by plotting the radioactivity of each fraction against its elution time. The RCP is determined by calculating the area under the peak corresponding to the intact radiolabeled compound as a percentage of the total area under all radioactive peaks.[8]
Workflow for Radio-HPLC Analysis:
Caption: Workflow for radiochemical purity determination using radio-HPLC.
Detector Comparison for Radio-TLC
The choice of detector for radio-TLC can influence the accuracy and timing of RCP measurements.
| Detector | Principle | Advantages | Disadvantages | Recommended Equilibrium Time |
| Gas-filled Proportional Counter | Measures alpha and mixed emissions. | Can provide accurate RCP at earlier time points with alpha-specific settings.[3] | May require specific settings for optimal performance. | ²²¹Fr equilibrium may be sufficient.[3] |
| Plastic Silicon Photomultiplier | Detects charged particles. | Can show significant differences in RCP between early and late readings.[3] | Requires reading at ²¹³Bi equilibrium for accuracy.[3] | |
| High-Purity Germanium (HPGe) Detector | High-resolution gamma spectroscopy. | High accuracy and energy resolution.[1] | Equivalent RCP results at both ²²¹Fr and ²¹³Bi equilibrium.[3] | |
| Sodium Iodide (NaI(Tl)) Scintillation Detector | Detects gamma rays. | Widely available. | Can significantly underestimate RCP at early time points.[3] | Requires longer waiting times for accurate readings.[1][3] |
| Phosphor Imager | Detects ionizing radiation and creates a digital image. | Provides a 2D image of the radioactivity distribution.[1] | At least 2 hours post-development.[1][5][6] |
Conclusion and Recommendations
The validation of radiochemical purity for Ac-225 labeled compounds is a complex but manageable process.
-
Routine QC: For rapid, routine quality control, radio-TLC is a suitable method, provided that a minimum waiting time of 2 hours post-development is observed before analysis to ensure acceptable accuracy.[1][5][6]
-
Definitive Analysis: For definitive RCP determination, especially during product development and for stability studies, radio-HPLC with fraction collection is the recommended method due to its superior resolution.[8]
-
Cross-Validation: It is highly recommended to cross-validate RCP results obtained from radio-TLC with radio-HPLC to ensure the accuracy and reliability of the quality control process.[8]
-
Detector Choice: The choice of detector can impact the required waiting time and accuracy of the measurement. HPGe detectors and gas-filled proportional counters with appropriate settings may allow for more timely measurements.[3]
By understanding the principles, advantages, and limitations of each method and adhering to validated protocols, researchers and manufacturers can ensure the quality and safety of Ac-225 based radiopharmaceuticals for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A suitable time point for quantifying the radiochemical purity of 225Ac-labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and Quality Control of this compound Radiopharmaceuticals [ouci.dntb.gov.ua]
- 4. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 6. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. High-throughput radio-TLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. e-mjm.org [e-mjm.org]
A Comparative Guide to Actinium-225 and Lutetium-177 in Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
Targeted radionuclide therapy (TRT) represents a paradigm shift in oncology, offering a precision approach to cancer treatment. This guide provides a comprehensive comparison of two leading radionuclides at the forefront of TRT: Actinium-225 (Ac-225) and Lutetium-177 (B1209992) (Lu-177). By delivering cytotoxic radiation directly to cancer cells, these isotopes hold immense promise for treating a variety of malignancies, most notably metastatic castration-resistant prostate cancer (mCRPC). This document will delve into their physical properties, production methods, mechanisms of action, and clinical performance, supported by experimental data and detailed protocols to inform research and development efforts.
Physical and Decay Properties: A Head-to-Head Comparison
The fundamental differences in the therapeutic efficacy of Ac-225 and Lu-177 stem from their distinct decay characteristics. Ac-225 is an alpha-emitter, while Lu-177 is a beta-emitter. This dictates their energy deposition, tissue penetration, and ultimate biological effect.
| Property | This compound (Ac-225) | Lutetium-177 (Lu-177) |
| Half-life | 9.9 days[1] | 6.73 days |
| Emitted Particle | Alpha (α) particle[2][3] | Beta (β) particle (electron) |
| Particle Energy | 5.8 MeV (average per decay chain)[4] | 0.497 MeV (maximum) |
| Linear Energy Transfer (LET) | High (~100 keV/µm)[3][5] | Low (0.2 keV/µm) |
| Path Length in Tissue | 40-100 µm (a few cell diameters)[2][3][6] | Up to 2 mm (20-60 cells)[3][7] |
| Imaging Modality | Gamma emissions from daughters (e.g., 218 keV from Fr-221, 440 keV from Bi-213) allow for SPECT imaging[8] | Gamma emission at 208 keV allows for SPECT imaging |
Production and Availability: A Tale of Two Isotopes
The accessibility of Ac-225 and Lu-177 is a critical factor in their clinical development and application. Their production methods are distinct, each with its own set of advantages and challenges.
This compound Production: The supply of Ac-225 has historically been limited, though efforts are underway to scale up production. Current methods include:
-
Thorium-229 (Th-229) Generators: This traditional method involves the decay of Th-229 to produce Ac-225.[1][2][9] These generators provide high-purity Ac-225 but in limited quantities.[1][9]
-
Proton Irradiation of Thorium-232 (Th-232): High-energy proton bombardment of Th-232 can produce larger quantities of Ac-225.[2][9] However, this method can also co-produce Actinium-227 (Ac-227), a long-lived isotope that is difficult to separate.[9]
-
Proton Irradiation of Radium-226 (Ra-226): This method is being explored as a promising route for producing large, high-quality quantities of Ac-225.[9][10]
-
Photonuclear Transmutation: This emerging technique uses high-energy gamma radiation on Radium-226 to indirectly produce Ac-225 and is considered a highly scalable commercial production method.[4]
Lutetium-177 Production: Lu-177 is more readily available than Ac-225 and is typically produced in nuclear reactors through two primary routes:[11][12]
-
Direct Route (Neutron Irradiation of Lutetium-176): This method involves the neutron irradiation of enriched Lutetium-176 (¹⁷⁶Lu).[12][13] It is a cost-effective and efficient process but results in "carrier-added" Lu-177, which contains non-radioactive lutetium isotopes and the long-lived impurity ¹⁷⁷ᵐLu.[13]
-
Indirect Route (Neutron Irradiation of Ytterbium-176): In this route, enriched Ytterbium-176 (¹⁷⁶Yb) is irradiated with neutrons to produce Ytterbium-177, which then decays to Lu-177.[11][12][13] This method yields "no-carrier-added" (n.c.a.) Lu-177 of very high specific activity and radionuclidic purity, free from the ¹⁷⁷ᵐLu impurity.[11][13]
Mechanism of Action: Alpha vs. Beta Emitters
The therapeutic distinction between Ac-225 and Lu-177 lies in the nature of the radiation they emit.
This compound (Alpha Therapy): Ac-225 decays through a cascade, emitting a total of four high-energy alpha particles.[7] These particles have a high Linear Energy Transfer (LET), meaning they deposit a large amount of energy over a very short distance.[3][5] This dense ionization track leads to complex, difficult-to-repair double-strand DNA breaks in target cells, resulting in potent and localized cell killing.[3] Its short path length makes it ideal for targeting micrometastases and single cancer cells while minimizing damage to surrounding healthy tissue.[3][5][14]
Lutetium-177 (Beta Therapy): Lu-177 emits beta particles (electrons), which have a lower LET and a longer path length in tissue compared to alpha particles.[5] Beta particles cause more sparsely distributed single-strand DNA breaks, which are more readily repaired by cells. The longer range of Lu-177's beta particles allows for a "crossfire" effect, where cells within a tumor that may not have taken up the radiopharmaceutical can still be irradiated by emissions from neighboring targeted cells. This makes Lu-177 well-suited for treating larger, more solid tumors.[5][14]
Caption: Cellular Damage Pathways for Ac-225 vs. Lu-177.
Preclinical and Clinical Data: A Comparative Overview
Both Ac-225 and Lu-177, particularly when conjugated to the prostate-specific membrane antigen (PSMA) targeting ligand for prostate cancer, have shown significant promise in clinical settings.
Efficacy:
-
Ac-225-PSMA: Clinical data, primarily from compassionate use programs and early-phase trials, have demonstrated remarkable efficacy, even in patients who have failed other treatments, including Lu-177-PSMA therapy.[7][14][15] Studies have reported high rates of prostate-specific antigen (PSA) decline, with some patients achieving complete responses.[14][15] The high potency of Ac-225 makes it particularly effective against micrometastatic disease.[3][14]
-
Lu-177-PSMA: The efficacy of Lu-177-PSMA is well-established through larger clinical trials, such as the VISION trial, which led to its FDA approval.[16] It has been shown to improve overall survival and progression-free survival in patients with mCRPC.[16] However, a significant portion of patients do not respond or develop resistance to Lu-177-PSMA therapy.[7]
Safety and Toxicity:
-
Ac-225-PSMA: The primary dose-limiting toxicity of Ac-225-PSMA is xerostomia (dry mouth) due to high uptake in the salivary glands.[3][14] Hematological toxicity and nephrotoxicity are also concerns, though generally manageable.[14][15]
-
Lu-177-PSMA: Lu-177-PSMA is generally well-tolerated.[7] The most common side effects include fatigue, dry mouth (though typically less severe than with Ac-225), and myelosuppression.[7]
Quantitative Comparison of Clinical Responses (PSMA-Targeted Therapy for mCRPC)
| Parameter | This compound-PSMA | Lutetium-177-PSMA |
| PSA Decline >50% | 65-91%[14][17] | 40-60%[17] |
| Overall Response Rate | High, with notable responses in Lu-177 refractory patients[14][17] | Moderate, with a subset of non-responders[7] |
| Median Overall Survival | Promising data from early trials, especially in salvage settings[17] | 15.3 months (VISION trial)[16] |
| Key Toxicities | Severe xerostomia, myelosuppression, renal toxicity[3][14] | Mild to moderate xerostomia, myelosuppression, fatigue[7] |
Experimental Protocols: A Guide to Key Methodologies
Detailed experimental protocols are crucial for the robust evaluation and comparison of radiopharmaceuticals. Below are generalized methodologies for key experiments in the development of Ac-225 and Lu-177 based therapies.
Radiolabeling of Targeting Molecules (e.g., PSMA-617)
Objective: To stably conjugate Ac-225 or Lu-177 to a targeting molecule while maintaining high radiochemical purity and specific activity.
Materials:
-
Ac-225 trichloride (B1173362) or Lu-177 trichloride
-
PSMA-617 peptide
-
Reaction buffer (e.g., sodium acetate, pH 4.5-5.5)
-
Quenching agent (e.g., DTPA)
-
Solid-phase extraction (SPE) cartridge for purification
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Reconstitute the PSMA-617 peptide in high-purity water.
-
In a sterile reaction vial, combine the peptide solution with the reaction buffer.
-
Add the Ac-225 or Lu-177 solution to the vial.
-
Incubate the reaction mixture at an optimized temperature (e.g., 95°C for Lu-177, room temperature to 40°C for Ac-225) for a specific duration (e.g., 15-30 minutes).[18][20]
-
After incubation, add a quenching agent to complex any free radionuclide.
-
Purify the radiolabeled product using an SPE cartridge.
-
Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.
In Vitro Cell-Based Assays
Objective: To assess the binding affinity, internalization, and cytotoxicity of the radiolabeled compound in cancer cells.
Cell Lines:
-
PSMA-negative control cell line (e.g., PC3)[21]
Binding and Internalization Assay:
-
Plate cells in multi-well plates and allow them to adhere.
-
Incubate the cells with varying concentrations of the radiolabeled compound at 4°C (for binding) or 37°C (for internalization) for different time points.
-
Wash the cells to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
For internalization, an acid wash step is included to differentiate between membrane-bound and internalized radioactivity.
Cytotoxicity/Clonogenic Assay:
-
Seed a known number of cells in petri dishes.
-
Treat the cells with a range of concentrations of the radiolabeled compound.
-
Incubate the cells for a period that allows for colony formation (typically 10-14 days).
-
Fix and stain the colonies.
-
Count the number of colonies to determine the surviving fraction and calculate the dose-response curve.[23]
In Vivo Animal Studies
Objective: To evaluate the biodistribution, tumor uptake, therapeutic efficacy, and toxicity of the radiolabeled compound in a tumor-bearing animal model.
Animal Model:
-
Immunocompromised mice (e.g., nude mice) bearing xenografts of human cancer cells (e.g., LNCaP).[21]
Biodistribution Study:
-
Inject a cohort of tumor-bearing mice with the radiolabeled compound.
-
At various time points post-injection, euthanize subgroups of mice.
-
Harvest tumors and major organs.
-
Weigh the tissues and measure the radioactivity in each to determine the percent injected dose per gram of tissue (%ID/g).
Therapy Study:
-
Enroll tumor-bearing mice with established tumors of a specific size.
-
Randomize mice into treatment groups (e.g., vehicle control, unlabeled compound, Ac-225-labeled compound, Lu-177-labeled compound).
-
Administer the respective treatments.
-
Monitor tumor growth over time using caliper measurements or imaging (e.g., SPECT/CT, PET/CT).[21]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and perform histological analysis of tumors and organs.
Caption: Experimental Workflow for Preclinical Evaluation.
Future Directions and Tandem Therapies
The distinct properties of Ac-225 and Lu-177 have led to investigations into their sequential or combined use. A promising strategy involves an initial treatment with Lu-177 to debulk larger tumors, followed by Ac-225 to eradicate any remaining micrometastatic disease.[3] This "tandem" or "cocktail" approach aims to leverage the strengths of both radionuclides to maximize therapeutic benefit while potentially mitigating toxicity.[3][21]
Furthermore, ongoing research is focused on:
-
Improving Chelators: Developing new chelating agents that can more stably bind both Ac-225 and Lu-177 to reduce off-target accumulation and toxicity.[19][24][25]
-
Optimizing Dosimetry: Refining dosimetry models to more accurately predict the absorbed radiation dose to tumors and healthy organs, allowing for more personalized treatment planning.
-
Expanding to Other Cancers: While prostate cancer has been the primary focus, the application of Ac-225 and Lu-177 is being explored for other cancers that express specific targetable antigens.
Conclusion
This compound and Lutetium-177 are both powerful tools in the targeted radionuclide therapy arsenal, each with a unique set of characteristics that make them suitable for different clinical scenarios. Ac-225, with its high-potency alpha emissions, offers a significant advantage in treating small-volume and disseminated disease, including tumors that have become resistant to beta-emitters.[7][26] In contrast, the longer-range beta particles of Lu-177 are effective for debulking larger tumors.[5][14] The choice between these two radionuclides, or their potential combination, will increasingly be guided by tumor characteristics, disease burden, and prior treatment history, paving the way for a more personalized and effective approach to cancer therapy. The continued development of production methods, chelating technologies, and clinical trial data will be crucial in fully realizing the potential of these transformative treatments.
References
- 1. pharmafronts.com [pharmafronts.com]
- 2. Multiple Production Methods Underway to Provide this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 3. wmedtour.com [wmedtour.com]
- 4. northstarnm.com [northstarnm.com]
- 5. researchgate.net [researchgate.net]
- 6. Pros and Cons of Alpha versus Beta Bone Seeking Agents in the Treatment of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of 177Lutetium-PSMA and 225Actinium-PSMA as Emerging Theranostic Agents in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 225Ac [prismap.eu]
- 9. Production Routes | Actineer [actineer.com]
- 10. This compound Technology :: Actinium Pharmaceuticals, Inc. (ATNM) [actiniumpharma.com]
- 11. Challenges and future options for the production of lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of 177Lu for Targeted Radionuclide Therapy: Available Options - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What Is Lu-177? | Everthing You Should Know About Lu-177 [shinefusion.com]
- 14. Targeted Alpha Therapy: Exploring the Clinical Insights into [225Ac]Ac-PSMA and Its Relevance Compared with [177Lu]Lu-PSMA in Advanced Prostate Cancer Management | MDPI [mdpi.com]
- 15. Targeted Alpha Therapy: Exploring the Clinical Insights into [225Ac]Ac-PSMA and Its Relevance Compared with [177Lu]Lu-PSMA in Advanced Prostate Cancer Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. treatmentingermany.de [treatmentingermany.de]
- 17. bookinghealth.com [bookinghealth.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Toward Personalized Medicine: One Chelator for Imaging and Therapy with Lutetium-177 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro dose effect relationships of this compound- and lutetium-177-labeled PSMA-I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro dose effect relationships of this compound- and lutetium-177-labeled PSMA-I&T | springermedizin.de [springermedizin.de]
- 24. Chelating Agent May Reduce Toxicity Associated With PSMA Radiopharmaceutical Therapy - The ASCO Post [ascopost.com]
- 25. appliedradiationoncology.com [appliedradiationoncology.com]
- 26. Global comparison of targeted alpha vs targeted beta therapy for cancer: In vitro, in vivo and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Actinium-225: A Comparative Guide to Alpha Emitters in Targeted Radionuclide Therapy
For Immediate Release
A detailed analysis of Actinium-225 in comparison to other alpha-emitting radionuclides—Radium-223, Thorium-227 (B1209163), Astatine-211, and Lead-212—reveals its potent therapeutic efficacy and highlights its burgeoning role in the landscape of targeted alpha therapy (TAT). This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current preclinical data, experimental methodologies, and the underlying molecular mechanisms that underscore the potential of these powerful radiopharmaceuticals.
Targeted alpha therapy is a cutting-edge modality in cancer treatment, delivering highly cytotoxic alpha particles directly to tumor cells while minimizing damage to surrounding healthy tissues. The high linear energy transfer (LET) of alpha particles induces complex, difficult-to-repair double-strand DNA breaks (DSBs), leading to potent and localized cell killing.[1][2] Among the arsenal (B13267) of alpha emitters, this compound (²²⁵Ac) has emerged as a particularly promising candidate due to its favorable decay characteristics, including a 10-day half-life and the generation of four high-energy alpha particles in its decay chain.[3][4][5]
Comparative Efficacy: A Preclinical Snapshot
Preclinical studies have consistently demonstrated the significant anti-tumor effects of various alpha emitters. While direct head-to-head comparisons across all isotopes in a single cancer model are limited, the available data, summarized below, provide valuable insights into their relative potencies.
Table 1: Physical Properties of Selected Alpha Emitters
| Radionuclide | Half-life | Alpha Energy (MeV) | Decay Chain Alpha Emissions |
| This compound (²²⁵Ac) | 9.92 days | 5.8 - 8.4 | 4 |
| Radium-223 (²²³Ra) | 11.4 days | 5.7 - 7.4 | 4 |
| Thorium-227 (²²⁷Th) | 18.7 days | 5.7 - 7.4 | 5 |
| Astatine-211 (²¹¹At) | 7.2 hours | 5.9 | 1 |
| Lead-212 (²¹²Pb) | 10.6 hours | 6.1, 8.8 (from daughters) | 2 |
Table 2: Comparative Preclinical Efficacy of Targeted Alpha Therapies
| Radionuclide Conjugate | Cancer Model | Key Efficacy Findings | Reference |
| ²²⁵Ac-PSMA-617 | Prostate Cancer (LNCaP xenografts) | Superior tumor growth inhibition compared to ¹⁷⁷Lu-PSMA-617. | [6] |
| ²²⁵Ac-macropa-pelgifatamab | Prostate Cancer (C4-2 xenografts) | Enhanced antitumor efficacy (T/C ratio of 0.10) compared to ²²⁷Th-HOPO-pelgifatamab (T/C ratio of 0.33). | [7] |
| ²²⁷Th-PSMA-TTC | Prostate Cancer (PDX models) | Strong antitumor efficacy with T/C values of 0.01 to 0.31 after a single injection. | [3] |
| ²¹¹At-9E7.4 | Multiple Myeloma (5T33 model) | 65% overall survival at 150 days with a 740 kBq dose. | [8] |
| ²¹¹At-PA | Glioma (C6 xenografts) | Dose-dependent tumor growth suppression; tumor size ratio of 0.25 at 3 weeks post-injection with 1 MBq. | [9] |
| ²¹²Pb-rituximab | Non-Hodgkin Lymphoma (EL4-hCD20-Luc) | Significant tumor regression and increased median survival (28 days vs. 9 days in controls). | [10] |
| ²¹²Pb vs. ²²⁵Ac | Brain Metastases Model (Monte Carlo) | ²²⁵Ac has a double-strand break yield per decay that is 4.7 times that of ²¹²Pb. | [11] |
Mechanism of Action: The DNA Damage Response
The primary mechanism by which alpha emitters induce cell death is through the generation of complex DNA double-strand breaks (DSBs).[1][2] This catastrophic damage triggers a cellular signaling cascade known as the DNA Damage Response (DDR). The ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases are central to this response, acting as sensors of DNA damage and initiating downstream signaling to orchestrate cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis.[1][12][13][14]
References
- 1. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeted thorium-227 conjugates as treatment options in oncology [frontiersin.org]
- 3. Astatine-211 and this compound: two promising nuclides in targeted alpha therapy: 211At and 225Ac radiopharmaceuticals and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound targeted alpha particle therapy for prostate cancer [thno.org]
- 6. Targeted Alpha Therapy: Progress in Radionuclide Production, Radiochemistry, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astatine-211 and this compound: two promising nuclides in targeted alpha therapy [ouci.dntb.gov.ua]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Safety of Radioligand Therapy with this compound DOTATATE in Patients with Advanced, Metastatic or Inoperable Neuroendocrine Neoplasms: A Systematic Review and Meta-Analysis [mdpi.com]
- 11. Targeted alpha therapy with 212Pb or 225Ac: Change in RBE from daughter migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
A Comparative Guide to Chelators for Actinium-225 in Targeted Alpha Therapy
An in-depth analysis of the performance and experimental data of various chelating agents for the alpha-emitting radionuclide Actinium-225 (B1199940), crucial for the advancement of targeted alpha therapy.
The development of stable and effective chelators for this compound (²²⁵Ac) is a critical challenge in the field of targeted alpha therapy (TAT). The large ionic radius and unique coordination chemistry of the Ac³⁺ ion necessitate robust chelating systems to prevent the release of free ²²⁵Ac in vivo, which can lead to significant toxicity.[1][2] This guide provides a comparative overview of prominent chelators, summarizing key experimental data on their performance and detailing the methodologies used in their evaluation.
Performance Comparison of this compound Chelators
The selection of an appropriate chelator for ²²⁵Ac is paramount for the success of TAT. Key performance indicators include high radiolabeling efficiency under mild conditions, and high stability of the resulting complex both in vitro and, most importantly, in vivo. The following table summarizes quantitative data from head-to-head studies of various chelators.
| Chelator | Radiolabeling Conditions | In Vitro Stability | In Vivo Stability (Biodistribution) | Key Findings |
| Acyclic Chelators | ||||
| EDTA | Generally rapid at room temperature. | Low; prone to dissociation. | Poor. High accumulation of free ²²⁵Ac in the liver (85.94% ID/g after 5 days) and bone (10.3% ID/g).[1] | Unsuitable for in vivo applications due to poor stability.[1][3] |
| DTPA & derivatives (e.g., CHX-A"-DTPA) | Typically fast at room temperature. | Moderate, but insufficient for the long half-life of ²²⁵Ac. | Poor. Significant liver (23.9% ID/g for CHX-A"-DTPA after 5 days) and bone (4.18% ID/g) uptake.[1][2] | Showed improved clearance over EDTA but still inadequate for preventing toxicity.[4] |
| Macrocyclic Chelators | ||||
| DOTA | Requires heating (80-95 °C) for efficient labeling.[5] | Thermodynamically less favorable for the large Ac³⁺ ion.[1] | Moderate. Some liver (3.29% ID/g) and bone (2.87% ID/g) accumulation after 5 days.[1] | Commonly used in clinical trials but not optimal due to harsh labeling conditions and some in vivo instability.[1][6] |
| HEHA | - | - | Excellent. Negligible radioactivity (<0.3% ID/g) in any organ after 5 days.[1][3] | Demonstrates exceptional in vivo stability compared to other macrocycles like DOTA and PEPA.[3] |
| Macropa | Room temperature, rapid labeling (within 1 hour) at low concentrations (10⁻⁶ M).[5][7] | High. 98% of the complex remained intact in human serum after 5 days.[8] | Excellent. Low liver accumulation (e.g., 2.41±1.15 %ID/g at 1h for a TATE conjugate) and high tumor uptake.[1][9] | A highly promising chelator with advantages over DOTA, including mild labeling conditions and superior stability.[1] |
| Crown | Room temperature, neutral pH.[9] | Stable in mouse and human serum.[9] | Good. Low liver accumulation (2.41±1.15 %ID/g at 1h for a TATE conjugate).[9] | A novel macrocycle showing promise for stable ²²⁵Ac complexation under mild conditions.[9] |
| DFO*¹² | 37 °C for 30 minutes.[10] | Good stability in different media for 20 hours.[10] | - | A new hydroxamate-based chelator with potential for ²²⁵Ac chelation.[10] |
| Py-Macrodipa | - | Fairly labile; ~90% of the complex dissociated after 1 day in human serum.[8] | - | Despite efficient radiolabeling, it is not an optimal candidate for TAT with ²²⁵Ac due to instability.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are summaries of key experimental protocols cited in the comparison of ²²⁵Ac chelators.
Radiolabeling of Chelators with ²²⁵Ac
The general procedure for radiolabeling involves the incubation of the chelator with a solution of ²²⁵Ac under controlled conditions of pH, temperature, and concentration.
-
For Acyclic Chelators (e.g., EDTA, DTPA):
-
A solution of the chelator (e.g., 1.0 x 10⁻² M in water) is prepared.
-
The pH is adjusted to approximately 5.0 using an appropriate buffer (e.g., 1.0 M NH₄OAc).
-
²²⁵Ac is added to the chelator solution.
-
The mixture is incubated at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes).
-
The labeled complex is often purified using a Chelex column to remove any uncomplexed ²²⁵Ac.[11]
-
-
For Macrocyclic Chelators (e.g., DOTA, Macropa):
-
Radiolabeling with DOTA and its conjugates typically requires heating at 80-95°C.[5]
-
For chelators like Macropa, labeling can be performed at room temperature.[1][7]
-
The chelator is incubated with ²²⁵Ac at varying concentrations (e.g., 10⁻⁵ M to 10⁻⁷ M) for approximately one hour.[5]
-
The radiochemical yield is determined using techniques like thin-layer chromatography (TLC) to separate the labeled complex from free ²²⁵Ac.[5]
-
In Vitro Stability Studies
To assess the stability of the ²²⁵Ac-chelate complex, challenge experiments are performed, often in the presence of human serum or competing metal ions.
-
The prepared ²²⁵Ac-chelate complex is incubated in human serum or a solution containing a competing ion (e.g., La³⁺) at 37°C.[1][10]
-
Aliquots are taken at various time points (e.g., up to 7 days).[1]
-
The percentage of intact complex is determined using methods like radio-TLC or HPLC.[1][10]
In Vivo Biodistribution Studies
Animal models are used to evaluate the in vivo stability and distribution of the ²²⁵Ac-labeled compounds.
-
The ²²⁵Ac-chelate complex is administered intravenously to mice (e.g., BALB/c mice).[2][11]
-
At predetermined time points post-injection, the animals are euthanized.
-
Organs of interest (e.g., liver, bone, kidneys, tumor) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[2][11]
Visualizing Experimental and Logical Frameworks
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the study of ²²⁵Ac chelators.
References
- 1. This compound for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 225actinium chelates: tissue distribution and radiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved in vivo stability of this compound macrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Towards Targeted Alpha Therapy with this compound: Chelators for Mild Condition Radiolabeling and Targeting PSMA—A Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Aminopolycarboxylate Chelators for Whole-Body Clearance of Free 225Ac: A Feasibility Study to Reduce Unexpected Radiation Exposure during Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. summit.sfu.ca [summit.sfu.ca]
- 8. Chelating the Alpha Therapy Radionuclides 225Ac3+ and 213Bi3+ with 18-Membered Macrocyclic Ligands Macrodipa and Py-Macrodipa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel actinium bifunctional chelator Crown and biodistribution of Ac-225-Crown-TATE | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Towards DFO*12—Preliminary Results of a New Chelator for the Complexation of this compound [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validating In Vitro Cytotoxicity Assays for Actinium-225: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of common in vitro cytotoxicity assays for evaluating the efficacy of Actinium-225 (Ac-225) based radiopharmaceuticals. This document outlines detailed experimental protocols, presents available quantitative data, and offers visualizations to aid in the selection and validation of appropriate assays.
This compound is a potent alpha-emitting radionuclide showing great promise in targeted alpha therapy (TAT).[1] Its high linear energy transfer (LET) and short-range alpha particles can induce complex DNA double-strand breaks in cancer cells, leading to high cytotoxicity while minimizing damage to surrounding healthy tissue.[2][3] Accurate and reproducible in vitro assays are crucial for the preclinical evaluation and validation of Ac-225-labeled therapeutic agents.
Comparison of Key In Vitro Cytotoxicity Assays
The selection of a suitable cytotoxicity assay depends on the specific research question, the characteristics of the therapeutic agent, and the cell line being investigated. Below is a comparison of commonly employed assays for Ac-225, summarizing their principles, advantages, and limitations.
| Assay Type | Principle | Endpoint Measured | Key Considerations |
| Clonogenic Assay | Measures the ability of single cells to proliferate and form colonies after treatment. | Long-term cell survival and reproductive integrity. | Gold standard for determining cell reproductive death. Time-consuming (weeks).[4] |
| DNA Damage (53BP1 Foci) Assay | Immunofluorescent staining of 53BP1 protein, a marker for DNA double-strand breaks (DSBs). | Number of DSB foci per cell nucleus. | Provides mechanistic insight into DNA damage.[4][5] Requires fluorescence microscopy and image analysis software. |
| Metabolic Assays (e.g., MTT, XTT) | Reduction of a tetrazolium salt by metabolically active cells to a colored formazan (B1609692) product.[6] | Indirect measure of cell viability based on metabolic activity. | High-throughput and relatively inexpensive.[7] Can be confounded by changes in cell metabolism that do not reflect cytotoxicity.[6] |
| Cell Proliferation Assays | Direct cell counting or assays that measure DNA synthesis (e.g., BrdU). | Rate of cell division. | Provides a direct measure of the anti-proliferative effect.[2] Can be labor-intensive. |
| Membrane Integrity Assays (e.g., Trypan Blue, LDH) | Exclusion of dyes (Trypan Blue) by live cells or measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells.[6][8] | Cell membrane integrity. | Simple and rapid. Only measures late-stage cell death.[8] |
Quantitative Data Summary
The following table summarizes quantitative data from various studies investigating the cytotoxicity of Ac-225 radiopharmaceuticals using different assays. It is important to note that direct comparisons between studies should be made with caution due to variations in cell lines, specific activity of the radiopharmaceutical, and experimental conditions.
| Radiopharmaceutical | Cell Line | Assay Type | Endpoint | Value | Reference |
| [225Ac]Ac-PSMA-I&T | PC3-PIP | Clonogenic Assay | Activity for ~50% survival | 0.37 kBq/mL | [4] |
| [225Ac]Ac-PSMA-I&T | PC3-PIP | Clonogenic Assay | Activity for complete cell killing | 1.85 kBq/mL | [4] |
| [225Ac]Ac-PP-F11N | A431/CCKBR | Cell Proliferation Assay | EA50 (24 h) | 6.2 ± 1.1 kBq/mL | [2] |
| [225Ac]Ac-Au@TADOTAGA | U-87 MG | MTT Assay | Activity Range Tested | 0.14 - 7.2 kBq/mL | [9] |
| [225Ac]Ac-S01 | HEK 293T | Cell Viability Assay | IC50 (4 days) | 834.9 ± 18.1 Bq/well | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity assays. Below are protocols for key experiments cited in the literature for Ac-225.
Clonogenic Survival Assay
This protocol is adapted from studies evaluating Ac-225 labeled PSMA inhibitors.[4]
-
Cell Preparation: Culture cells to logarithmic growth phase.
-
Treatment: Detach cells and resuspend in a single-cell suspension. Incubate a known number of cells (e.g., 100,000) in suspension with increasing concentrations of the Ac-225 labeled compound for a defined period (e.g., 3 hours) at 37°C. Include a non-treated control and a blocking control with an excess of unlabeled compound.
-
Plating: After incubation, wash the cells to remove the radioactive medium. Count the cells and plate a specific number of viable cells (e.g., 200-2000 cells/well) in 6-well plates.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days).
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
DNA Double-Strand Break (53BP1 Foci) Assay
This protocol provides a method to quantify DNA damage induced by Ac-225.[4]
-
Cell Seeding: Seed cells on coverslips in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the Ac-225 labeled compound for a specific duration (e.g., 3 hours).
-
Fixation and Permeabilization: At various time points post-treatment, fix the cells with 4% paraformaldehyde and permeabilize with a solution like 0.2% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against 53BP1. Follow this with incubation with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of 53BP1 foci per cell nucleus using image analysis software.
MTT Cell Viability Assay
A common method for assessing metabolic activity as an indicator of cell viability.[6][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Expose the cells to a range of concentrations of the Ac-225 labeled compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: General workflow for in vitro cytotoxicity testing of Ac-225 compounds.
References
- 1. cnl.ca [cnl.ca]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. In vitro dose effect relationships of this compound- and lutetium-177-labeled PSMA-I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro dose effect relationships of this compound- and lutetium-177-labeled PSMA-I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. logosbio.com [logosbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biodistribution of Actinium-225 and Bismuth-213 Labeled Agents
For Researchers, Scientists, and Drug Development Professionals
Targeted Alpha Therapy (TAT) represents a promising frontier in precision oncology, utilizing alpha-emitting radionuclides to deliver highly potent and localized cytotoxic radiation to cancer cells. Among the alpha emitters of significant clinical interest are Actinium-225 (Ac-225) and its daughter radionuclide, Bismuth-213 (Bi-213). The choice between these two isotopes for the development of radiopharmaceuticals depends on a multitude of factors, paramount among which is their in vivo biodistribution. This guide provides an objective comparison of the biodistribution profiles of Ac-225 and Bi-213 labeled agents, supported by preclinical experimental data, to aid researchers in the selection and design of novel targeted alpha therapies.
Physical and Decay Properties: A Tale of Two Alpha Emitters
Ac-225 and Bi-213 possess distinct physical properties that fundamentally influence their application in TAT. Ac-225 has a relatively long half-life of 9.9 days, making it suitable for conjugation to larger molecules like monoclonal antibodies (mAbs) which have slower pharmacokinetics. In contrast, Bi-213 has a much shorter half-life of 45.6 minutes, aligning it well with smaller, rapidly clearing molecules such as peptides and small-molecule inhibitors.
A crucial difference lies in their decay chains. Ac-225 undergoes a cascade of four alpha emissions to reach a stable daughter, delivering a high cumulative radiation dose. Bi-213, on the other hand, primarily undergoes a single alpha decay. This distinction has significant implications for therapeutic efficacy and potential off-target toxicity, as the daughter nuclides of Ac-225 can redistribute in vivo.
| Property | This compound (Ac-225) | Bismuth-213 (Bi-213) |
| Half-life | 9.9 days | 45.6 minutes |
| Primary Emission | Alpha (α) | Alpha (α), Beta (β) |
| Alpha Energy (MeV) | 5.8 - 8.4 (from decay chain) | 8.4 (from 213Po daughter) |
| Number of Alpha Emissions | 4 per decay | 1 per decay (primarily) |
| Gamma Emissions for Imaging | 218 keV (from 221Fr), 440 keV (from 213Bi) | 440 keV |
Decay Chain Visualizations
The following diagrams illustrate the decay pathways of Ac-225 and Bi-213.
Comparative Biodistribution Data
The in vivo distribution of a radiopharmaceutical is dictated by the physicochemical properties of the targeting molecule (e.g., antibody, peptide, small molecule) and the stability of the radiometal-chelator complex. Below are preclinical biodistribution data for Ac-225 and Bi-213 labeled to a prostate-specific membrane antigen (PSMA) targeting small molecule, providing a direct comparison of their pharmacokinetic profiles.[1][2]
Table 1: Comparative Biodistribution of a PSMA-Targeting Small Molecule Labeled with Ac-225 and Bi-213 in PSMA+ Tumor-Bearing Mice (%ID/g ± SD)
| Organ | 213Bi-L1 (2 h p.i.) | 225Ac-L1 (2 h p.i.) | 225Ac-L1 (24 h p.i.) |
| Blood | 0.57 ± 0.0 | <0.5 | <0.5 |
| Tumor | 29.4 ± 8.0 | 45.8 ± 17.9 | 49.0 ± 17.9 |
| Kidneys | 8.6 ± 3.0 | 17.2 ± 1.6 | 13.0 ± 4.5 |
| Liver | <1 | <1 | <1 |
| Spleen | <1 | <1 | <1 |
| Salivary Glands | <1 | 1.8 ± 0.6 | 1.1 ± 0.4 |
Data extracted from a preclinical study directly comparing a PSMA-targeting agent labeled with Ac-225 and Bi-213.[1][2]
These data indicate that for this small molecule, both Ac-225 and Bi-213 labeled agents exhibit high and specific tumor uptake with rapid clearance from the blood.[1] The longer retention of the Ac-225 labeled agent in the tumor at 24 hours post-injection is consistent with its longer half-life, allowing for a greater cumulative radiation dose to the tumor.[1]
The Challenge of Daughter Nuclide Redistribution with Ac-225
A critical factor in the biodistribution of Ac-225 labeled agents is the fate of its daughter radionuclides.[3][4] The recoil energy from the alpha decay of Ac-225 can cause the daughter nuclides, such as Francium-221 (Fr-221) and Bi-213, to be released from the chelator.[3] These "free" daughters can then redistribute throughout the body, leading to potential off-target toxicity, particularly in the kidneys and liver.[3][5][6] Studies have shown significant redistribution of Bi-213 to the kidneys following the administration of Ac-225 labeled agents.[4] This is a key consideration in the design and clinical translation of Ac-225 based therapies. In contrast, the shorter decay chain of Bi-213 presents a lower risk of off-target effects from redistributed daughter products.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible biodistribution data. Below are generalized methodologies for the radiolabeling of targeting agents with Ac-225 and Bi-213 and for conducting preclinical biodistribution studies.
Radiolabeling Protocols
1. Radiolabeling of a DOTA-conjugated Peptide with Ac-225 (One-Step Method)
-
Materials: Ac-225 nitrate (B79036) in HCl, DOTA-conjugated peptide, tetramethyl ammonium (B1175870) acetate (B1210297) (TMAA) buffer (2 M, pH 5.8), L-ascorbic acid (150 g/L).
-
Procedure:
-
To a reaction vial, add the desired amount of Ac-225 nitrate.
-
Add TMAA buffer and L-ascorbic acid to the vial.
-
Add the DOTA-conjugated peptide to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC).
-
2. Radiolabeling of a DOTA-conjugated Peptide with Bi-213
-
Materials: Bi-213 eluted from an Ac-225/Bi-213 generator, DOTA-conjugated peptide, TRIS buffer (e.g., 0.15 M, pH 8.3), ascorbic acid, diethylenetriaminepentaacetic acid (DTPA).[7]
-
Procedure:
-
Elute Bi-213 from the generator according to the manufacturer's instructions.
-
In a reaction vial, combine the Bi-213 eluate with the DOTA-conjugated peptide, TRIS buffer, and ascorbic acid.[7]
-
Incubate the reaction at 95°C for 5 minutes.[7]
-
Cool the reaction on ice and add DTPA to chelate any unbound Bi-213.[7]
-
Determine the radiochemical purity using ITLC and/or radio-HPLC.[7]
-
Preclinical Biodistribution Study Protocol
A typical workflow for a preclinical biodistribution study is illustrated below.
-
Animal Model: Tumor-bearing mice (e.g., subcutaneous xenografts) are commonly used.[8] The animal strain, sex, and weight should be consistent within an experiment.[8]
-
Administration: The radiolabeled agent is typically administered via tail vein injection in a volume not exceeding 0.3 mL for mice.[8]
-
Time Points: Animals are sacrificed at various time points post-injection (e.g., 1, 4, 24, 48, 96 hours) to assess the pharmacokinetics.
-
Organ Collection: Key organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) are collected.[8]
-
Measurement and Analysis: The collected tissues are weighed, and the radioactivity is measured using a gamma counter.[9] The data is then expressed as the percentage of the injected dose per gram of tissue (%ID/g).[9]
Conclusion: Selecting the Right Alpha Emitter for the Job
The choice between Ac-225 and Bi-213 for targeted alpha therapy is a strategic one, heavily influenced by their respective biodistribution profiles.
-
Ac-225 is a potent therapeutic radionuclide that, due to its longer half-life, is well-suited for larger targeting molecules like antibodies. Its cascade of four alpha emissions offers a high therapeutic payload. However, the potential for redistribution of its daughter nuclides, leading to off-target toxicity, necessitates careful consideration in the design of the targeting agent and chelator to ensure stable in vivo complexation.
-
Bi-213 , with its short half-life, is ideal for smaller, rapidly clearing molecules like peptides and small-molecule inhibitors. Its single primary alpha decay minimizes the risk of off-target effects from daughter nuclide redistribution.
Ultimately, the optimal choice of radionuclide will depend on the specific therapeutic application, the nature of the targeting molecule, and the desired balance between therapeutic efficacy and potential toxicity. The experimental data and protocols presented in this guide provide a foundational framework for researchers to make informed decisions in the development of the next generation of targeted alpha therapies.
References
- 1. Preclinical Evaluation of 213Bi- and 225Ac-Labeled Low-Molecular-Weight Compounds for Radiopharmaceutical Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of 213Bi- and 225Ac-Labeled Low-Molecular-Weight Compounds for Radiopharmaceutical Therapy of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vivo fate of 225Ac daughter nuclides using polymersomes as a model carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AAPM 66th Annual Meeting & Exhibition [aapm.confex.com]
- 6. Realizing the potential of the this compound radionuclide generator in targeted alpha-particle therapy applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Actinium-225 Based Therapies: A Comparative Guide to Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
Targeted Alpha Therapies (TAT) utilizing Actinium-225 (Ac-225) are at the forefront of a new wave of precision oncology. The high linear energy transfer and short path length of alpha particles emitted by Ac-225 and its daughter radionuclides offer the potential for highly potent and localized tumor cell killing. This guide provides a comparative analysis of the clinical trial outcomes of emerging Ac-225 based therapies, with a primary focus on treatments for metastatic castration-resistant prostate cancer (mCRPC) and acute myeloid leukemia (AML). We present a synthesis of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support researchers and drug development professionals in this rapidly evolving field.
Ac-225 in Metastatic Castration-Resistant Prostate Cancer (mCRPC): Targeting PSMA
Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for radioligand therapy in prostate cancer. Ac-225 labeled PSMA-targeting ligands, such as PSMA-617 and PSMA-I&T, have shown considerable promise in clinical trials, particularly in patients who have progressed on other treatments.
Quantitative Outcomes: Ac-225-PSMA vs. Alternatives
The following tables summarize the key efficacy and safety outcomes from various clinical studies of Ac-225-PSMA therapy compared to its primary alternative, Lutetium-177 (Lu-177)-PSMA therapy, and standard of care chemotherapies.
Table 1: Efficacy of Ac-225-PSMA in mCRPC
| Therapy | Patient Population | Number of Patients | PSA Decline ≥50% | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Ac-225-PSMA-617 | Heavily pre-treated mCRPC | 488 | 57%[1][2] | 15.5 months[1][2] | 7.9 months[1][2] |
| Ac-225-PSMA-617 | Post-ADT mCRPC | 53 | 91%[3] | Not reached at 55 months[3] | 22 months[3] |
| Ac-225-PSMA I&T | End-stage mCRPC (post Lu-177) | 12 | 42% (>50% decline)[4] | Not Reported | Not Reported |
| Meta-analysis (Ac-225-PSMA) | mCRPC | 226 | 60%[5][6][7] | Not Reported | Not Reported |
Table 2: Comparison with Lutetium-177-PSMA and Chemotherapy
| Therapy | Patient Population | PSA Decline ≥50% | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Lu-177-PSMA-617 (VISION Trial) | PSMA-positive mCRPC | 40% | 15.3 months[6] | 8.7 months |
| Lu-177-PSMA-617 (Real-world) | mCRPC | 50.6%[8] | 13.5 months[8] | 8.2 months[8] |
| Docetaxel + Prednisone | mCRPC | - | 17.5 months | - |
| Cabazitaxel (post-docetaxel) | mCRPC | - | 15.1 months | - |
Table 3: Safety Profile of Ac-225-PSMA Therapies
| Adverse Event (Grade ≥3) | Ac-225-PSMA (Pooled Data)[1] | Lu-177-PSMA (VISION Trial) |
| Anemia | 13% | 15% |
| Thrombocytopenia | 7% | 8% |
| Leukopenia | 4% | 3% |
| Renal Toxicity | 5% | 3% |
| Xerostomia (Any Grade) | 68% (first cycle)[1] | 39% |
Experimental Protocols
-
Patient Selection: Patients typically have histologically confirmed metastatic castration-resistant prostate cancer with evidence of PSMA expression on PET imaging (e.g., 68Ga-PSMA-11 PET/CT).[9] Most studies enroll patients who have progressed after standard therapies, including androgen receptor pathway inhibitors and taxane-based chemotherapy.[1][2] Key inclusion criteria often include an ECOG performance status of 0-2 and adequate organ function.[9]
-
Dosing and Administration: Ac-225-PSMA-617 is administered intravenously. Dosing regimens vary across trials, with some using a fixed dose (e.g., 8 MBq per cycle)[2] and others using a weight-based approach (e.g., 100 kBq/kg). Cycles are typically administered every 8 weeks for a maximum of 6 cycles.[9]
-
Response Assessment: Treatment response is monitored through regular measurement of prostate-specific antigen (PSA) levels.[3] Imaging-based assessments, such as PSMA PET/CT and conventional imaging (CT, bone scan), are used to evaluate tumor burden and radiographic progression-free survival.[10]
-
Safety Monitoring: Patients are closely monitored for adverse events, with a particular focus on hematological toxicity, renal function, and xerostomia (dry mouth). Blood counts and chemistry panels are assessed at baseline and before each treatment cycle.
Visualizing the Mechanism and Workflow
Ac-225 in Acute Myeloid Leukemia (AML): Targeting CD33
Lintuzumab, a humanized anti-CD33 monoclonal antibody, conjugated to Ac-225 has been investigated for the treatment of AML, particularly in older patients who are often ineligible for intensive chemotherapy.
Quantitative Outcomes: Ac-225-Lintuzumab in AML
Table 4: Efficacy and Safety of Ac-225-Lintuzumab in AML
| Trial Phase | Patient Population | Number of Patients | Key Efficacy Outcomes | Notable Grade ≥3 Adverse Events |
| Phase I | Relapsed/Refractory AML | 18 | 67% reduction in bone marrow blasts[11] | Myelosuppression, Transient liver function abnormalities[11] |
| Phase I (with LDAC) | Untreated AML (older adults) | 12 | 63% blast reduction ≥50%[12] | Neutropenia, Thrombocytopenia, Febrile neutropenia[12] |
| Phase I (with CLAG-M) | Relapsed/Refractory AML | - | Median OS: 12 months, 2-year OS: 32%[13] | Not specified |
Experimental Protocols
-
Patient Selection: Clinical trials have enrolled patients with relapsed or refractory AML, as well as older, untreated patients not considered candidates for standard induction chemotherapy.[12][13] A key inclusion criterion is the expression of CD33 on leukemic blasts.[13]
-
Dosing and Administration: Ac-225-Lintuzumab is administered as an intravenous infusion. In a phase I trial, single infusions ranged from 18.5 to 148 kBq/kg.[11] Combination studies have explored fractionated dosing schedules.[12]
-
Response Assessment: Efficacy is primarily assessed by the reduction in peripheral blood and bone marrow blasts. Complete remission (CR) and other response criteria for AML are used to determine clinical benefit.
-
Safety Monitoring: Myelosuppression is the most common dose-limiting toxicity.[11] Patients are monitored for hematological changes and other potential adverse effects.
Visualizing the Mechanism and Logical Relationships
Discussion and Future Directions
The clinical data gathered to date for Ac-225 based therapies are highly encouraging, demonstrating substantial anti-tumor activity in heavily pre-treated patient populations. In mCRPC, Ac-225-PSMA has shown remarkable efficacy, even in patients who have failed Lu-177-PSMA therapy, suggesting it may fill a critical unmet need.[14] The primary safety concern with Ac-225-PSMA is xerostomia, which can be severe and impact quality of life.[1] Strategies to mitigate this, such as salivary gland protectors, are under investigation.
For AML, Ac-225-Lintuzumab offers a promising targeted approach for a patient population with limited treatment options, particularly older adults. The manageable safety profile observed in early-phase trials is a positive indicator for its further development, both as a monotherapy and in combination with other agents.[15][16]
The future of Ac-225 based therapies will likely involve:
-
Combination Therapies: Exploring synergies with other anticancer agents, such as PARP inhibitors in prostate cancer or venetoclax (B612062) in AML.[16]
-
Optimized Dosing and Scheduling: Further refinement of dosing regimens to maximize efficacy while minimizing toxicity.
-
Novel Targets: Expanding the application of Ac-225 to other cancer types by developing new targeting ligands for different tumor-associated antigens.
-
Head-to-Head Trials: Larger, randomized controlled trials are needed to definitively establish the comparative efficacy and safety of Ac-225 therapies against current standards of care.[2][17]
References
- 1. Chemotherapy options in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. University of California Health Prostate Cancer Trial → 177Lu-PSMA-617 and 225Ac-PSMA-617 [clinicaltrials.ucbraid.org]
- 3. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lutetium-177 shows significant rPFS benefit for metastatic prostate cancer - Mayo Clinic [mayoclinic.org]
- 5. Guidelines for the management of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. treatmentingermany.de [treatmentingermany.de]
- 7. Treatments for castration-resistant prostate cancer | Canadian Cancer Society [cancer.ca]
- 8. The real-world outcomes of Lutetium-177 PSMA-617 radioligand therapy in metastatic castration-resistant prostate cancer: Turkish Oncology Group multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. anzctr.org.au [anzctr.org.au]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. targetedonc.com [targetedonc.com]
- 14. A Review of 177Lutetium-PSMA and 225Actinium-PSMA as Emerging Theranostic Agents in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Benchmarking Actinium-225 Production: A Comparative Guide to Purity and Yield
For Researchers, Scientists, and Drug Development Professionals
Actinium-225 (Ac-225), with its potent alpha-particle emissions and favorable decay characteristics, stands as a highly promising radionuclide for Targeted Alpha Therapy (TAT) in oncology. However, the limited global supply of Ac-225 has been a significant bottleneck in advancing clinical research and therapeutic applications. This guide provides a comprehensive benchmark of the three principal methods of Ac-225 production: Thorium-229 (Th-229) generators, cyclotron-based production from Radium-226 (Ra-226), and high-energy proton spallation of Thorium-232 (Th-232). We present a detailed comparison of their respective yields and purity profiles, supported by experimental data and detailed protocols to aid researchers in their selection of the most suitable Ac-225 source for their needs.
Comparative Analysis of this compound Production Methods
The choice of an Ac-225 production method is a critical consideration, with each pathway offering a unique balance of yield, radionuclidic purity, and scalability. The following tables summarize the key quantitative data for each method, facilitating a direct comparison.
| Production Method | Target Material | Typical Yield | Radionuclidic Purity (Ac-225) | Key Radionuclidic Impurities | Advantages | Disadvantages |
| Th-229 Generator | Thorium-229 | ~720 mCi/year (ORNL)[1]; ~350 mCi/year (ITU)[1] | >98%[2] | Radium-225 (<2%)[2] | High radionuclidic purity, well-established technology. | Limited availability of Th-229, lower yield compared to accelerator methods. |
| Cyclotron Production | Radium-226 | ~2.4 MBq from 37 MBq Ra-226 (5h irradiation at 20 µA)[3][4] | >99% (after decay of Ac-226)[3][4] | Actinium-226 (<3% at 4 days post-EOB)[3][4] | No long-lived Ac-227 co-production, potential for widespread production using medical cyclotrons. | Requires handling of Ra-226, co-production of Ac-226 necessitates a cooling period. |
| Thorium Spallation | Thorium-232 | Potentially >1 Ci per batch[5] | Variable, dependent on purification | Actinium-227 (0.1-0.3% of Ac-225 activity)[6], other spallation and fission products | High yield, potential for large-scale production. | Co-production of long-lived Ac-227, complex purification required. |
In-depth Look at Radionuclidic Purity
The presence of radionuclidic impurities is a critical factor in the clinical application of Ac-225. The primary contaminants of concern are Actinium-227 (Ac-227), due to its long half-life (21.77 years) and decay chain, and Actinium-226 (Ac-226), which has a shorter half-life (29.4 hours) but can interfere with initial radiolabeling.
| Production Method | Actinium-227 (Ac-227) Contamination | Actinium-226 (Ac-226) Contamination | Other Notable Impurities |
| Th-229 Generator | Generally not detected. | Not produced by this method. | Radium-225. |
| Cyclotron Production | Not co-produced. | Present at levels of <3% at 4 days post-EOB, which can be reduced to negligible levels after a 2-3 week cooling period.[3][4] | None of major concern after purification. |
| Thorium Spallation | Co-produced at 0.1-0.3% of the Ac-225 activity.[6] Can be reduced to <7.5 x 10⁻⁵% by isolating and milking a 225Ra generator.[6][7][8] | Co-produced, but its shorter half-life allows for its decay. | A complex mixture of spallation and fission products requiring extensive purification. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful production and purification of high-purity Ac-225. Below are representative methodologies for each key production route.
This compound Production from a Thorium-229 Generator
The "milking" of a Th-229 generator is a well-established method for obtaining high-purity Ac-225. The process relies on the separation of the daughter nuclide Ac-225 from its parent Th-229.
Materials:
-
Thorium-229 source adsorbed on a resin column.
-
Nitric acid (HNO₃) solutions of varying concentrations.
-
Ion exchange and extraction chromatography resins (e.g., AG MP-1M, UTEVA, DGA).[9]
-
High-purity water.
-
Appropriate radiation shielding and handling equipment.
Procedure:
-
Elution of Ac-225 and Ra-225: The Th-229 generator column is eluted with a suitable concentration of nitric acid to remove the in-grown Ac-225 and its parent, Radium-225 (Ra-225). Thorium-229 remains adsorbed on the column.
-
Separation of Radium and Actinium: The eluate containing Ac-225 and Ra-225 is passed through a second chromatography column (e.g., UTEVA resin) to separate the two elements.[9]
-
Purification of Ac-225: The Ac-225 fraction is further purified using an extraction chromatography resin (e.g., DGA resin) to remove any remaining traces of Th-229 or other impurities.[9]
-
Final Product Formulation: The purified Ac-225 is eluted in a small volume of dilute acid, ready for quality control and use.
-
Generator Regeneration: The Th-229 generator is washed and stored to allow for the in-growth of new Ac-225 for subsequent milking.
Cyclotron Production of this compound from Radium-226
This method involves the proton bombardment of a Ra-226 target to induce the 226Ra(p,2n)225Ac nuclear reaction.
Materials:
-
Radium-226 target (electroplated on a suitable backing).
-
Cyclotron capable of delivering a proton beam of appropriate energy (e.g., 15.6 MeV).[3][4]
-
Nitric acid (HNO₃) solutions.
-
Hot cell for safe handling of the irradiated target.
Irradiation Protocol:
-
Target Preparation: A thin, uniform layer of Ra-226 is electroplated onto a target substrate.
-
Irradiation: The Ra-226 target is irradiated with a proton beam (e.g., 15.6 MeV, 20 µA for 5 hours).[3][4]
Post-Irradiation Processing and Purification:
-
Target Dissolution: The irradiated target is remotely transferred to a hot cell and the Ra-226/Ac-225 is dissolved from the target backing using nitric acid.
-
Initial Separation: The dissolved solution is passed through a series of chromatography resins to separate Ac-225 from the bulk Ra-226 and other potential impurities.[3][4]
-
Cooling Period for Ac-226 Decay: The intermediate Ac-225 product is stored for 2-3 weeks to allow for the decay of the co-produced Ac-226 impurity.[3][4]
-
Final Purification: A secondary purification step using the same chromatography procedure is performed to remove the decay products of Ac-226 and ensure high radionuclidic purity of the final Ac-225 product.[3][4]
This compound Production via Thorium-232 Spallation
High-energy proton irradiation of a Th-232 target results in a spallation reaction that produces a wide range of radionuclides, including Ac-225.
Materials:
-
Thorium-232 target (e.g., metal foil).
-
High-energy proton accelerator (e.g., >100 MeV).
-
Reagents for target dissolution (e.g., nitric acid with a catalyst).
-
Cation exchange and extraction chromatography resins (e.g., AG50W-X8, DGA).[6][7][8]
-
Hot cell and remote handling equipment.
Irradiation Protocol:
-
Target Preparation: A Th-232 metal foil is encapsulated in a suitable target holder.
-
Irradiation: The target is irradiated with a high-energy proton beam.
Post-Irradiation Processing and Purification:
-
Target Dissolution: The irradiated thorium target is dissolved in a suitable acid mixture within a hot cell.
-
Bulk Thorium Removal: The bulk of the thorium is separated from the product mixture, often through precipitation or column chromatography. A thorium peroxide precipitation method can be employed.[6][7][8]
-
Separation of Actinium and Radium: The remaining solution is processed using a combination of cation exchange and extraction chromatography to separate the actinium and radium fractions from other spallation and fission products.[6][7][8][10]
-
Purification of this compound: The actinium fraction is further purified to isolate Ac-225 from other co-produced actinium isotopes, primarily Ac-227.
-
Optional Radium-225 Generator: To obtain Ac-225 with significantly reduced Ac-227 contamination, the separated Radium-225 fraction can be isolated and used as a generator to produce high-purity Ac-225. The Ac-225 is then periodically "milked" from the Ra-225 source.[6][7][8]
Visualizing the Production Pathways
To better illustrate the experimental workflows and logical relationships in Ac-225 production, the following diagrams have been generated using the DOT language.
Caption: Overview of the three primary production routes for this compound.
Caption: Generalized workflow for the purification of this compound.
References
- 1. Development of 225Ac Radiopharmaceuticals: TRIUMF Perspectives and Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isotopes.gov [isotopes.gov]
- 3. d-nb.info [d-nb.info]
- 4. Cyclotron production of 225Ac from an electroplated 226Ra target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple Production Methods Underway to Provide this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 6. 232Th-Spallation-Produced 225Ac with Reduced 227Ac Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. indico.triumf.ca [indico.triumf.ca]
Cross-Validation of Actinium-225 Dosimetry Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of Actinium-225 (Ac-225) as a potent alpha-emitter for targeted radionuclide therapy has underscored the critical need for accurate and reliable dosimetry models. Predicting the absorbed dose to tumors and organs-at-risk is paramount for optimizing therapeutic efficacy while minimizing toxicity. This guide provides a comparative overview of current Ac-225 dosimetry models, supported by experimental data, to aid researchers in the selection and application of appropriate methodologies.
Comparative Analysis of Dosimetry Approaches
The unique decay chain of Ac-225, involving a cascade of alpha and beta emissions, presents distinct challenges for dosimetry compared to beta-emitters like Lutetium-177.[1][2][3] A primary concern is the potential for daughter nuclides to migrate away from the initial decay site, which can lead to an overestimation of the absorbed dose to the tumor and an underestimation in other organs.[4][5]
Several dosimetry models have been developed to address these complexities, ranging from macroscopic organ-level estimates to sophisticated cellular-level Monte Carlo simulations. The cross-validation of these models against experimental data is crucial for their clinical translation.
Quantitative Data Summary
The following tables summarize key quantitative findings from recent studies, comparing different dosimetry approaches and their validation.
Table 1: Comparison of Absorbed Dose Estimates in Preclinical Models
| Dosimetry Model | Radionuclide | Target | Absorbed Dose (Gy/MBq) | Key Findings | Reference |
| MIRD Methodology | 225Ac-PSMA | Bone Metastasis | 2.3 ± 0.037 | 225Ac-PSMA showed a five times higher average dose rate to the tumor compared to 177Lu-PSMA. | [6] |
| Monte Carlo (GATE) | 225Ac decay chain | Single Cell Nucleus | 0.167 to 0.364 | Self-dose S-values increased with radionuclide internalization from the cell surface. Progeny migration significantly decreased the cumulative self-dose. | [2] |
Table 2: Clinical Dosimetry of 225Ac-based Radiopharmaceuticals
| Dosimetry Method | Radiopharmaceutical | Organ/Tumor | RBE-Weighted Absorbed Dose (SvRBE=5/MBq) | Key Findings | Reference |
| Quantitative SPECT/CT | [225Ac]Ac-PSMA-I&T | Kidneys | 0.17 ± 0.06 | SPECT imaging showed minor differences of up to 10% in the daughter-specific pharmacokinetics, with a minimal impact on kidney and lesion dosimetry. | [1][7] |
| Lesions | 0.36 ± 0.1 | [1][7] | |||
| Single SPECT/CT with 177Lu half-life info | [225Ac]Ac-PSMA-I&T | Kidneys | 0.18 (left), 0.17 (right) | Demonstrated the feasibility of image-based dosimetry for 225Ac radionuclide therapy using quantitative SPECT. | [8] |
| Lesion (hip) | 0.26 | [8] | |||
| Compartment Modeling | [225Ac]Ac-DOTATATE | Kidneys | 517 mGy/MBq | Ignoring daughter migration underestimated the kidney dose by ~10% and overestimated the tumor dose by ~23%. | [4] |
| Tumor | 577 mGy/MBq | [4] |
Experimental Protocols
Accurate dosimetry is underpinned by robust experimental methodologies. The following sections detail common protocols for acquiring the necessary data for Ac-225 dosimetry.
Quantitative SPECT/CT Imaging
Quantitative Single Photon Emission Computed Tomography (SPECT) combined with CT is a cornerstone for in vivo activity quantification.
Protocol for [225Ac]Ac-PSMA-I&T Imaging:
-
Patient Preparation: No specific preparation is typically required.
-
Radiopharmaceutical Administration: Intravenous injection of [225Ac]Ac-PSMA-I&T (e.g., 7.7 ± 0.2 MBq).[7]
-
Imaging Timepoints: Abdominal SPECT/CT acquisitions at 24 and 48 hours post-injection are common to assess pharmacokinetics.[1][7]
-
SPECT/CT Scanner Parameters:
-
Image Reconstruction:
-
Data Analysis:
-
Volumes of interest (VOIs) are drawn on the CT images for organs and tumors.
-
Time-activity curves are generated by fitting the quantified activity at different timepoints to a mono-exponential function.[7]
-
Absorbed doses are then calculated using established formalisms like MIRD.
-
Urine Analysis for Daughter Nuclide Pharmacokinetics
Analyzing the ratio of daughter nuclides to the parent Ac-225 in urine provides insights into the in vivo stability of the radiopharmaceutical and the extent of daughter migration.
Protocol for Urine Sample Analysis:
-
Sample Collection: Urine samples are collected at the same time points as the SPECT/CT imaging (e.g., 24 and 48 hours post-injection).[1][7]
-
Sample Preparation: A small aliquot (e.g., 1 ml) of each urine sample is pipetted into a test tube.[3]
-
Gamma Counting:
-
Data Analysis:
-
The activity concentrations of 213Bi and 225Ac at the time of sample collection are determined by fitting the decay data.[3]
-
The ratio of 213Bi-to-225Ac activity is calculated to assess the relative excretion and potential redistribution of the daughter nuclide.[1][3] An increasing ratio over time can indicate the release of 213Bi from the targeting molecule.[1][3]
-
Visualizing Dosimetry Workflows and Concepts
Graphical representations can clarify complex experimental workflows and the logical relationships between different dosimetry components.
Caption: Experimental workflow for clinical Ac-225 dosimetry.
Caption: Relationships between dosimetry models and validation.
References
- 1. Image-based dosimetry for [225Ac]Ac-PSMA-I&T therapy and the effect of daughter-specific pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A GATE simulation study for dosimetry in cancer cell and micrometastasis from the 225Ac decay chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Image-based dosimetry for [225Ac]Ac-PSMA-I&T therapy and the effect of daughter-specific pharmacokinetics | springermedizin.de [springermedizin.de]
- 4. Modeling the Effect of Daughter Migration on Dosimetry Estimates for [225Ac]Ac-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Image-based dosimetry for [225Ac]Ac-PSMA-I&T therapy and the effect of daughter-specific pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Image-based dosimetry for 225Ac-PSMA-I&T therapy using quantitative SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution and dosimetry for combined [177Lu]Lu-PSMA-I&T/[225Ac]Ac-PSMA-I&T therapy using multi-isotope quantitative SPECT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Actinium-225 and Thorium-227 for TAT
A Comparative Analysis of Actinium-225 and Thorium-227 (B1209163) for Targeted Alpha Therapy
Targeted Alpha Therapy (TAT) represents a cutting-edge approach in oncology, utilizing alpha-emitting radionuclides to deliver highly potent and localized cytotoxic radiation to cancer cells. This method minimizes damage to surrounding healthy tissues due to the short path length of alpha particles. Among the most promising radionuclides for TAT are this compound (Ac-225) and Thorium-227 (Th-227). Both isotopes are at the forefront of radiopharmaceutical development, with extensive preclinical and emerging clinical research highlighting their potential.
This guide provides an objective comparison of Ac-225 and Th-227, focusing on their physical properties, production methods, radiochemistry, and therapeutic applications, supported by experimental data for researchers, scientists, and drug development professionals.
Physical and Decay Properties
The intrinsic nuclear properties of a radionuclide are fundamental to its suitability for TAT. Ac-225 and Th-227 differ in their half-lives and decay chains, which dictates the total energy delivered, the therapeutic window, and the potential for imaging.
| Property | This compound | Thorium-227 |
| Half-life | 9.92 days | 18.7 days |
| Decay Mode | Alpha (α) decay | Alpha (α) decay |
| Decay Chain | ⁴n+1 (Neptunium series) | ⁴n+3 (Actinium series) |
| Alpha Emissions | 4 per decay of Ac-225 | 5 per decay of Th-227 |
| Total Energy per Decay | ~28 MeV | ~34 MeV |
| Daughter Nuclides | Fr-221, At-217, Bi-213, Po-213, Pb-209 | Ra-223, Rn-219, Po-215, Pb-211, Bi-211, Tl-207 |
| Gamma Emissions for SPECT | Bi-213 (440 keV), Fr-221 (218 keV) | Th-227 (236 keV), Ra-223 (269 keV), Rn-219 (271 keV), Bi-211 (351 keV) |
Decay Chain Diagrams
The decay cascades of Ac-225 and Th-227 release multiple alpha particles, amplifying their cytotoxic effect at the target site.
Production and Availability
The widespread clinical adoption of Ac-225 and Th-227 is contingent on reliable and scalable production methods that yield high-purity radionuclides.
| Radionuclide | Production Method | Advantages | Disadvantages |
| This compound | ¹⁾ Th-229 Generator | High radionuclidic purity. | Limited supply of parent Th-229.[1][2] |
| ²⁾ Proton Irradiation of Ra-226 | Can produce large quantities.[3] | Ra-226 target handling is hazardous (Radon-222 off-gas).[4] | |
| ³⁾ Proton Spallation of Th-232 | Utilizes abundant Th-232 target; capable of producing large quantities.[3] | Co-produces long-lived Ac-227, which is difficult to separate.[3][5] | |
| ⁴⁾ Photonuclear Irradiation of Ra-226 | Potentially large quantities of high-quality Ac-225.[3] | Lacks proof-of-principle for large-scale production.[3] | |
| Thorium-227 | Ac-227 Generator | High radionuclidic purity.[6][7] | Dependent on the availability of Ac-227. |
| Ac-227 Production | Ac-227 is produced via thermal neutron irradiation of Ra-226.[8][9] | Requires reactor access and handling of Ra-226. |
Radiochemistry and Chelation
Stable chelation is critical for preventing the release of radionuclides in vivo, which could lead to off-target toxicity. The differing chemistries of Actinium (typically Ac³⁺) and Thorium (Th⁴⁺) necessitate different chelation strategies.
| Feature | This compound | Thorium-227 |
| Oxidation State | +3 | +4 |
| Ionic Radius (pm) | 112 | 94 |
| Common Chelators | DOTA, macropa | 3,2-HOPO, DOTA[6][10] |
| Labeling Conditions | DOTA: Requires heating. Macropa: Efficient at room temperature.[11] | 3,2-HOPO: Efficient at ambient temperature.[10] DOTA: Can be used but may require more stringent conditions.[8] |
The octadentate chelator 3,2-hydroxypyridinone (3,2-HOPO) has shown particular promise for Th-227, enabling stable complexation at ambient temperatures suitable for labeling sensitive biomolecules like monoclonal antibodies.[6][10] For Ac-225, while DOTA is widely used, newer chelators like macropa allow for milder, room-temperature labeling.[11]
Preclinical and Clinical Data Summary
Both Ac-225 and Th-227 have been successfully conjugated to various targeting molecules and have demonstrated significant anti-tumor efficacy in a range of cancer models.
| Radionuclide | Targeting Moiety | Target | Cancer Model/Type | Key Findings & Reference |
| Ac-225 | PSMA-617 (Small Molecule) | PSMA | Prostate Cancer | Showed dramatic tumor reduction in patients with metastatic castration-resistant prostate cancer (mCRPC).[4] |
| Ac-225 | Pelgifatamab (Antibody) | PSMA | Prostate Cancer | Enhanced antitumor efficacy compared to other TATs in xenograft models; initiated Phase 1 clinical trial.[11] |
| Ac-225 | DOTA-c(RGDyK) (Peptide) | αvβ3 Integrin | Glioblastoma | Confirmed specific tumor targeting and growth control in U87mg tumor-bearing mice.[12] |
| Ac-225 | Pertuzumab (Antibody) | HER2 | Breast/Ovarian Cancer | High specific uptake in HER2+ tumors in an ex vivo biodistribution study.[13] |
| Th-227 | PSMA Antibody | PSMA | Prostate Cancer | Strong antitumor efficacy in cell line and patient-derived xenograft models, leading to a Phase 1 trial.[10] |
| Th-227 | Mesothelin Antibody | Mesothelin | Ovarian/Cervical Cancer | Potent cytotoxicity in vitro and in vivo, overcoming chemoresistance mechanisms.[14][15] |
| Th-227 | CD70 Antibody | CD70 | Renal Cell Carcinoma | Demonstrated specific cytotoxicity and significant inhibition of tumor growth in xenograft models.[16] |
| Th-227 | Trastuzumab (Antibody) | HER2 | Osteosarcoma, Breast Cancer | Delayed tumor growth and provided a survival benefit in HER2-positive xenograft models.[17][18] |
Experimental Protocols and Methodologies
The evaluation of novel TAT agents involves a standardized workflow from initial radiolabeling to in vivo therapeutic assessment.
Detailed Methodologies
-
Radiolabeling and Quality Control: The targeting molecule (e.g., antibody) is first conjugated with a bifunctional chelator. The purified conjugate is then incubated with Ac-225 or Th-227 in a suitable buffer at optimized pH and temperature. Radiochemical purity is assessed using methods like instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC) to ensure >95% purity.[13][16]
-
In Vitro Stability: The radiolabeled conjugate is incubated in phosphate-buffered saline (PBS) and serum at 37°C for a period corresponding to several half-lives of the radionuclide. Stability is assessed over time by measuring the percentage of intact, radiolabeled conjugate.[13]
-
Cell-Based Assays:
-
Binding and Internalization: Cancer cells expressing the target antigen are incubated with the radiopharmaceutical. At various time points, the surface-bound and internalized radioactivity are measured to determine binding affinity and the rate of internalization.[19]
-
Cytotoxicity: Target-positive and target-negative cells are treated with escalating doses of the radiopharmaceutical. Cell viability is measured after several days to determine the specific cell-killing potency (e.g., IC50 value).[11][14]
-
-
In Vivo Evaluation (Xenograft Models):
-
Biodistribution: Tumor-bearing mice are injected with the radiopharmaceutical. At set time points, organs and tumors are harvested, weighed, and counted for radioactivity to determine the percentage of injected dose per gram (%ID/g), assessing tumor uptake and off-target accumulation.[16][19]
-
Efficacy Studies: Once optimal tumor targeting is confirmed, tumor-bearing animals are treated with therapeutic doses. Tumor volume and animal body weight are monitored over time to evaluate anti-tumor efficacy and systemic toxicity.[10][11]
-
Mechanism of Action: Cellular Response to Alpha Particle Damage
The high cytotoxicity of alpha emitters stems from their ability to induce complex and difficult-to-repair DNA double-strand breaks (DSBs).[17][20] Alpha particles have a high linear energy transfer (LET), meaning they deposit a large amount of energy over a very short distance, leading to clustered DNA damage.[21][22] This triggers a robust DNA Damage Response (DDR) within the cell.
The two primary pathways for repairing DSBs are Non-Homologous End Joining (NHEJ) and Homologous Recombination Repair (HRR).[20] However, the complexity of alpha-induced damage often overwhelms these repair mechanisms, leading to cell cycle arrest and, ultimately, apoptotic or necrotic cell death.[10][20]
Conclusion
Both this compound and Thorium-227 are exceptionally potent radionuclides for Targeted Alpha Therapy, each with a unique profile of properties, advantages, and challenges.
| Feature | This compound | Thorium-227 |
| Potency | High (4 alpha particles) | Very High (5 alpha particles) |
| Half-life | 9.92 days (Suits antibodies and smaller molecules)[23] | 18.7 days (Well-suited for slower-clearing antibodies)[10][23] |
| Production | Multiple routes under development; supply is a key focus.[3][5] | Established production from Ac-227; supply is more readily available.[8][24] |
| Chemistry | Ac³⁺, requires specific chelators like DOTA or macropa. | Th⁴⁺, requires robust chelators like 3,2-HOPO for stable conjugation. |
| Clinical Status | Numerous ongoing clinical trials, particularly in prostate cancer.[11][25][26] | Several agents in clinical trials for solid and hematological tumors.[8][10][17] |
| Key Challenge | Ensuring a large, reliable supply chain and managing daughter nuclide redistribution.[25] | Optimizing chelation chemistry for in vivo stability. |
The choice between Ac-225 and Th-227 for developing a new TAT agent will depend on several factors, including the biological half-life of the targeting molecule, the desired dose rate, and the specifics of the production and supply chain. Ac-225's shorter half-life may be advantageous for rapidly internalizing targets, while Th-227's longer half-life is well-matched to monoclonal antibodies.[23] Continued innovation in production, chelation chemistry, and clinical trial design will be crucial to fully realize the therapeutic potential of both of these powerful alpha emitters in the fight against cancer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Production Routes | Actineer [actineer.com]
- 4. northstarnm.com [northstarnm.com]
- 5. Multiple Production Methods Underway to Provide this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 6. 227Th [prismap.eu]
- 7. isotopes.gov [isotopes.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preliminary Therapy Evaluation of (225)Ac-DOTA-c(RGDyK) Demonstrates that Cerenkov Radiation Derived from (225)Ac Daughter Decay Can Be Detected by Optical Imaging for In Vivo Tumor Visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo evaluation of anti-HER2 antibody conjugates labelled with 225Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Targeted Thorium-227 Conjugate Demonstrates Efficacy in Preclinical Models of Acquired Drug Resistance and Combination Potential with Chemotherapeutics and Antiangiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. minervaimaging.com [minervaimaging.com]
- 16. Targeted alpha therapy using a novel CD70 targeted thorium-227 conjugate in in vitro and in vivo models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Targeted thorium-227 conjugates as treatment options in oncology [frontiersin.org]
- 18. Frontiers | Current and future targeted alpha particle therapies for osteosarcoma: Radium-223, this compound, and thorium-227 [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Chromatin and the Cellular Response to Particle Radiation-Induced Oxidative and Clustered DNA Damage [frontiersin.org]
- 22. Chromatin and the Cellular Response to Particle Radiation-Induced Oxidative and Clustered DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Production and Supply of α-Particle–Emitting Radionuclides for Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound targeted alpha particle therapy for prostate cancer [thno.org]
- 26. This compound in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Actinium-225: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of Actinium-225, ensuring laboratory safety and regulatory compliance.
This compound (Ac-225), a potent alpha-emitting radionuclide, is increasingly utilized in targeted alpha therapy for cancer treatment. Its unique decay properties necessitate stringent safety and disposal protocols to protect personnel and the environment from radioactive contamination. This document provides detailed, step-by-step guidance on the proper disposal procedures for Ac-225 waste, aligned with laboratory safety best practices.
Key Safety and Handling Considerations
Internal exposure to Ac-225 through ingestion or inhalation is the primary health concern.[1] Therefore, meticulous contamination control is paramount. While the external radiation risk from Ac-225 and its decay products is of less concern, thin lead shielding may be used as a precautionary measure.[1]
General Precautions:
-
ALARA Principle: Maintain all radiation exposure As Low As Reasonably Achievable.
-
Training: All personnel handling Ac-225 must receive comprehensive training on the specific risks and procedures involved.
-
Personal Protective Equipment (PPE): At a minimum, wear disposable gloves, a lab coat, and safety glasses when handling Ac-225.[2][3]
-
Contamination Monitoring: Regularly monitor work areas and personnel for contamination using a Geiger-Mueller survey meter with a pancake probe or through wipe tests.[2][4]
-
Designated Work Areas: Conduct all work with Ac-225 on plastic-backed absorbent paper in designated areas to contain potential spills.[2]
This compound Waste Classification and Disposal Principles
Due to its 9.92-day half-life, Ac-225 itself does not meet the criteria for "decay-in-storage" which is typically reserved for radionuclides with half-lives of less than 120 days. Furthermore, the potential presence of the long-lived impurity Actinium-227 (Ac-227), with a half-life of 21.8 years, necessitates that Ac-225 waste be managed as low-level radioactive waste (LLRW).[5][6] Waste contaminated with Ac-225 cannot be held for decay and must be disposed of through a licensed radioactive waste disposal service.[5]
Core Disposal Principles:
-
Waste Minimization: Use the smallest amount of Ac-225 possible for experiments to reduce the volume of radioactive waste generated.[2][7]
-
Segregation: Do not mix radioactive waste with non-radioactive, chemical, or biohazardous waste unless unavoidable (creating "mixed waste," which is more complex and costly to dispose of).[2][7]
-
Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope (Ac-225), the activity level, and the date.
-
Record Keeping: Maintain accurate records of all Ac-225 use, including receipt, inventory, and disposal.[2]
Procedural Guidance for this compound Waste Disposal
The following sections provide step-by-step protocols for the disposal of common types of Ac-225 contaminated waste.
Solid Waste Disposal
This category includes items such as personal protective equipment (gloves, lab coats), absorbent paper, and other contaminated disposable lab supplies.
Operational Protocol:
-
Waste Collection: Place a designated, puncture-resistant waste container lined with a plastic bag in the immediate work area.[8] This container should be clearly labeled for Ac-225 solid waste.
-
Direct Disposal: Immediately place all contaminated solid waste into the designated container to prevent the spread of contamination.
-
Container Sealing: When the container is full (typically 75-80% capacity), securely seal the inner plastic bag.
-
External Survey: Monitor the exterior of the container for any contamination. If contamination is detected, decontaminate the surface before removal from the laboratory.
-
Storage and Pickup: Store the sealed and surveyed container in a designated radioactive waste storage area until it is collected by the institution's Environmental Health and Safety (EHS) or a licensed radioactive waste vendor.
Liquid Waste Disposal
Liquid waste includes aqueous solutions, scintillation fluids, and other liquid media contaminated with Ac-225.
Operational Protocol:
-
Dedicated Containers: Use clearly labeled, leak-proof containers specifically designated for Ac-225 liquid waste. Secondary containment should be used to prevent spills.[7][9]
-
pH Neutralization: Ensure the pH of aqueous waste is between 5.5 and 9.5 before adding it to the waste container, unless otherwise specified by your institution's EHS.[7][9]
-
Avoid Sewer Disposal: Do not dispose of Ac-225 liquid waste down the sanitary sewer.[9][10]
-
Container Management: Do not overfill liquid waste containers. Leave adequate headspace to prevent splashing and to accommodate expansion.
-
Sealing and Storage: Securely cap the container when not in use and when it is ready for disposal. Store in a designated radioactive waste storage area away from incompatible materials.
-
Collection: Arrange for pickup by the institution's EHS or a licensed radioactive waste vendor.
Sharps Waste Disposal
Sharps include needles, syringes, scalpels, and any other items capable of piercing the skin that are contaminated with Ac-225.
Operational Protocol:
-
Approved Sharps Containers: Use only rigid, puncture-resistant sharps containers that are clearly labeled for radioactive waste.[11]
-
Immediate Disposal: Dispose of sharps directly into the sharps container immediately after use to prevent injury.[12] Do not recap, bend, or break needles.[12]
-
Segregation: Keep Ac-225 contaminated sharps separate from non-radioactive, biohazardous, or chemically contaminated sharps.[11]
-
Container Closure: Do not overfill the sharps container. Once it is full to the indicated line, securely lock the lid.
-
Disposal Path: The sealed sharps container is then placed into the solid radioactive waste stream for disposal.
Decontamination and Spill Control
In the event of a spill, immediate and proper decontamination is crucial to prevent the spread of Ac-225.
Spill Response Protocol:
-
Alert Personnel: Immediately notify everyone in the area of the spill.
-
Contain the Spill: Cover the spill with absorbent paper or pads to prevent it from spreading.[1][6] For dry spills, use damp absorbent paper.[5]
-
Isolate the Area: Cordon off the affected area to prevent entry and tracking of contamination.
-
Personal Decontamination: If there is personal contamination, remove contaminated clothing and wash the affected skin with mild soap and lukewarm water.[1][5] Do not use abrasive scrubbing.[1]
-
Cleanup: Wearing appropriate PPE, clean the spill area from the outer edge inward.[1] Use a decontamination solution or soap and water. Place all cleanup materials into a designated radioactive waste bag.[1]
-
Survey: After cleanup, monitor the area with a survey meter and perform wipe tests to ensure all removable contamination has been eliminated.[1][13]
-
Reporting: Report all spills to the institution's Radiation Safety Officer or EHS.
Quantitative Data Summary
| Parameter | Value | Reference |
| Half-life of Ac-225 | 9.92 days | [14] |
| Primary Emission | Alpha particles | [2] |
| Half-life of Ac-227 (impurity) | 21.8 years | [6][14] |
| Waste Classification | Low-Level Radioactive Waste (LLRW) | [5] |
| Decay-in-Storage Suitability | Not suitable | [5] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 2. Radiation Spill Cleanup | Compliance and Risk Management [kent.edu]
- 3. radsafe.pitt.edu [radsafe.pitt.edu]
- 4. case.edu [case.edu]
- 5. s29068.pcdn.co [s29068.pcdn.co]
- 6. olympichp.com [olympichp.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Guide to this compound PSMA Therapy [sgh.com.sg]
- 9. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 10. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 11. chemistry.berkeley.edu [chemistry.berkeley.edu]
- 12. proceduresonline.com [proceduresonline.com]
- 13. oehs.tulane.edu [oehs.tulane.edu]
- 14. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Protocols for Handling Actinium-225
Actinium-225 (Ac-225) is a potent alpha-emitting radionuclide increasingly utilized in Targeted Alpha Therapy (TAT) for cancer treatment.[1] While its therapeutic potential is significant, its handling demands rigorous safety protocols due to the distinct radiological hazards posed by alpha particles. Unlike beta or gamma radiation, alpha particles have a very short range and cannot penetrate the outer layer of skin.[2][3] However, they become a severe internal hazard if alpha-emitting materials are inhaled, ingested, or enter the body through wounds, causing significant cellular damage in a small area.[3][4]
The primary safety objective when working with Ac-225 is to prevent internal contamination through robust containment and meticulous handling procedures.[4] This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the necessary personal protective equipment (PPE), operational plans, and disposal procedures for this compound.
Properties of this compound
Understanding the fundamental properties of Ac-225 is critical for implementing appropriate safety measures.
| Property | Value/Description | Citation |
| Half-Life | 9.92 - 10 days | [5][6][7] |
| Primary Emission | Alpha (α) particles | [5] |
| Decay Chain | Decays through a series of short-lived daughter radionuclides, including alpha, beta, and gamma emitters. | [8] |
| Primary Hazard | Internal exposure (inhalation, ingestion) | [9] |
| Shielding | Alpha particles are stopped by a sheet of paper or the outer layer of skin. Thin lead shielding may be necessary for gamma emissions from daughter products. | [5][9][10] |
| Radiation Weighting Factor (W_R_) | 20 (indicating high biological damage potential compared to gamma or beta radiation) | [10] |
Personal Protective Equipment (PPE)
The cornerstone of preventing internal contamination from Ac-225 is the consistent and correct use of appropriate PPE. The minimum required PPE for any work with unsealed Ac-225 sources is designed to create a barrier between the researcher and the radionuclide.
-
Lab Coat: A full-length lab coat, worn fully buttoned with sleeves rolled down, is mandatory to protect skin and personal clothing from surface contamination.[11]
-
Disposable Gloves: Double gloving with nitrile or latex gloves is strongly recommended.[12] This provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated layer during procedures. Gloves should be changed frequently to prevent the spread of contamination.[11]
-
Safety Glasses/Goggles: Safety glasses with side shields or goggles are required to protect the eyes from splashes of radioactive material.[5][11]
-
Respiratory Protection: When there is a risk of generating airborne radioactive particles (aerosols), such as during vortexing or opening vials, a P2/N95 or higher-rated respirator must be used.[13] All work with the potential to create aerosols should be performed in a certified fume hood or glove box.
-
Closed-Toed Shoes: To protect the feet from spills, sturdy, closed-toed shoes must be worn at all times in the laboratory.[11]
-
Dosimetry: Personnel handling Ac-225 must wear body badges (dosimeters) as required by their institution's radiation safety program to monitor external radiation exposure.[5] Ring badges should be worn under gloves when handling higher activity sources.[11]
Operational Plan for Handling this compound
A systematic approach is essential for safely handling Ac-225. The following procedural steps should be integrated into all experimental protocols.
Preparation and Area Setup
-
Designated Area: All work with Ac-225 must be conducted in a designated and clearly marked radioactive materials work area.
-
Surface Covering: Cover the work surface (e.g., lab bench, fume hood base) with plastic-backed absorbent paper.[5] This will help contain any spills and simplify decontamination.
-
Gather Materials: Before introducing the radionuclide, ensure all necessary equipment (pipettes, tubes, shielding, waste containers, survey meter) is within immediate reach to minimize movement and the potential for spreading contamination.
-
Survey Meter: An operational and calibrated survey meter, such as a Geiger-Muller with a pancake probe or a dedicated alpha probe, must be turned on and available in the work area at all times.[5][12]
Handling the Radionuclide
-
Indirect Handling: Never handle unshielded sources or containers with bare hands. Use tools such as forceps or tongs to maintain distance and minimize extremity dose.[5]
-
Containment: Perform all operations that could generate aerosols, such as opening vials or pipetting, inside a fume hood or glove box to prevent inhalation.[11]
-
Spill Prevention: Use a tray or secondary container to hold vials and tubes during the procedure.
-
Frequent Monitoring: Periodically monitor gloves and the immediate work area for contamination during the experiment using the survey meter. If contamination is found on the outer gloves, remove and replace them immediately.
Post-Procedure Actions
-
Secure Source: Securely cap and store the primary Ac-225 source in a shielded container in a designated storage area.
-
Area Survey: Perform a thorough survey of the work area, equipment, and yourself using a survey meter. Document the results as required by your institution.[5]
-
Wipe Tests: Conduct wipe tests on surfaces and equipment to detect removable contamination.[5]
-
Decontamination: If contamination is detected, decontaminate the area using appropriate cleaning solutions until survey and wipe test results are below the action levels set by your Radiation Safety Officer (RSO).
-
PPE Removal: Remove PPE in a manner that prevents cross-contamination. The typical order is outer gloves, lab coat, safety glasses, inner gloves, and any respiratory protection. Dispose of all PPE as radioactive waste.
-
Hand Washing: Wash hands thoroughly after removing all PPE.
Diagram: Ac-225 Handling Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. openmedscience.com [openmedscience.com]
- 3. epa.gov [epa.gov]
- 4. Understanding Gamma and Alpha Radiation - Lancs Industries [lancsindustries.com]
- 5. case.edu [case.edu]
- 6. nrc.gov [nrc.gov]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. Working with Αctinium-225 - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 10. Principles of Radiation Protection - An Evaluation of Radiation Exposure Guidance for Military Operations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
